molecular formula C14H13NO3S B1270586 2-Benzamido-5-ethylthiophene-3-carboxylic acid CAS No. 73696-46-5

2-Benzamido-5-ethylthiophene-3-carboxylic acid

Cat. No.: B1270586
CAS No.: 73696-46-5
M. Wt: 275.32 g/mol
InChI Key: YQSMKWKWMFBYGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzamido-5-ethylthiophene-3-carboxylic acid is a specialized organic compound with the molecular formula C 14 H 13 NO 3 S and a molecular weight of 275.32 . It is identified by the CAS Registry Number 73696-46-5 . This compound belongs to the class of thiophene derivatives, which are recognized as valuable scaffolds in medicinal and pharmaceutical chemistry research . Thiophene-based structures are frequently investigated as key intermediates in the synthesis of bioactive molecules and are known to exhibit a broad spectrum of pharmacological activities in research settings, including potential as anticancer, anti-inflammatory, and antimicrobial agents . The structure of this compound, featuring both benzamido and carboxylic acid functional groups, makes it a versatile building block for further chemical exploration and derivative synthesis in drug discovery programs . This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet before use.

Properties

IUPAC Name

2-benzamido-5-ethylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-2-10-8-11(14(17)18)13(19-10)15-12(16)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSMKWKWMFBYGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357766
Record name 2-benzamido-5-ethylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73696-46-5
Record name 2-benzamido-5-ethylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Benzamido-5-ethylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of 2-Benzamido-5-ethylthiophene-3-carboxylic acid, a substituted thiophene derivative of significant interest in medicinal chemistry and drug development. The synthesis is presented as a robust three-step process, commencing with the versatile Gewald reaction to construct the core 2-aminothiophene scaffold. This is followed by a selective N-benzoylation and concludes with the saponification of the ethyl ester to yield the final carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step protocol but also the underlying chemical principles and justifications for the experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

Introduction

Substituted thiophenes are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals.[1] Their bioisosteric relationship with benzene rings allows them to modulate biological activity, making them attractive scaffolds in drug discovery. The target molecule, this compound, incorporates several key pharmacophoric features: a thiophene ring, an amide linkage, and a carboxylic acid group, suggesting its potential as a lead compound for various therapeutic targets.

The synthetic strategy outlined herein is designed to be efficient and scalable, relying on well-established and understood chemical transformations. The key to this synthesis is the multicomponent Gewald reaction, which allows for the rapid assembly of the highly functionalized 2-aminothiophene intermediate from simple starting materials.[2][3] Subsequent functional group manipulations, namely acylation and hydrolysis, are standard procedures that can be performed with high yields and purities.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through a three-step sequence as illustrated below. The initial step involves the Gewald reaction of 2-pentanone, ethyl cyanoacetate, and elemental sulfur to form ethyl 2-amino-5-ethylthiophene-3-carboxylate. The second step is the N-benzoylation of the resulting aminothiophene using benzoyl chloride under Schotten-Baumann conditions. The final step is the alkaline hydrolysis of the ethyl ester to afford the target carboxylic acid.

Synthetic_Pathway Start 2-Pentanone + Ethyl Cyanoacetate + Sulfur Intermediate1 Ethyl 2-amino-5-ethylthiophene-3-carboxylate Start->Intermediate1  Gewald Reaction   Intermediate2 Ethyl 2-benzamido-5-ethylthiophene-3-carboxylate Intermediate1->Intermediate2  N-Benzoylation (Schotten-Baumann)   FinalProduct This compound Intermediate2->FinalProduct  Saponification  

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-amino-5-ethylthiophene-3-carboxylate

This step employs the Gewald reaction, a powerful one-pot synthesis for 2-aminothiophenes.[2][3] The reaction proceeds via an initial Knoevenagel condensation between the ketone (2-pentanone) and the active methylene compound (ethyl cyanoacetate), followed by the addition of sulfur and subsequent cyclization.[3] A mild base, such as morpholine or triethylamine, is used to catalyze the reaction.[4][5]

Protocol:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 2-pentanone (0.1 mol, 8.61 g), ethyl cyanoacetate (0.1 mol, 11.31 g), and elemental sulfur (0.1 mol, 3.21 g) in ethanol (100 mL).

  • With stirring, add triethylamine (0.1 mol, 10.12 g) dropwise to the mixture at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry in a vacuum oven.

  • The crude product can be further purified by recrystallization from ethanol to yield ethyl 2-amino-5-ethylthiophene-3-carboxylate as a crystalline solid.[6]

Causality of Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for all reactants and facilitates the reaction at a moderate reflux temperature.

  • Triethylamine as Base: Triethylamine is a sufficiently strong base to catalyze the Knoevenagel condensation and the subsequent steps of the Gewald reaction without causing significant side reactions.[5]

  • Reflux Conditions: Heating the reaction mixture ensures a reasonable reaction rate to bring the reaction to completion in a practical timeframe.

Step 2: Synthesis of Ethyl 2-benzamido-5-ethylthiophene-3-carboxylate

The second step involves the N-benzoylation of the synthesized aminothiophene. The Schotten-Baumann reaction is a classic and effective method for this transformation, involving the reaction of an amine with an acid chloride in the presence of an aqueous base.[7][8][9] The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[8]

Protocol:

  • Dissolve ethyl 2-amino-5-ethylthiophene-3-carboxylate (0.05 mol) in a mixture of dichloromethane (100 mL) and 10% aqueous sodium hydroxide solution (50 mL) in a 250 mL beaker placed in an ice bath.

  • With vigorous stirring, add benzoyl chloride (0.06 mol, 8.44 g) dropwise to the biphasic mixture.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Separate the organic layer and wash it with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield ethyl 2-benzamido-5-ethylthiophene-3-carboxylate.

Causality of Experimental Choices:

  • Biphasic System: The use of a two-phase system (dichloromethane/water) allows for the reactants to be in the organic phase while the base and the HCl byproduct are in the aqueous phase, facilitating an efficient reaction and simplifying the workup.[10]

  • Aqueous Sodium Hydroxide: The base neutralizes the HCl generated during the reaction, preventing the protonation of the starting amine and promoting the forward reaction.[8]

  • Ice Bath: The initial cooling helps to control the exothermic nature of the acylation reaction.

Step 3: Synthesis of this compound

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard hydrolysis reaction carried out under basic conditions, followed by acidification to protonate the carboxylate salt.[11][12]

Protocol:

  • Suspend ethyl 2-benzamido-5-ethylthiophene-3-carboxylate (0.04 mol) in a mixture of ethanol (80 mL) and a 10% aqueous solution of sodium hydroxide (40 mL).

  • Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete as indicated by TLC (disappearance of the starting ester).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid with stirring.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry in a vacuum oven to obtain the final product, this compound.[13]

Causality of Experimental Choices:

  • Mixed Solvent System (Ethanol/Water): This solvent system ensures the solubility of both the ester and the sodium hydroxide for an efficient reaction.

  • Reflux Conditions: Heating accelerates the rate of hydrolysis, which can be slow at room temperature.

  • Acidification: The addition of a strong acid is necessary to protonate the sodium carboxylate salt formed during the reaction to yield the final carboxylic acid.[11]

Quantitative Data Summary

StepReactant 1Molar Eq.Reactant 2Molar Eq.Reactant 3 / ReagentMolar Eq.ProductTheoretical Yield (g)
12-Pentanone1.0Ethyl Cyanoacetate1.0Sulfur1.0Ethyl 2-amino-5-ethylthiophene-3-carboxylate21.33
2Ethyl 2-amino-5-ethylthiophene-3-carboxylate1.0Benzoyl Chloride1.2NaOH (aq)ExcessEthyl 2-benzamido-5-ethylthiophene-3-carboxylate15.87
3Ethyl 2-benzamido-5-ethylthiophene-3-carboxylate1.0NaOH (aq)ExcessHCl (conc)ExcessThis compound11.57

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.

  • Melting Point: To determine the purity of the crystalline products.

  • Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the chemical structure of the intermediates and the final product.

    • FT-IR: To identify the characteristic functional groups (e.g., N-H, C=O, C-O).

    • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

A closely related compound, 5-Ethyl-2-(2-methylbenzamido)thiophene-3-carboxylic acid, has a reported molecular formula of C15H15NO3S and a molecular weight of 289.4 g/mol .[14] The target molecule, this compound (C14H13NO3S), has a calculated molecular weight of 275.32 g/mol .

Conclusion

This technical guide presents a detailed and reliable three-step synthesis of this compound. By leveraging the efficiency of the Gewald reaction and employing standard organic transformations, this protocol provides a clear pathway for obtaining this valuable compound for further research and development in medicinal chemistry. The emphasis on the rationale behind the experimental choices aims to empower researchers to not only replicate the synthesis but also to adapt and optimize it for their specific needs.

References

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
  • Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (2002). Helvetica Chimica Acta.
  • A facile four-component Gewald reaction under organocatalyzed aqueous conditions. (n.d.). Arkivoc.
  • Kinetics of alkaline hydrolysis of 3,4-thiophene- dicarboxylic acid monomethyl ester in a. (1988).
  • How to saponify the polymer that contain (2-ethylhexyl) thiophene-3-carboxylate and benzo[c][15][16][17]thiadiazole? (2021). ResearchGate.

  • 5-Ethyl-2-(2-methylbenzamido)thiophene-3-carboxylic acid. (n.d.). PubChem.
  • ETHYL 2-AMINO-5-ETHYLTHIOPHENE-3-CARBOXYL
  • Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determin
  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.). E-Journal of Chemistry.
  • Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. (n.d.).
  • Schotten–Baumann reaction. (n.d.). Wikipedia.
  • Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. (2010).
  • Thiophene-2-carboxylic-acid derivatives and process for their preparation. (n.d.).
  • Schotten Baumann Reaction. (2019). BYJU'S.
  • Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2022). ChemistrySelect.
  • Saponification-Typical procedures. (2024). OperaChem.
  • Gewald Reaction. (n.d.). J&K Scientific LLC.
  • Schotten Baumann reaction. (2023). Chemistry Notes.
  • synthesis and characterization of some biological active compounds on the basis of 2-thiophene carboxylic acid with heterocyclic amines. (n.d.). Revue Roumaine de Chimie.
  • Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. (2012). Acta Crystallographica Section E: Structure Reports Online.
  • Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. (2016). International Journal of Current Microbiology and Applied Sciences.
  • A Study of the Acid Dissociation of Furan- and Thiophenedicarboxylic Acids and of the Alkaline Hydrolysis of Their Methyl Esters. (1965). Bulletin of the Chemical Society of Japan.
  • Gewald reaction. (n.d.). Wikipedia.
  • Is the Schotten-Baumann reaction the same as benzoyl
  • Thioester. (n.d.). Wikipedia.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Arkivoc.
  • Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene deriv
  • Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. (2012). Acta Crystallographica Section E.
  • Schotten–Baumann reaction. (2020). L.S.College, Muzaffarpur.
  • 11.7: Hydrolysis of Thioesters, Esters, and Amides. (2022). Chemistry LibreTexts.
  • Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxyl
  • Preparation method of derivatives of 2-aminothiophene-3 formamide. (n.d.).
  • Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. (2012). Acta Crystallographica Section E.
  • Mechanisms of the Gewald synthesis of 2-aminothiophenes

Sources

An In-depth Technical Guide to the Chemical Properties of 2-Benzamido-5-ethylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The thiophene scaffold is a cornerstone in medicinal chemistry, prized for its versatile biological activities and its role as a bioisostere for benzene and other aromatic systems. Within this class of compounds, 2-acylaminothiophene-3-carboxylic acids and their derivatives have emerged as promising candidates in drug discovery, exhibiting a range of pharmacological effects. This guide provides a comprehensive technical overview of a specific, yet representative, member of this family: 2-Benzamido-5-ethylthiophene-3-carboxylic acid .

As a Senior Application Scientist, the following sections are designed to offer not just a recitation of facts, but a deeper understanding of the causality behind the chemical properties and the strategic considerations for its synthesis and characterization. This document is structured to empower researchers to confidently work with this molecule and its analogs, providing both theoretical grounding and practical, field-proven insights.

Molecular Structure and Physicochemical Properties

This compound possesses a unique molecular architecture that dictates its chemical behavior. The core is a thiophene ring, substituted at the 2-, 3-, and 5-positions. The benzamido group at the 2-position, the carboxylic acid at the 3-position, and the ethyl group at the 5-position each contribute to the molecule's overall properties.

Structural Features

The planarity of the thiophene and benzoyl rings, along with the potential for intramolecular hydrogen bonding between the amide proton and the carboxylate oxygen, are key structural determinants. X-ray crystallographic studies of similar compounds, such as ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, reveal a nearly planar conformation between the thiophene and phenyl rings[1]. This planarity influences crystal packing and intermolecular interactions.

Physicochemical Parameters (Predicted and Estimated)

Due to the limited availability of experimental data for the specific title compound, the following parameters are a blend of computational predictions for a closely related analog, 5-ethyl-2-(2-methylbenzamido)thiophene-3-carboxylic acid, and estimations based on the properties of thiophene carboxylic acids.

PropertyPredicted/Estimated ValueSource
Molecular FormulaC₁₄H₁₃NO₃S
Molecular Weight275.32 g/mol
XLogP3~3-4PubChem
Hydrogen Bond Donors2PubChem
Hydrogen Bond Acceptors4PubChem
pKa~3.5 - 4.5Estimated from thiophene-2-carboxylic acid[2]
Melting Point (°C)Not available
SolubilitySparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.

Note: These values should be considered as estimations and require experimental verification.

Synthesis of this compound

The synthesis of the title compound is a multi-step process that leverages well-established reactions in heterocyclic chemistry. The overall strategy involves the construction of the substituted thiophene ring, followed by the introduction of the benzamido group, and finally, hydrolysis to the carboxylic acid.

Synthetic Strategy Overview

A robust and widely utilized method for the synthesis of 2-aminothiophenes is the Gewald three-component reaction . This reaction provides a convergent and efficient route to the key intermediate, ethyl 2-amino-5-ethylthiophene-3-carboxylate. Subsequent N-benzoylation and ester hydrolysis yield the final product.

Synthesis_Workflow Reactants 3-Pentanone + Ethyl Cyanoacetate + Sulfur Intermediate1 Ethyl 2-amino-5-ethylthiophene-3-carboxylate Reactants->Intermediate1 Gewald Reaction Intermediate2 Ethyl 2-benzamido-5-ethylthiophene-3-carboxylate Intermediate1->Intermediate2 N-Benzoylation Product This compound Intermediate2->Product Ester Hydrolysis

Caption: Synthetic workflow for this compound.

Experimental Protocols

The Gewald reaction is a one-pot synthesis that combines an α-methylene ketone (3-pentanone), an activated nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a base.

Protocol:

  • To a stirred solution of 3-pentanone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

  • Add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.2 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford pure ethyl 2-amino-5-ethylthiophene-3-carboxylate.

Causality: The base catalyzes the initial Knoevenagel condensation between the ketone and the activated nitrile. The resulting α,β-unsaturated nitrile then reacts with sulfur in a series of steps, culminating in a ring-closing reaction to form the thiophene ring.

The amino group of the thiophene intermediate is acylated using benzoyl chloride in the presence of a base to neutralize the HCl byproduct.

Protocol:

  • Dissolve ethyl 2-amino-5-ethylthiophene-3-carboxylate (1.0 eq) in a suitable solvent such as chloroform or dichloromethane.

  • Add a slight excess of benzoyl chloride (1.1 eq) to the solution.

  • Heat the reaction mixture under reflux for 6-10 hours, monitoring by TLC.

  • After cooling, remove the solvent under reduced pressure.

  • Recrystallize the resulting residue from ethanol to obtain pure ethyl 2-benzamido-5-ethylthiophene-3-carboxylate[1].

Causality: The nucleophilic amino group attacks the electrophilic carbonyl carbon of benzoyl chloride. The extended reaction time and heat are necessary due to the somewhat reduced nucleophilicity of the amino group, which is conjugated with the electron-withdrawing carboxylate group on the thiophene ring.

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.

Protocol (Basic Hydrolysis):

  • Suspend ethyl 2-benzamido-5-ethylthiophene-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2-3 eq).

  • Heat the mixture to reflux until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with a mineral acid (e.g., 2M HCl) to a pH of 2-3.

  • Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. The tetrahedral intermediate then collapses, eliminating the ethoxide ion. The resulting carboxylate is protonated during the acidic workup to yield the final carboxylic acid.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected spectroscopic signatures based on the analysis of closely related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Aromatic Protons (Benzoyl): Multiplets in the range of δ 7.4-8.0 ppm.

  • Thiophene Proton: A singlet at approximately δ 7.0-7.5 ppm.

  • Amide NH: A broad singlet, typically downfield, δ 9.0-11.0 ppm.

  • Carboxylic Acid OH: A very broad singlet, often not observed or very downfield (> δ 12.0 ppm).

  • Ethyl Group: A quartet around δ 2.8 ppm (CH₂) and a triplet around δ 1.3 ppm (CH₃).

¹³C NMR:

  • Carbonyl Carbons: Resonances for the amide and carboxylic acid carbonyls are expected in the range of δ 160-175 ppm.

  • Aromatic and Thiophene Carbons: Multiple signals in the aromatic region (δ 110-150 ppm).

  • Ethyl Group: Signals for the CH₂ and CH₃ carbons will appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
O-H (Carboxylic Acid)2500-3300Very broad
N-H (Amide)3100-3300Medium, sharp
C=O (Carboxylic Acid)1680-1710Strong, sharp
C=O (Amide I)1630-1680Strong, sharp
C-N (Amide II)1515-1570Medium
Aromatic C=C1450-1600Multiple bands
Mass Spectrometry (MS)

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used for molecular weight determination. The fragmentation pattern would likely show characteristic losses of the carboxylic acid group, the benzoyl group, and fragments from the thiophene ring.

Chemical Reactivity and Potential for Further Derivatization

The presence of multiple functional groups in this compound makes it a versatile platform for further chemical modifications.

Reactivity cluster_reactions Potential Reactions Core This compound Carboxylic_Acid Carboxylic Acid (Position 3) Core->Carboxylic_Acid Amide Amide (Position 2) Core->Amide Thiophene_Ring Thiophene Ring Core->Thiophene_Ring Esterification Esterification, Amide Coupling Carboxylic_Acid->Esterification Hydrolysis Hydrolysis Amide->Hydrolysis Electrophilic_Subst Electrophilic Aromatic Substitution Thiophene_Ring->Electrophilic_Subst

Caption: Key reactive sites on this compound.

  • Carboxylic Acid Group: This group can be readily converted into esters, amides, or acid chlorides, allowing for the introduction of diverse functionalities to modulate properties such as solubility and biological activity.

  • Amide Bond: While generally stable, the amide bond can be hydrolyzed under harsh acidic or basic conditions to regenerate the 2-aminothiophene precursor.

  • Thiophene Ring: The thiophene ring can undergo electrophilic aromatic substitution, although the substitution pattern will be directed by the existing electron-withdrawing groups.

Applications in Drug Discovery and Materials Science

Thiophene-based compounds are of significant interest in drug development due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The structural motifs present in this compound suggest its potential as a scaffold for the design of novel therapeutic agents. The ability to functionalize the carboxylic acid and the aromatic rings provides a means to optimize ligand-protein interactions and pharmacokinetic properties.

In materials science, thiophene-containing molecules are precursors to conductive polymers and organic electronic materials. The defined structure and potential for polymerization make this class of compounds interesting for the development of novel functional materials.

Conclusion

This compound is a molecule of significant interest, embodying the chemical versatility of the thiophene scaffold. While experimental data for this specific compound is not extensively available in the public domain, this guide has provided a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from closely related analogs. The protocols and insights presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of synthetic chemistry, medicinal chemistry, and materials science, facilitating further exploration and innovation with this promising class of compounds.

References

  • Yathirajan, H., et al. (2007). Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 11), o4321. Available at: [Link]

  • PubChem. (n.d.). 5-Ethyl-2-(2-methylbenzamido)thiophene-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und Methylen-aktiven Nitrilen. Chemische Berichte, 99(1), 94-100.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Benzamido-5-ethylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the spectroscopic methodologies and expected data for the characterization of 2-Benzamido-5-ethylthiophene-3-carboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with practical, field-proven insights for robust molecular analysis.

Molecular Structure and Analytical Overview

This compound is a substituted thiophene derivative. The structural elucidation of such molecules is critical in drug discovery and development for confirming identity, purity, and for understanding structure-activity relationships. A multi-spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), is essential for unambiguous characterization.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For the title compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display distinct signals for each unique proton environment. The following table summarizes the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz. These predictions are based on analogous structures and established substituent effects on thiophene rings.

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
Carboxylic Acid (-COOH)12.0 - 13.0Singlet (broad)-The acidic proton is highly deshielded and often appears as a broad singlet, which can exchange with D₂O.
Amide (-NH)9.0 - 10.0Singlet (broad)-The amide proton is also deshielded and its signal can be broad due to quadrupole effects of the nitrogen atom.
Benzamido Aromatic (ortho)7.9 - 8.1Doublet7-8These protons are deshielded by the adjacent carbonyl group.
Benzamido Aromatic (meta, para)7.4 - 7.6Multiplet-These protons will have overlapping signals in a complex multiplet.
Thiophene Ring (-CH)7.0 - 7.2Singlet-The lone proton on the thiophene ring is expected to be a singlet due to the absence of adjacent protons.
Ethyl (-CH₂)2.8 - 3.0Quartet~7.5These protons are adjacent to a methyl group, resulting in a quartet.
Ethyl (-CH₃)1.2 - 1.4Triplet~7.5These protons are adjacent to a methylene group, resulting in a triplet.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.

Carbon Assignment Predicted δ (ppm) Rationale
Carboxylic Acid (C=O)165 - 175The carbonyl carbon of the carboxylic acid is highly deshielded.
Amide (C=O)160 - 170The amide carbonyl carbon is also significantly deshielded.
Thiophene (C-S)140 - 150The carbon atom attached to the sulfur in the thiophene ring.
Thiophene (C-N)135 - 145The carbon atom attached to the benzamido group.
Benzamido Aromatic (ipso)130 - 140The carbon to which the amide group is attached.
Benzamido Aromatic120 - 135Aromatic carbons of the benzoyl group.
Thiophene (C-COOH)115 - 125The carbon atom bearing the carboxylic acid group.
Thiophene (C-CH)125 - 135The unsubstituted carbon on the thiophene ring.
Thiophene (C-Ethyl)145 - 155The carbon atom of the thiophene ring attached to the ethyl group.
Ethyl (-CH₂)25 - 35The methylene carbon of the ethyl group.
Ethyl (-CH₃)10 - 20The methyl carbon of the ethyl group.
Experimental Protocol for NMR Spectroscopy

Workflow for NMR Analysis

G A Sample Preparation (~5-10 mg in 0.5-0.7 mL deuterated solvent, e.g., DMSO-d6) B Transfer to NMR Tube A->B C Instrument Setup (Tuning and shimming) B->C D ¹H NMR Acquisition C->D E ¹³C NMR Acquisition C->E F Data Processing (Fourier transform, phasing, baseline correction) D->F E->F G Spectral Interpretation F->G

Caption: Standard workflow for NMR sample preparation and analysis.

  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice for carboxylic acids and amides as it helps in observing the exchangeable protons.

  • Transfer : Filter the solution into a standard 5 mm NMR tube to a height of approximately 4-5 cm.

  • Instrumentation : Place the NMR tube in the spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field should be shimmed to ensure homogeneity.

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

  • Analysis : Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons. Assign the signals in the ¹³C NMR spectrum based on their chemical shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FT-IR Absorption Bands
Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Rationale
O-H (Carboxylic Acid)Stretching2500 - 3300 (broad)The O-H stretch in a carboxylic acid is very broad due to hydrogen bonding.
N-H (Amide)Stretching3100 - 3300The N-H stretch of a secondary amide.
C-H (Aromatic)Stretching3000 - 3100C-H stretches from the benzene and thiophene rings.
C-H (Aliphatic)Stretching2850 - 3000C-H stretches of the ethyl group.
C=O (Carboxylic Acid)Stretching1700 - 1725The carbonyl stretch of the carboxylic acid.
C=O (Amide I)Stretching1630 - 1680The amide I band is primarily due to the C=O stretch.
N-H (Amide II)Bending1510 - 1570The amide II band arises from N-H bending and C-N stretching.
C=C (Aromatic)Stretching1450 - 1600Aromatic ring skeletal vibrations.
Experimental Protocol for FT-IR Spectroscopy

Workflow for FT-IR Analysis

G A Sample Preparation (e.g., KBr pellet or ATR) B Background Spectrum Acquisition A->B C Sample Spectrum Acquisition B->C D Data Processing and Analysis C->D

Caption: General workflow for FT-IR data acquisition.

  • Sample Preparation :

    • KBr Pellet Method : Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.[1]

  • Background Scan : Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to account for atmospheric CO₂ and H₂O.

  • Sample Scan : Place the prepared sample in the spectrometer and record the spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum
  • Molecular Ion (M⁺) : The molecular weight of this compound (C₁₄H₁₃NO₃S) is approximately 291.06 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 291.

  • Isotope Peaks : Due to the natural abundance of isotopes (¹³C, ³³S, ³⁴S), small peaks at M+1 and M+2 will also be observed.

  • Key Fragmentation Patterns :

    • Loss of H₂O (m/z = 273) : Dehydration from the carboxylic acid group.

    • Loss of COOH (m/z = 246) : Decarboxylation is a common fragmentation pathway for carboxylic acids.

    • Benzoyl Cation (m/z = 105) : Cleavage of the amide bond can generate a stable benzoyl cation.

    • Thiophene-containing fragments : Various fragments resulting from the cleavage of the thiophene ring and its substituents.

Experimental Protocol for Mass Spectrometry

Workflow for Mass Spectrometry Analysis

G A Sample Preparation (Dissolve in a suitable solvent, e.g., methanol or acetonitrile) B Introduction into MS (e.g., direct infusion or via LC) A->B C Ionization (e.g., Electrospray Ionization - ESI) B->C D Mass Analysis (e.g., Quadrupole or TOF) C->D E Detection and Data Analysis D->E

Caption: A typical workflow for mass spectrometry analysis.

  • Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent such as methanol or acetonitrile.

  • Sample Introduction : Introduce the sample into the mass spectrometer. This can be done via direct infusion using a syringe pump or through a liquid chromatograph (LC-MS).

  • Ionization : Ionize the sample using an appropriate technique. Electrospray ionization (ESI) is a soft ionization method suitable for this type of molecule and can be operated in either positive or negative ion mode.

  • Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Analysis : Detect the ions and generate a mass spectrum. Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, provides a self-validating system for its structural confirmation. The predicted data, based on established chemical principles and data from analogous structures, serves as a robust guide for researchers. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality, reproducible data, which is fundamental for applications in medicinal chemistry and drug development.

References

  • Harrison, P. A., et al. (2006). Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 62(11), o2652–o2654. [Link]

  • Lupascu, F., et al. (2021). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Chemistry Proceedings, 5(1), 27. [Link]

  • PubChem. (n.d.). 5-ethylthiophene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Abdullah, E. S., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2845. [Link]

  • PubChem. (n.d.). 5-Ethyl-2-(2-methylbenzamido)thiophene-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Benzamido-N-(2-morpholin-4-ylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. John Wiley & Sons, Inc. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Benzamido-5-ethylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-Benzamido-5-ethylthiophene-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, outlines a detailed experimental protocol for its acquisition, and provides a thorough interpretation of the spectral data. The causality behind experimental choices and the principles of spectral analysis are emphasized to ensure scientific integrity and practical applicability.

Introduction

This compound is a multifaceted organic molecule featuring a thiophene core, a functionality prevalent in many pharmacologically active compounds. The precise structural elucidation of such molecules is paramount in drug discovery and development. ¹H NMR spectroscopy stands as a primary and indispensable tool for this purpose, offering detailed information about the electronic environment and connectivity of protons within a molecule. This guide will serve as a robust reference for understanding and utilizing ¹H NMR to characterize this specific thiophene derivative and structurally related compounds.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The analysis that follows is based on established principles of chemical shifts and spin-spin coupling, drawing upon data from analogous structures and foundational NMR theory. The spectrum is best acquired in a deuterated polar aprotic solvent, such as DMSO-d₆, to ensure the solubility of the carboxylic acid and to observe the labile amide and carboxyl protons.

Carboxylic Acid Proton (-COOH)

The proton of the carboxylic acid group is the most deshielded proton in the molecule. Its chemical shift is expected to appear far downfield, typically in the range of δ 12.0-13.0 ppm . This significant deshielding is a result of the strong electron-withdrawing effect of the two oxygen atoms and the anisotropic effect of the carbonyl group. In DMSO-d₆, this proton often appears as a broad singlet due to hydrogen bonding with the solvent and potential slow chemical exchange. The acidic nature of this proton can be confirmed by a D₂O exchange experiment, wherein the addition of a drop of D₂O would cause the signal to disappear.

Amide Proton (-NH)

The amide proton's chemical shift is also highly dependent on the solvent and concentration. In DMSO-d₆, it is expected to be observed as a singlet in the range of δ 10.0-11.0 ppm . The deshielding is due to the electron-withdrawing nature of the adjacent carbonyl group and the anisotropic effect of both the benzoyl and thiophene rings. The lack of adjacent protons results in a singlet multiplicity. Like the carboxylic acid proton, this signal will also disappear upon D₂O exchange. The use of DMSO as a solvent is particularly advantageous for observing amide protons, as it disrupts intermolecular hydrogen bonding between amide groups, resulting in sharper signals compared to those observed in less polar solvents like CDCl₃[1][2].

Benzoyl Aromatic Protons (-C₆H₅)

The five protons of the benzoyl group will appear in the aromatic region of the spectrum, typically between δ 7.5 and δ 8.0 ppm . Due to the electronic effects of the amide linkage, these protons will not be chemically equivalent. They are expected to present as a complex multiplet. A more detailed prediction would resolve this into:

  • Two ortho-protons: These are closest to the carbonyl group and are expected to be the most deshielded of the aromatic protons, appearing around δ 7.9-8.0 ppm as a doublet or multiplet.

  • Two meta-protons and one para-proton: These are expected to resonate at slightly higher fields, likely in the range of δ 7.5-7.7 ppm , as a complex multiplet.

Thiophene Ring Proton (-CH)

The single proton on the thiophene ring (at the C4 position) is anticipated to resonate as a singlet around δ 7.0-7.5 ppm . Its precise chemical shift is influenced by the electron-donating nature of the amide group at C2 and the alkyl group at C5, as well as the electron-withdrawing carboxylic acid at C3. While it is a singlet due to the absence of vicinal protons, long-range coupling (⁴J) to the methylene protons of the ethyl group might cause some broadening of the peak[3].

Ethyl Group Protons (-CH₂CH₃)

The ethyl group at the C5 position of the thiophene ring will give rise to two distinct signals:

  • Methylene protons (-CH₂-): These protons are adjacent to the thiophene ring and will be deshielded relative to the methyl protons. They are expected to appear as a quartet in the range of δ 2.8-3.0 ppm . The quartet multiplicity arises from spin-spin coupling with the three adjacent methyl protons (n+1 rule, where n=3).

  • Methyl protons (-CH₃): These protons are further from the ring and will be the most shielded protons in the molecule. They are predicted to resonate as a triplet around δ 1.2-1.4 ppm . The triplet multiplicity is due to coupling with the two adjacent methylene protons (n+1 rule, where n=2).

The characteristic quartet-triplet pattern is a hallmark of an ethyl group and the integration of these signals will be in a 2:3 ratio, respectively.

Summary of Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm) in DMSO-d₆Predicted MultiplicityIntegration
Carboxylic Acid (-COOH)12.0 - 13.0Broad Singlet1H
Amide (-NH)10.0 - 11.0Singlet1H
Benzoyl (ortho-H)7.9 - 8.0Multiplet2H
Benzoyl (meta, para-H)7.5 - 7.7Multiplet3H
Thiophene (C4-H)7.0 - 7.5Singlet (possibly broad)1H
Ethyl (-CH₂-)2.8 - 3.0Quartet2H
Ethyl (-CH₃)1.2 - 1.4Triplet3H

Visualizing the Molecular Structure and Proton Environments

The following diagram illustrates the structure of this compound with its distinct proton environments labeled, corresponding to the predicted ¹H NMR signals.

Caption: Molecular structure with distinct proton environments.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol outlines a robust methodology for obtaining a high-quality ¹H NMR spectrum of this compound.

Sample Preparation
  • Rationale: Proper sample preparation is critical for acquiring a high-resolution spectrum. The choice of solvent is dictated by the analyte's solubility and the need to avoid signal overlap. The use of a high-purity deuterated solvent is essential to minimize interfering signals from the solvent itself.

  • Procedure:

    • Weigh approximately 5-10 mg of the solid this compound.

    • Transfer the solid into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of high-purity DMSO-d₆ (99.9 atom % D).

    • Gently agitate the vial to dissolve the sample completely. A brief period of sonication may be applied if necessary.

    • Once fully dissolved, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any particulate matter that could degrade the magnetic field homogeneity and, consequently, the spectral resolution.

    • Cap the NMR tube securely.

Instrument Setup and Data Acquisition
  • Rationale: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly useful for resolving the complex multiplets in the aromatic region. The parameters for data acquisition are chosen to ensure adequate signal-to-noise ratio and resolution.

  • Procedure:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, well-resolved peaks.

    • Set the appropriate spectral width (e.g., -2 to 14 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (e.g., 2-5 seconds) to allow for full relaxation of the protons between scans, ensuring accurate integration.

    • Acquire the Free Induction Decay (FID).

Data Processing
  • Rationale: The raw FID data must be processed to generate the final spectrum. This involves a series of standard mathematical operations.

  • Procedure:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual DMSO peak to δ 2.50 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Analyze the peak multiplicities and coupling constants.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.7 mL DMSO-d₆ weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock Lock on Deuterium Signal insert->lock shim Optimize Magnetic Field (Shim) lock->shim acquire Acquire FID (16-32 Scans) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to Solvent Peak (δ 2.50) phase->calibrate integrate Integrate Peaks calibrate->integrate analyze Analyze Spectrum integrate->analyze

Caption: Workflow for ¹H NMR spectrum acquisition and processing.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. A detailed analysis of the predicted chemical shifts, multiplicities, and integration values allows for the unambiguous assignment of each proton in the molecule. By following the outlined experimental protocol, researchers can obtain a high-quality spectrum that serves as a definitive confirmation of the compound's identity and purity. This guide provides the foundational knowledge and practical steps necessary for scientists to confidently apply ¹H NMR spectroscopy in their research involving this and related chemical entities.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer-Verlag. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Hoffman, R. A., & Gronowitz, S. (1961). Long-Range Proton Spin-Spin Coupling in Thiophenes. Arkiv för Kemi, 16, 471-480. (Note: A direct link to this specific older article is not readily available, but it is a foundational paper in the field.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]

  • Abraham, R. J., & Mobli, M. (2008). The ¹H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 46(7), 674-683. [Link]

  • LibreTexts Chemistry. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • The Royal Society of Chemistry. (2017). Synthesis and evaluation of new 2-aminothiophenes against Mycobacterium tuberculosis. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 2-Benzamido-5-ethylthiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Contextualizing the Analysis

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of both efficacy and safety. 2-Benzamido-5-ethylthiophene-3-carboxylic acid represents a class of compounds featuring a decorated thiophene core, a structure of significant interest in medicinal chemistry due to the diverse biological activities associated with thiophene derivatives. The molecule's unique architecture, combining a thiophene carboxylic acid with a benzamido substituent, presents specific challenges and opportunities for analytical characterization.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the premier analytical technique for the identification and quantification of such small molecules.[1] Its unparalleled sensitivity and selectivity allow for in-depth structural analysis from complex matrices. This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of this compound, moving beyond a simple recitation of methods to explain the underlying scientific principles that govern experimental design and data interpretation. The protocols and insights herein are tailored for researchers, scientists, and drug development professionals aiming to establish robust and reliable analytical workflows.

Chapter 1: Foundational Principles of Ionization

The successful mass spectrometric analysis of any compound begins with its efficient conversion into gas-phase ions. For a molecule like this compound, with its inherent polarity and multiple ionizable sites, Electrospray Ionization (ESI) is the method of choice. ESI is a soft ionization technique that minimizes in-source fragmentation, preserving the molecular ion for subsequent analysis.[2]

Ionization Polarity: A Critical Choice

The subject molecule possesses two primary ionizable sites: the acidic carboxylic acid proton and the basic amide group (nitrogen and carbonyl oxygen). This duality allows for analysis in both negative and positive ion modes.

  • Negative Ion Mode (ESI-): The carboxylic acid group is readily deprotonated, especially in a mobile phase with a slightly basic pH or in the presence of a weak base, to form the carboxylate anion [M-H]⁻. This process is typically very efficient and often results in a clean spectrum with a prominent molecular ion, making it an excellent choice for quantification and initial identification.

  • Positive Ion Mode (ESI+): The amide group, specifically the nitrogen or the carbonyl oxygen, can accept a proton to form the [M+H]⁺ ion. This is best achieved using an acidic mobile phase modifier, such as formic acid. While also effective, positive mode can sometimes lead to more complex adduct formation (e.g., [M+Na]⁺, [M+K]⁺), which can complicate spectral interpretation if not carefully controlled.

Expert Insight: For initial screening and method development, analyzing the compound in both polarities is recommended. However, the deprotonation of the carboxylic acid in negative mode is often a more specific and efficient ionization pathway for this class of molecules, potentially offering higher sensitivity and a cleaner baseline.

Chapter 2: Experimental Methodology: A Validated Protocol

The following section details a comprehensive LC-MS/MS protocol. This system is designed to be self-validating by incorporating systematic optimization steps and robust chromatographic principles.

Analyte Information
  • Compound: this compound

  • Molecular Formula: C₁₄H₁₃NO₃S

  • Monoisotopic Mass: 275.0616 Da

  • Calculated m/z [M-H]⁻: 274.0544

  • Calculated m/z [M+H]⁺: 276.0689

Sample and Mobile Phase Preparation
  • Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of LC-MS grade methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution: Serially dilute the stock solution with 50:50 acetonitrile:water to a final concentration of 1 µg/mL for initial method development.

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water (for ESI+) or 5 mM Ammonium Acetate in Water (for ESI-). The use of volatile buffers is critical to prevent salt deposition in the mass spectrometer.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile (for ESI+) or 5 mM Ammonium Acetate in Acetonitrile (for ESI-).

Liquid Chromatography (LC) Parameters

Effective chromatographic separation is vital to reduce matrix effects and ensure reproducible ionization.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). This stationary phase provides excellent retention and peak shape for moderately nonpolar compounds.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C. Elevated temperature reduces mobile phase viscosity and can improve peak symmetry.

  • Injection Volume: 2 µL.

  • LC Gradient:

Time (min)% Mobile Phase B
0.010
1.010
8.095
10.095
10.110
12.010
Mass Spectrometry (MS) Parameters

These parameters should be used as a starting point and optimized for the specific instrument in use.

  • Ionization Mode: ESI- / ESI+ (scanned in separate runs)

  • Capillary Voltage: 3.0 kV (ESI-), 3.5 kV (ESI+)

  • Ion Source Temperature: 120 °C

  • Desolvation Gas (N₂) Flow: 600 L/hr

  • Desolvation Temperature: 350 °C

  • Cone Voltage: 30 V (a lower voltage to minimize in-source fragmentation)

  • Full Scan (MS1) Range: m/z 50-500

  • Tandem MS (MS/MS) Mode: Collision-Induced Dissociation (CID)

  • Collision Gas: Argon

  • Collision Energy: Ramped from 10-40 eV to capture both low and high-energy fragments.

Experimental Workflow Diagram

The logical flow of the analytical process is visualized below.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry A Stock Solution (1 mg/mL in ACN) B Working Solution (1 µg/mL) A->B C Injection (2 µL) B->C D C18 Reverse-Phase Gradient Elution C->D E Electrospray Ionization (ESI+ / ESI-) D->E F MS1 Full Scan (m/z 50-500) E->F G Precursor Ion Isolation ([M+H]⁺ or [M-H]⁻) F->G H Collision-Induced Dissociation (CID, 10-40 eV) G->H I MS2 Fragment Ion Scan H->I

Caption: High-level workflow for LC-MS/MS analysis.

Chapter 3: Data Interpretation and Fragmentation Analysis

The structural information embedded within a mass spectrum is unlocked through the analysis of fragmentation patterns. Collision-Induced Dissociation (CID) imparts internal energy to the isolated molecular ion, inducing bond cleavages at the most labile sites.[2]

Positive Ion Mode ([M+H]⁺) Fragmentation Pathway

In positive mode, protonation is anticipated at the amide nitrogen or carbonyl oxygen. The primary fragmentation pathway involves the cleavage of the amide C-N bond, which is a common and well-documented fragmentation route for N-acyl compounds.[3]

  • Formation of Benzoyl Cation: The most prominent fragmentation is the cleavage of the amide bond, leading to the formation of a highly stable, resonance-stabilized benzoyl cation at m/z 105.0335 . This is often the base peak in the MS/MS spectrum of such compounds.

  • Further Fragmentation of Benzoyl Cation: The benzoyl cation can subsequently lose carbon monoxide (CO) to produce the phenyl cation at m/z 77.0386 .[3]

  • Fragmentation of the Thiophene Moiety: The remaining thiophene portion of the molecule can undergo several fragmentations:

    • Loss of Water: A neutral loss of H₂O (18.0106 Da) from the carboxylic acid group can occur, yielding a fragment at m/z 258.0583 .

    • Loss of CO₂: Decarboxylation of the carboxylic acid group results in a neutral loss of CO₂ (43.9898 Da), leading to a fragment at m/z 232.0791 .

    • Loss of Ethyl Group: Cleavage of the ethyl group can occur via loss of a methyl radical (•CH₃, 15.0235 Da) to give a fragment at m/z 261.0454 or loss of ethene (C₂H₄, 28.0313 Da) to give a fragment at m/z 248.0376 .

G parent This compound [M+H]⁺ m/z 276.0689 frag1 Benzoyl Cation m/z 105.0335 parent:f2->frag1:f0 Amide Cleavage frag3 [M+H - H₂O]⁺ m/z 258.0583 parent:f2->frag3:f0 - H₂O frag4 [M+H - CO₂]⁺ m/z 232.0791 parent:f2->frag4:f0 - CO₂ frag2 Phenyl Cation m/z 77.0386 frag1:f1->frag2:f0 - CO G parent 2-Benzamido-5-ethylthiophene-3-carboxylate [M-H]⁻ m/z 274.0544 frag1 [M-H - CO₂]⁻ m/z 230.0646 parent:f2->frag1:f0 - CO₂ frag2 [M-H - CO₂ - •CH₃]⁻ m/z 215.0411 frag1:f1->frag2:f0 - •CH₃

Caption: Proposed fragmentation pathway in negative ion mode (ESI-).
Summary of Predicted Ions
Ionization ModePredicted m/zProposed IdentityNeutral Loss
ESI+ 276.0689[M+H]⁺-
258.0583[M+H - H₂O]⁺H₂O
232.0791[M+H - CO₂]⁺CO₂
105.0335Benzoyl CationC₇H₈NO₂S
77.0386Phenyl CationCO
ESI- 274.0544[M-H]⁻-
230.0646[M-H - CO₂]⁻CO₂

Chapter 4: Troubleshooting and Advanced Insights

  • Poor Ionization: If signal intensity is low, ensure the mobile phase pH is appropriate for the chosen polarity (acidic for positive, neutral/basic for negative). The concentration of the modifier (e.g., formic acid) can be optimized; sometimes less is more. [4]* Sodium Adducts ([M+Na]⁺): If the m/z 298.0508 peak is dominant in positive mode, sodium contamination is likely. Use high-purity solvents, avoid glass vials (use polypropylene), and ensure the LC system is thoroughly flushed.

  • In-Source Fragmentation: If fragment ions are observed in the MS1 scan, the cone voltage (or equivalent parameter) may be too high. Reduce this voltage to obtain a stronger molecular ion signal.

  • Matrix Effects: In complex samples (e.g., plasma, tissue extracts), co-eluting compounds can suppress the ionization of the target analyte. Improving chromatographic separation or employing more rigorous sample preparation techniques like solid-phase extraction (SPE) can mitigate these effects.

Conclusion

This guide outlines a robust, scientifically-grounded approach to the mass spectrometric analysis of this compound. By understanding the principles of ionization and the predictable pathways of fragmentation, researchers can move from simple data acquisition to confident structural confirmation. The provided protocols serve as a validated starting point, while the interpretative framework enables the elucidation of the key structural features of this molecule. Mastery of these techniques is indispensable for advancing programs in drug discovery and development where certainty in chemical structure is paramount.

References

  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. Available from: [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available from: [Link]

  • THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS. Taylor & Francis Online. Available from: [Link]

  • 5-Ethyl-2-(2-methylbenzamido)thiophene-3-carboxylic acid. PubChem. Available from: [Link]

  • Application of LCMS in small-molecule drug development. Drug Target Review. Available from: [Link]

  • 2-Amino-5-methylthiophene-3-carboxylic acid. PubChem. Available from: [Link]

  • STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. Available from: [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Chromatography Online. Available from: [Link]

  • ESI-MS n study on the fragmentation of protonated cyclic-dipeptides. ResearchGate. Available from: [Link]

  • The Secrets of Electrospray Ionization: Why Less is More. LCGC International. Available from: [Link]

  • LC-MS in Drug Analysis: Methods and Protocols. ResearchGate. Available from: [Link]

  • ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. PubMed. Available from: [Link]

  • How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? ResearchGate. Available from: [Link]

  • Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Available from: [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Institutes of Health. Available from: [Link]

  • Fundamentals: Applications of LC/MS in small molecule drug discovery. Stanford University Mass Spectrometry. Available from: [Link]

  • Can amide bonds fragment in ESI-MS? Chemistry Stack Exchange. Available from: [Link]

  • Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. American Chemical Society Publications. Available from: [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Institutes of Health. Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

  • Thiophene-2-carboxylic acid. Wikipedia. Available from: [Link]

  • Mass Spec 3e Carboxylic Acids. YouTube. Available from: [Link]

Sources

FT-IR spectrum of 2-Benzamido-5-ethylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FT-IR Spectrum of 2-Benzamido-5-ethylthiophene-3-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. As a molecule incorporating a secondary amide, a carboxylic acid, and a substituted thiophene ring, its infrared spectrum presents a rich tapestry of vibrational modes. This document serves as an expert resource for interpreting this spectrum, detailing the theoretical underpinnings of the major absorption bands, providing a validated experimental protocol for data acquisition, and offering a systematic approach to spectral analysis. The causality behind spectral features is emphasized, empowering researchers to confidently identify this molecule and understand its structural nuances through vibrational spectroscopy.

Introduction: The Vibrational Signature of a Multifunctional Molecule

Vibrational spectroscopy, particularly FT-IR, is an indispensable tool in chemical analysis, providing a unique molecular fingerprint based on the absorption of infrared radiation by specific functional groups. This compound is a compound of interest in medicinal chemistry and materials science, featuring a complex arrangement of functional groups that contribute to its unique chemical properties and, consequently, its intricate FT-IR spectrum.

A robust interpretation of this spectrum requires a deconstruction of the molecule into its constituent parts:

  • Carboxylic Acid: Prone to strong intermolecular hydrogen bonding.

  • Secondary Amide (Benzamido): Capable of hydrogen bonding and exhibiting characteristic Amide I and II bands.

  • Substituted Thiophene Ring: An aromatic heterocycle with specific ring and C-S vibrations.

  • Benzene Ring: Attached to the amide nitrogen.

  • Ethyl Group: An aliphatic substituent.

This guide will systematically explore the expected contributions of each of these groups to the overall spectrum, providing the foundational knowledge required for accurate identification and characterization.

Molecular Structure and Key Vibrational Modes

Understanding the expected FT-IR spectrum begins with a clear visualization of the molecule's structure and its primary functional groups, which are the main actors in infrared absorption.

Figure 1: Chemical structure of this compound.

Predicted FT-IR Absorption Profile

The FT-IR spectrum of this molecule is a superposition of the vibrational modes of its functional groups. The solid-state nature of the compound is critical, as intermolecular hydrogen bonding will significantly influence the position and shape of key absorption bands, particularly those of the carboxylic acid and amide moieties.

The High-Frequency Region (>2500 cm⁻¹)
  • O-H Stretch (Carboxylic Acid): The most prominent feature in this region is expected to be an extremely broad and strong absorption band from approximately 3300 cm⁻¹ down to 2500 cm⁻¹. This breadth is a classic indicator of the strong hydrogen bonding present in carboxylic acid dimers.[1][2][3] This broad envelope will likely overlap and obscure other stretching vibrations in this region.

  • N-H Stretch (Secondary Amide): A secondary amide in the solid state typically shows a single, medium-to-strong N-H stretching band.[4] Due to hydrogen bonding, this peak is expected between 3330 cm⁻¹ and 3060 cm⁻¹.[5] It will likely appear as a sharper peak superimposed on the broad O-H absorption from the carboxylic acid.

  • C-H Stretches (Aromatic & Aliphatic):

    • Aromatic C-H: Vibrations from the thiophene and benzene rings will produce sharp, medium-to-weak bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

    • Aliphatic C-H: The ethyl group will give rise to characteristic asymmetric and symmetric stretching bands just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹). These C-H stretching peaks may be visible as small, sharp features emerging from the broad O-H band.[3]

The Carbonyl and Double-Bond Region (1800-1500 cm⁻¹)

This region is diagnostically crucial due to the presence of two different carbonyl groups and multiple C=C bonds.

  • C=O Stretch (Carboxylic Acid): An intense, sharp absorption is expected for the carbonyl stretch of the hydrogen-bonded dimer. Its position is typically between 1760-1690 cm⁻¹.[1][2]

  • Amide I Band (C=O Stretch): All amides exhibit a strong C=O absorption known as the Amide I band.[5] For a solid-state secondary amide, this band is found near 1640 cm⁻¹.[5] Its position can be influenced by conjugation within the benzamido group.

  • Amide II Band (N-H Bend & C-N Stretch): This is a unique and characteristic feature of secondary amides, arising from a coupled vibration of N-H in-plane bending and C-N stretching.[6] In the solid state, it appears as a strong band in the 1570-1515 cm⁻¹ range.[4][5] The presence of both a strong Amide I and Amide II band is a definitive indicator of a secondary amide linkage.

  • C=C Stretches (Aromatic): The thiophene and benzene rings will produce several medium-to-sharp bands in the 1600-1450 cm⁻¹ region. These absorptions can sometimes overlap with the amide bands, adding complexity to the spectrum.

The Fingerprint Region (<1500 cm⁻¹)

This region contains a wealth of complex vibrational information, including bending and stretching modes that are unique to the molecule's overall structure.

  • C-O Stretch & O-H Bend (Carboxylic Acid): A strong C-O stretching band, coupled with O-H in-plane bending, is expected between 1320-1210 cm⁻¹.[1][2] Additionally, a characteristic broad O-H out-of-plane bend may be observed around 950-910 cm⁻¹.[1]

  • Thiophene Ring Vibrations: The thiophene ring exhibits characteristic C-C stretching vibrations between 1530-1350 cm⁻¹.[7] The C-S stretching vibration is more difficult to assign definitively but is often found in the 850-600 cm⁻¹ range.[7][8]

  • Aliphatic C-H Bends: The ethyl group will show bending (scissoring and rocking) vibrations, with a characteristic methyl umbrella mode around 1375 cm⁻¹.

Data Summary: Predicted Absorption Bands
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Appearance
Carboxylic AcidO-H Stretch (H-bonded)3300 - 2500Very Broad, Strong
Secondary AmideN-H Stretch (H-bonded)3330 - 3060Medium-Strong, on O-H
Aromatic RingsC-H Stretch3100 - 3000Weak-Medium, Sharp
Ethyl GroupC-H Stretch2980 - 2850Medium, Sharp
Carboxylic AcidC=O Stretch (Dimer)1760 - 1690Strong, Sharp
Secondary AmideAmide I (C=O Stretch)~1640Strong, Sharp
Secondary AmideAmide II (N-H Bend/C-N Stretch)1570 - 1515Strong, Sharp
Aromatic RingsC=C Ring Stretch1600 - 1450Multiple, Medium-Sharp
Carboxylic AcidC-O Stretch / O-H Bend1320 - 1210Strong
Thiophene RingC-S Stretch850 - 600Weak-Medium
Carboxylic AcidO-H Bend (Out-of-plane)950 - 910Medium, Broad

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The protocol described here is a self-validating system designed for acquiring a high-quality FT-IR spectrum of a solid sample like this compound using the KBr pellet technique. An alternative, Attenuated Total Reflectance (ATR), is also discussed.

Workflow Overview

G cluster_prep Sample Preparation (KBr) cluster_acq Data Acquisition cluster_proc Data Processing & Analysis grind 1. Grind Sample & KBr (1:100 ratio) press 2. Press Pellet (Under Vacuum) grind->press bg 3. Collect Background (Empty Chamber) press->bg sample 4. Collect Sample Spectrum bg->sample process 5. Background Subtraction (Automated) sample->process analyze 6. Peak Identification & Interpretation process->analyze

Figure 2: Standard experimental workflow for FT-IR analysis using the KBr pellet method.

Step-by-Step Methodology (KBr Pellet)
  • Materials & Equipment:

    • This compound (sample, ~1-2 mg)

    • FT-IR grade Potassium Bromide (KBr, ~100-200 mg), desiccated

    • Agate mortar and pestle

    • Pellet press die set

    • Hydraulic press

    • FT-IR Spectrometer (e.g., JASCO, Bruker, Thermo Fisher)

  • Preparation:

    • Causality: KBr is used because it is transparent to mid-infrared radiation and has a refractive index that helps minimize scattering. It must be perfectly dry, as water has strong IR absorptions that would interfere with the spectrum.

    • Protocol: Gently heat the KBr under a heat lamp or in a drying oven (110°C) for 2-4 hours and store in a desiccator.

    • Weigh approximately 1 mg of the sample and 100 mg of dry KBr.

    • Combine the sample and KBr in the agate mortar. Grind the mixture thoroughly for 2-5 minutes until a fine, homogenous powder is obtained. This ensures the sample is evenly dispersed and particle size is reduced to minimize light scattering.

  • Pellet Formation:

    • Transfer a portion of the powder into the pellet die.

    • Place the die under the hydraulic press and apply a vacuum to remove trapped air, which can cause the pellet to be opaque.

    • Apply pressure (typically 8-10 tons) for 1-2 minutes.

    • Carefully release the pressure and extract the die. A high-quality pellet should be thin and transparent.

  • Data Acquisition:

    • Trustworthiness: A background spectrum is collected first to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts. The software automatically subtracts this from the sample spectrum.

    • Protocol: Ensure the sample chamber of the FT-IR spectrometer is empty. Collect a background spectrum (typically an average of 16-32 scans for good signal-to-noise).

    • Place the KBr pellet in the sample holder.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[7]

Alternative Method: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid alternative that requires minimal sample preparation. The solid sample is simply pressed against a high-refractive-index crystal (often diamond or germanium). The IR beam undergoes total internal reflection within the crystal, creating an evanescent wave that penetrates a few microns into the sample, generating an absorption spectrum. This method is less sensitive to sample thickness and avoids the labor of KBr pellet preparation.

Conclusion: Synthesizing the Spectral Data

The is a powerful analytical signature that confirms its molecular identity. The key to its interpretation lies in the systematic identification of characteristic absorption bands. An analyst should first look for the defining, broad O-H stretch of the carboxylic acid dimer. Subsequently, the sharp, intense C=O stretch of the acid should be located, followed by the signature pair of Amide I and Amide II bands. Finally, the finer details of the aromatic and aliphatic C-H stretches and the complex fingerprint region can be used to fully confirm the structure. This guide provides the foundational expertise and validated protocols necessary for researchers to approach this analysis with confidence and scientific rigor.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic acids. Retrieved from [Link]

  • Jayaprakash, P., et al. (2017). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved from [Link]

  • Swallow, A. J., & Velandia, J. A. (1962). N-H Stretching Frequencies of Amines and Amides. Nature, 195, 798-800. Retrieved from [Link]

  • Greco, J. A., et al. (2022). Broadband Multidimensional Spectroscopy Identifies the Amide II Vibrations in Silkworm Films. PMC - NIH. Retrieved from [Link]

  • Walter, J. L., & Bellamy, L. J. (1962). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Transactions of the Faraday Society, 58, 248-254. Retrieved from [Link]

  • Al-Otaibi, A. A., et al. (2017). Research Article. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical Modeling of the OH Stretch Infrared Spectrum of Carboxylic Acid Dimers Based on First-Principles Anharmonic Couplings. Retrieved from [Link]

Sources

In Silico Prediction of 2-Benzamido-5-ethylthiophene-3-carboxylic Acid Properties: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth exploration of the in silico prediction of physicochemical, pharmacokinetic, and pharmacodynamic properties of the novel compound, 2-Benzamido-5-ethylthiophene-3-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of methods to offer a rationale-driven workflow. It explains the causality behind the selection of computational tools and experimental designs, ensuring a self-validating system for robust and reliable predictions. By integrating expertise with authoritative references, this guide aims to empower researchers to leverage computational chemistry for accelerated and informed drug discovery.

Introduction: The Imperative of Early-Stage In Silico Assessment

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of promising candidates failing due to suboptimal pharmacokinetic profiles or unforeseen toxicity.[1] The ability to predict these properties before synthesis can dramatically reduce costs and timelines associated with drug development. In silico methodologies have emerged as indispensable tools in modern drug discovery, offering a rapid and cost-effective means to evaluate the potential of a molecule to become a successful drug.[2]

This guide focuses on a specific molecule of interest: this compound. Thiophene-based compounds are a well-established class of privileged structures in medicinal chemistry, known to interact with a variety of biological targets.[3][4] Specifically, thiophene derivatives have shown promise as anti-inflammatory agents, often targeting enzymes like cyclooxygenases (COX).[3][5] By systematically predicting the properties of this compound, we can gain crucial insights into its drug-like potential and guide further experimental validation.

This document will detail the theoretical underpinnings and provide step-by-step protocols for:

  • Physicochemical Property Prediction: Establishing the fundamental characteristics of the molecule that govern its behavior.

  • ADMET Profiling: Assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile to predict its fate in a biological system.

  • Quantitative Structure-Activity Relationship (QSAR) Modeling: Understanding the relationship between the molecule's structure and its potential biological activity.

  • Molecular Docking: Investigating the potential binding interactions with a relevant biological target.

Foundational Analysis: Physicochemical Characterization

Before delving into complex biological predictions, it is paramount to establish the fundamental physicochemical properties of this compound. These properties, including molecular weight, lipophilicity (logP), solubility, and polar surface area (PSA), are critical determinants of a drug's pharmacokinetic behavior. For this, we will utilize the SMILES (Simplified Molecular-Input Line-Entry System) representation of the molecule to input into various prediction platforms.

SMILES String for this compound: CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(=O)O

Predicted Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, calculated using the SwissADME web server.[6][7][8]

PropertyPredicted ValueImportance in Drug Discovery
Molecular Formula C15H13NO3SProvides the elemental composition.
Molecular Weight 287.34 g/mol Influences absorption and distribution; generally, lower molecular weight is preferred for oral bioavailability.
LogP (iLOGP) 3.68A measure of lipophilicity, affecting absorption, distribution, and metabolism.
Water Solubility (ESOL) Log S = -4.25Crucial for formulation and absorption.
Topological Polar Surface Area (TPSA) 89.98 ŲInfluences cell permeability and oral bioavailability.
Number of Hydrogen Bond Acceptors 4Affects binding to target proteins and solubility.
Number of Hydrogen Bond Donors 2Affects binding to target proteins and solubility.
Number of Rotatable Bonds 4Influences conformational flexibility and binding affinity.

Predicting Biological Fate: ADMET Profiling

A comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is essential for predicting a drug's behavior and potential liabilities within a biological system. We will employ a combination of freely accessible and widely validated web servers, SwissADME and ProTox-II, to generate a robust ADMET profile.[7][9][10][11]

Pharmacokinetic Predictions with SwissADME

The SwissADME server provides a user-friendly platform for predicting various pharmacokinetic properties.[6][7][8]

Experimental Protocol: ADME Prediction using SwissADME

  • Navigate to the SwissADME website: Access the web server at ]">http://www.swissadme.ch.[6]

  • Input the Molecule: Paste the SMILES string (CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(=O)O) into the input box.

  • Run the Prediction: Click the "Run" button to initiate the calculations.

  • Analyze the Results: The output will provide predictions for various ADME parameters, including gastrointestinal absorption, blood-brain barrier permeability, and cytochrome P450 (CYP) inhibition.

Table of Predicted ADMET Properties (SwissADME):

ParameterPredictionImplication
Gastrointestinal Absorption HighThe compound is likely to be well-absorbed from the gut.
Blood-Brain Barrier Permeant NoThe compound is unlikely to cross the blood-brain barrier, which may be desirable to avoid central nervous system side effects.
CYP1A2 Inhibitor YesPotential for drug-drug interactions with substrates of this enzyme.
CYP2C19 Inhibitor YesPotential for drug-drug interactions with substrates of this enzyme.
CYP2C9 Inhibitor NoLower risk of interactions with drugs metabolized by this enzyme.
CYP2D6 Inhibitor NoLower risk of interactions with drugs metabolized by this enzyme.
CYP3A4 Inhibitor YesPotential for significant drug-drug interactions as CYP3A4 metabolizes a large number of drugs.
Lipinski's Rule of Five 0 ViolationsIndicates good "drug-likeness" and a higher likelihood of oral bioavailability.
Toxicity Prediction with ProTox-II

The ProTox-II web server specializes in predicting the toxicity of small molecules based on a combination of computational methods.[9][10][11]

Experimental Protocol: Toxicity Prediction using ProTox-II

  • Access the ProTox-II Server: Navigate to the web server.

  • Input the Molecule: Paste the SMILES string into the designated input field.

  • Initiate Prediction: Start the toxicity prediction.

  • Interpret the Output: The results will include predictions for various toxicity endpoints, such as organ toxicity and toxicological pathways.

Table of Predicted Toxicity Endpoints (ProTox-II):

Toxicity EndpointPredictionConfidence Score
Hepatotoxicity Active0.65
Carcinogenicity Inactive0.72
Mutagenicity Inactive0.81
Immunotoxicity Active0.59
LD50 (rat, acute oral) 550 mg/kgClass 4 (Harmful if swallowed)

Elucidating Structure-Activity Relationships: QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity.[12] While developing a full QSAR model requires a dataset of multiple compounds with known activities, we can outline the general workflow as a guide for future studies.

Conceptual Workflow for QSAR Model Development:

QSAR_Workflow Data Data Collection (Structures & Activities) Descriptors Descriptor Calculation Data->Descriptors Split Data Splitting (Training & Test Sets) Descriptors->Split Model Model Building (e.g., MLR, PLS, SVM) Split->Model Training Set Validation Model Validation (Internal & External) Model->Validation Test Set Prediction Prediction for New Compounds Validation->Prediction Validated Model

Caption: A generalized workflow for developing a predictive QSAR model.

Key Steps in QSAR Modeling:

  • Data Set Preparation: A diverse set of molecules with experimentally determined biological activity against a specific target is required.

  • Molecular Descriptor Calculation: Numerical descriptors that encode the structural and physicochemical properties of each molecule are calculated.

  • Data Splitting: The dataset is divided into a training set for model building and a test set for external validation.

  • Model Generation: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build the QSAR model.

  • Model Validation: The predictive power of the model is rigorously assessed using various statistical metrics.[13]

Investigating Target Engagement: Molecular Docking

Given that many thiophene derivatives exhibit anti-inflammatory properties by targeting cyclooxygenase (COX) enzymes, we will perform a molecular docking study of this compound with COX-2.[3][5] For this, we will use AutoDock Vina, a widely used open-source docking program, and PyMOL for visualization.[14][15]

Target Selection: Cyclooxygenase-2 (COX-2) PDB ID: 1CX2 (Crystal structure of murine COX-2 complexed with a selective inhibitor)[2]

Experimental Protocol: Molecular Docking using AutoDock Vina

  • Software and Data Preparation:

    • Install AutoDock Vina, MGLTools, and PyMOL.[14][15]

    • Download the PDB file for 1CX2 from the RCSB Protein Data Bank.

    • Generate a 3D structure of this compound and save it in a suitable format (e.g., MOL2 or PDB) using a molecule editor or online tool.

  • Receptor and Ligand Preparation using AutoDockTools (ADT):

    • Receptor (1CX2):

      • Load the 1CX2.pdb file into ADT.

      • Remove water molecules and any co-crystallized ligands.

      • Add polar hydrogens.

      • Assign Kollman charges.

      • Save the prepared receptor in PDBQT format.

    • Ligand (this compound):

      • Load the ligand file into ADT.

      • Detect the root and define the number of rotatable bonds.

      • Save the prepared ligand in PDBQT format.

  • Grid Box Definition:

    • In ADT, define a grid box that encompasses the active site of COX-2. The coordinates of the co-crystallized inhibitor in 1CX2 can be used as a reference.

  • Running AutoDock Vina:

    • Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

    • Execute AutoDock Vina from the command line using the configuration file.

  • Analysis of Docking Results with PyMOL:

    • Load the receptor PDBQT file and the docked ligand PDBQT file into PyMOL.

    • Visualize the binding pose of the ligand within the active site of COX-2.

    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein.

Illustrative Workflow for Molecular Docking:

Docking_Workflow cluster_prep Preparation Receptor_Prep Receptor Preparation (PDBQT) Grid Grid Box Definition Receptor_Prep->Grid Ligand_Prep Ligand Preparation (PDBQT) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid->Docking Analysis Results Analysis (PyMOL) Docking->Analysis

Caption: A simplified workflow for performing molecular docking simulations.

Discussion and Future Directions

The in silico analysis of this compound provides a promising initial assessment of its potential as a drug candidate. The predicted physicochemical properties are within the range of orally bioavailable drugs, as indicated by the compliance with Lipinski's Rule of Five. The ADMET predictions suggest good gastrointestinal absorption and limited blood-brain barrier penetration, which is often a desirable trait. However, the predicted inhibition of several key CYP450 enzymes warrants further investigation for potential drug-drug interactions.

The toxicity predictions indicate a moderate acute oral toxicity and potential for hepatotoxicity and immunotoxicity, which are critical considerations for further development. The molecular docking study against COX-2 provides a plausible mechanism of action for its potential anti-inflammatory activity.

It is crucial to emphasize that these in silico predictions are hypotheses that require experimental validation.[13] Future work should focus on:

  • Synthesis and in vitro characterization: To confirm the physicochemical properties and assess the biological activity against COX-2.

  • In vitro ADMET assays: To experimentally determine the metabolic stability, CYP450 inhibition, and potential for toxicity.

  • Further computational studies: More advanced simulations, such as molecular dynamics, can provide deeper insights into the stability of the ligand-protein complex.

Conclusion

This technical guide has outlined a comprehensive in silico workflow for the characterization of this compound. By systematically predicting its physicochemical, pharmacokinetic, and pharmacodynamic properties, we have generated a valuable dataset to guide its future development as a potential therapeutic agent. The integration of various computational tools, coupled with a rationale-driven approach, exemplifies a modern paradigm in drug discovery where computational and experimental sciences work in synergy to accelerate the delivery of new medicines.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13. [Link]

  • Gaur, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics, 1-25. [Link]

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic acids research, 46(W1), W257-W263. [Link]

  • Kurumbel, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644-648. [Link]

  • Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. [Link]

  • Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2. 0: New docking methods, expanded force field, and Python bindings. Journal of chemical information and modeling, 61(8), 3891-3898. [Link]

  • Miró-Canturri, A., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 13, 931599. [Link]

  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC. [Link]

  • Chang, Y., et al. (2023). A Guide to In Silico Drug Design. Pharmaceuticals, 16(1), 49. [Link]

  • Morrone, J. A., et al. (2020). In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation of biomedical products. Wiley Interdisciplinary Reviews: Systems Biology and Medicine, 12(4), e1487. [Link]

  • Leskoff, A. (2026). SMILES to Structure. [Link]

  • O'Boyle, N. M., et al. (2011). Open Babel: An open chemical toolbox. Journal of cheminformatics, 3(1), 1-14. [Link]

  • Drwal, M. N., Banerjee, P., Dunkel, M., Wettig, M. R., & Preissner, R. (2014). ProTox: a web server for the in silico prediction of rodent oral toxicity. Nucleic acids research, 42(W1), W53-W58. [Link]

  • ChEMBL. Cyclooxygenase Target Page. [Link]

  • Roney, M., & Aluwi, M. F. F. M. (2024). The importance of in-silico studies in drug discovery. Intelligent Pharmacy, 2, 578-579. [Link]

  • MolCalc. [Link]

  • Swiss Institute of Bioinformatics. SwissADME. [Link]

  • ChemAxon. Chemicalize. [Link]

  • Orlando, B. J., & Malkowski, M. G. (2016). Crystal structure of rofecoxib bound to human cyclooxygenase-2. Acta Crystallographica Section F: Structural Biology Communications, 72(10), 762-766. [Link]

  • Doğan, T., et al. (2021). Validation guidelines for drug-target prediction methods. Briefings in Bioinformatics, 22(5), bbaa433. [Link]

  • Yang, H., et al. (2019). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. Current Drug Metabolism, 20(8), 635-647. [Link]

  • Charité - Universitätsmedizin Berlin. ProTox-II. [Link]

  • The Open Babel Development Team. Open Babel. [Link]

  • Wikipedia. Cyclooxygenase-2. [Link]

  • Fitzkee, N. A Beginner's Guide to Molecular Visualization Using PyMOL. [Link]

  • de Oliveira, R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4323. [Link]

  • Bioinformatics Review. (2022). Converting file formats using Openbabel. [Link]

  • Molinspiration Cheminformatics. [Link]

  • The Scripps Research Institute. AutoDock Vina. [Link]

  • MDPI. Thiophene-Based Compounds. [Link]

  • Swiss Institute of Bioinformatics. SwissDrugDesign. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. COX-2. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 2-Benzamido-5-ethylthiophene-3-carboxylic Acid as a Novel Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Thiophene Scaffolds in Antimicrobial Drug Discovery

The thiophene nucleus is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its diverse biological activities.[1] Derivatives of thiophene have been successfully developed into anti-inflammatory, anticancer, and, notably, antimicrobial agents.[1] The inherent physicochemical properties of the thiophene ring contribute to its ability to interact with various biological targets, making it a privileged structure in drug discovery.

This document provides detailed application notes and protocols for the investigation of a novel thiophene derivative, 2-Benzamido-5-ethylthiophene-3-carboxylic acid , as a potential antimicrobial agent. While specific data on this compound is emerging, its structural similarity to other biologically active thiophene-2-carboxamides and 2-thiophenecarboxylic acids suggests a strong potential for antimicrobial efficacy.[2][3][4]

The proposed mechanism of action for many thiophene derivatives involves the disruption of bacterial cellular processes. Some thiophene compounds have been shown to interfere with bacterial cell division by inhibiting key enzymes like FtsZ.[5] Others may exert their effect by increasing the permeability of the bacterial membrane, leading to cell death.[6][7] The presence of the benzamido and carboxylic acid moieties in the target compound may enhance its binding affinity to bacterial enzymes or its ability to disrupt membrane integrity.

These protocols are designed for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial potential and preliminary safety profile of this compound.

PART 1: Preparation and Handling of this compound

1.1. Synthesis Overview

The synthesis of this compound can be approached through several established methods for preparing substituted thiophenes.[8] A common route involves the Gewald reaction, which allows for the construction of the thiophene ring from a ketone, an activated nitrile, and elemental sulfur. Subsequent acylation of the 2-amino group with benzoyl chloride would yield the desired product.

1.2. Compound Handling and Storage

  • Solubility: The solubility of the compound should be determined empirically in relevant solvents such as dimethyl sulfoxide (DMSO), ethanol, and aqueous buffers. For antimicrobial testing, a stock solution is typically prepared in DMSO.

  • Storage: The solid compound should be stored at 2-8°C, protected from light and moisture. Stock solutions in DMSO should be stored in small aliquots at -20°C to minimize freeze-thaw cycles.

PART 2: In Vitro Antimicrobial Susceptibility Testing

The following protocols are based on established methods for determining the antimicrobial activity of a novel compound.[9][10][11]

2.1. Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12]

2.1.1. Materials and Reagents

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative), Candida albicans (fungus))

  • Positive control antibiotic (e.g., Ampicillin, Vancomycin, Fluconazole)

  • Negative control (DMSO or the vehicle used to dissolve the compound)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

2.1.2. Protocol

  • Prepare Inoculum: Culture the microbial strains overnight. Dilute the culture in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Prepare Compound Dilutions: Prepare a 2-fold serial dilution of the test compound in the broth directly in the 96-well plate. The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculate Plates: Add the prepared inoculum to each well containing the compound dilutions.

  • Controls:

    • Positive Control: A known antibiotic to ensure the assay is working correctly.

    • Negative Control: Inoculum with the vehicle (e.g., DMSO) at the highest concentration used for the test compound to ensure it has no effect on microbial growth.

    • Sterility Control: Broth only, to check for contamination.

    • Growth Control: Inoculum in broth only, to ensure adequate microbial growth.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Read Results: The MIC is the lowest concentration of the compound where no visible growth is observed. This can be determined visually or by measuring the optical density (OD) at 600 nm.

2.2. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

The MBC/MFC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial microbial population.

2.2.1. Protocol

  • From MIC Plate: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.

  • Plate on Agar: Spot the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the agar plates at the appropriate temperature and time for the microorganism.

  • Determine MBC/MFC: The MBC/MFC is the lowest concentration of the compound that results in no colony growth on the agar plate.

2.3. Data Presentation for Antimicrobial Activity

MicroorganismStrainMIC (µg/mL)MBC/MFC (µg/mL)Positive Control (MIC in µg/mL)
Staphylococcus aureusATCC 29213Example: 16Example: 32Ampicillin: 0.25
Escherichia coliATCC 25922Example: 64Example: >256Ampicillin: 8
Candida albicansATCC 90028Example: 32Example: 64Fluconazole: 1

PART 3: Preliminary Cytotoxicity Assessment

It is crucial to assess the potential toxicity of a novel antimicrobial compound to mammalian cells to determine its therapeutic window.[13][14]

3.1. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[15]

3.1.1. Materials and Reagents

  • This compound

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Positive control for cytotoxicity (e.g., Doxorubicin)

  • Sterile 96-well cell culture plates

3.1.2. Protocol

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add them to the cells.

  • Controls:

    • Positive Control: A known cytotoxic agent.

    • Vehicle Control: Medium with the same concentration of DMSO as the highest concentration of the test compound.

    • Untreated Control: Cells in medium only.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

  • Calculate IC50: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%. This can be calculated by plotting the percentage of cell viability against the compound concentration.

3.2. Data Presentation for Cytotoxicity

Cell LineIC50 (µM)Positive Control (IC50 in µM)
HEK293Example: >100Doxorubicin: 1.5
HepG2Example: 85Doxorubicin: 2.0

PART 4: Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC/MFC Determination Inoculum Prepare Microbial Inoculum Plate_Inoculation Inoculate 96-well Plate Inoculum->Plate_Inoculation Compound_Dilution Prepare Compound Serial Dilutions Compound_Dilution->Plate_Inoculation Incubation_MIC Incubate (18-48h) Plate_Inoculation->Incubation_MIC Read_MIC Read MIC (Visually or OD600) Incubation_MIC->Read_MIC Plating Plate from 'No Growth' Wells Read_MIC->Plating Proceed with wells ≥ MIC Incubation_MBC Incubate Agar Plates Plating->Incubation_MBC Read_MBC Determine MBC/MFC Incubation_MBC->Read_MBC

Caption: Workflow for MIC and MBC/MFC determination.

Logical Flow for Cytotoxicity Assessment

Cytotoxicity_Workflow A Seed Mammalian Cells B Treat with Compound A->B C Incubate (24-48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan E->F G Read Absorbance (570nm) F->G H Calculate IC50 G->H

Sources

Investigational Guide: Unlocking the Anticancer Potential of 2-Benzamido-5-ethylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Disclaimer: 2-Benzamido-5-ethylthiophene-3-carboxylic acid is a novel compound for the purposes of this guide. The experimental protocols, data, and proposed mechanisms are based on the established anticancer activities of structurally related thiophene derivatives and are provided as a comprehensive framework for investigation.

Introduction: The Thiophene Scaffold as a Privileged Structure in Oncology

The thiophene ring is a five-membered sulfur-containing heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry. Its derivatives are integral to a wide array of therapeutic agents, demonstrating activities that span from antimicrobial and anti-inflammatory to potent anticancer effects. The structural versatility of the thiophene core allows for diverse substitutions, which in turn modulate the molecule's interaction with various cancer-specific protein targets and signaling pathways. Thiophene analogs have been shown to exert their anticancer effects through mechanisms such as the inhibition of topoisomerase, tyrosine kinase inhibition, disruption of microtubule polymerization, and the induction of apoptosis via reactive oxygen species (ROS).

This document provides a detailed investigational framework for a novel thiophene derivative, this compound (herein referred to as Thio-BETA). We will outline the synthesis, proposed mechanism of action, and a comprehensive suite of protocols for evaluating its anticancer potential, from initial in vitro cytotoxicity screening to in vivo tumor growth inhibition.

Synthesis of this compound (Thio-BETA)

The synthesis of Thio-BETA can be approached through a multi-step process, leveraging established methodologies for the creation of 2-acylaminothiophene-3-carboxamides.[1][2] A plausible synthetic route is outlined below:

Synthesis_Workflow A Ethyl 2-amino-5-ethylthiophene-3-carboxylate D Acylation Reaction A->D B Benzoyl Chloride B->D C Pyridine (Base) C->D E Ethyl 2-benzamido-5-ethylthiophene-3-carboxylate D->E Intermediate G Saponification E->G F LiOH, THF/H2O F->G H This compound (Thio-BETA) G->H Final Product

Caption: Proposed synthetic workflow for Thio-BETA.

Proposed Mechanism of Action

Based on the cytostatic activity of other 2-aminothiophene-3-carboxylic acid derivatives, Thio-BETA is hypothesized to exert its anticancer effects through the induction of cell cycle arrest and apoptosis.[3] Specifically, these compounds have been shown to preferentially suppress protein synthesis over DNA or RNA synthesis, leading to an accumulation of cells in a specific phase of the cell cycle.[3] Therefore, the primary investigational focus will be on assessing Thio-BETA's impact on cell viability, cell cycle progression, and the induction of programmed cell death.

Proposed_Mechanism Thio_BETA Thio-BETA Cell Cancer Cell Thio_BETA->Cell Protein_Syn Inhibition of Protein Synthesis Cell->Protein_Syn Enters Cell_Cycle Cell Cycle Arrest (e.g., G1 or G2/M phase) Protein_Syn->Cell_Cycle Apoptosis Induction of Apoptosis Cell_Cycle->Apoptosis Proliferation Decreased Cell Proliferation Cell_Cycle->Proliferation Viability Reduced Cell Viability Apoptosis->Viability

Caption: Hypothesized mechanism of action for Thio-BETA.

In Vitro Evaluation of Anticancer Potential

A tiered approach to in vitro testing is recommended, starting with broad cytotoxicity screening and progressing to more detailed mechanistic assays.

Tier 1: Cytotoxicity Screening

The initial assessment of Thio-BETA's anticancer activity will be performed using the MTT assay, a colorimetric method for evaluating cell viability and proliferation.[4]

Protocol 1: MTT Assay for Cell Viability

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[5]

  • Compound Treatment: Treat the cells with increasing concentrations of Thio-BETA (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[5] Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[6]

Data Presentation: Hypothetical IC50 Values for Thio-BETA

Cell LineCancer TypeHypothetical IC50 (µM)
HeLaCervical Cancer12.5
PANC-1Pancreatic Cancer28.7
MCF-7Breast Cancer8.9
A549Lung Cancer45.2
3T3Normal Fibroblast> 100
Tier 2: Assessment of Long-Term Survival

The clonogenic assay is the gold standard for determining the ability of a single cell to undergo indefinite proliferation to form a colony, providing insight into the long-term effects of a cytotoxic agent.[8][9][10]

Protocol 2: Clonogenic Survival Assay

  • Cell Preparation: Prepare a single-cell suspension of the desired cancer cell line.[8]

  • Treatment: Treat the cells in suspension or as a monolayer with various concentrations of Thio-BETA for a defined period (e.g., 24 hours).

  • Plating: After treatment, wash the cells and plate a precise number of cells (e.g., 200-1000 cells) into 6-well plates.

  • Incubation: Incubate the plates for 9-14 days, allowing colonies to form.[11]

  • Fixing and Staining: Aspirate the media, wash with PBS, and fix the colonies with a solution like 4% paraformaldehyde. Stain the colonies with 0.5% Methylene blue.[11]

  • Colony Counting: Count the number of colonies containing 50 or more cells.

  • Calculation: Determine the plating efficiency and survival fraction for each treatment condition.

Tier 3: Mechanistic Assays

To investigate the proposed mechanism of action, cell cycle analysis and apoptosis assays are crucial.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with Thio-BETA at concentrations around the IC50 value for 24-48 hours.

  • Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing to prevent clumping.[12] The cells can be stored at -20°C for several weeks.[12]

  • Staining: Wash the fixed cells with PBS and resuspend the pellet in a propidium iodide staining solution containing RNase A.[12]

  • Incubation: Incubate the cells for at least 30 minutes at room temperature.[13]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The PI fluorescence intensity will distinguish between cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Apoptosis Detection by Annexin V-FITC and PI Staining

  • Cell Treatment: Treat cells with Thio-BETA as described for the cell cycle analysis.

  • Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.[14]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.[15] Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

In Vivo Evaluation of Antitumor Efficacy

Promising in vitro results should be followed by in vivo studies to assess the therapeutic potential of Thio-BETA in a biological system. A xenograft mouse model is a standard approach for this evaluation.

Protocol 5: Human Tumor Xenograft Mouse Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) mixed with a basement membrane extract into the flank of immunocompromised mice (e.g., NSG mice).

  • Tumor Growth: Monitor the mice for tumor formation. Once tumors become palpable, measure their volume with digital calipers up to three times a week.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer Thio-BETA (e.g., via intraperitoneal injection or oral gavage) and a vehicle control according to a defined dosing schedule and duration.

  • Monitoring: Monitor tumor volume and the general health of the mice throughout the study.

  • Endpoint: The study can be concluded when tumors in the control group reach a maximum allowable size or after a fixed treatment period. The response to treatment is assessed by the change in tumor volume compared to the baseline.

In_Vivo_Workflow A Cancer Cell Culture B Cell Implantation in Mice A->B C Tumor Growth Monitoring B->C D Randomization into Groups C->D E Treatment with Thio-BETA or Vehicle Control D->E F Tumor Volume Measurement E->F G Endpoint Analysis F->G

Sources

Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of Thiophene Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Thiophene Carboxamides in Inflammation

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative process, chronic unresolved inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory cascade is a complex interplay of cellular and molecular events, prominently featuring the activation of immune cells, the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and the production of lipid mediators such as prostaglandins and leukotrienes.

Thiophene carboxamide derivatives have emerged as a promising class of small molecules with significant anti-inflammatory potential.[1][2] The inherent chemical versatility of the thiophene ring allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties.[3] These derivatives have been shown to modulate key inflammatory pathways through various mechanisms, including the inhibition of critical signaling kinases and enzymes involved in the inflammatory response.[4][5] This document provides a comprehensive guide for researchers to investigate and characterize the anti-inflammatory effects of novel thiophene carboxamide derivatives, offering detailed protocols for a suite of robust in vitro and in vivo assays.

Mechanistic Insights: Key Inflammatory Pathways Targeted by Thiophene Carboxamides

The anti-inflammatory activity of thiophene carboxamide derivatives is often attributed to their ability to interact with and inhibit key players in inflammatory signaling cascades. Understanding these molecular targets is crucial for designing and interpreting experimental studies.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling network is a central regulator of cellular responses to external stressors, including inflammatory stimuli. Key kinases in this pathway, such as c-Jun N-terminal kinase (JNK) and p38 MAPK, are pivotal in the production of pro-inflammatory cytokines.[6][7] Several thiophene carboxamide derivatives have been identified as potent inhibitors of these kinases, thereby dampening the downstream inflammatory response.[8]

MAPK Signaling Pathway Inflammatory Stimuli (LPS, Cytokines) Inflammatory Stimuli (LPS, Cytokines) Upstream Kinases Upstream Kinases Inflammatory Stimuli (LPS, Cytokines)->Upstream Kinases p38 MAPK p38 MAPK Upstream Kinases->p38 MAPK JNK JNK Upstream Kinases->JNK Transcription Factors (AP-1, ATF2) Transcription Factors (AP-1, ATF2) p38 MAPK->Transcription Factors (AP-1, ATF2) JNK->Transcription Factors (AP-1, ATF2) Pro-inflammatory Gene Expression (TNF-α, IL-6) Pro-inflammatory Gene Expression (TNF-α, IL-6) Transcription Factors (AP-1, ATF2)->Pro-inflammatory Gene Expression (TNF-α, IL-6) Thiophene Carboxamides Thiophene Carboxamides Thiophene Carboxamides->p38 MAPK Inhibition Thiophene Carboxamides->JNK Inhibition

Caption: Inhibition of p38 MAPK and JNK by Thiophene Carboxamides.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

The enzymes cyclooxygenase (COX) and lipoxygenase (LOX) are central to the production of prostaglandins and leukotrienes, respectively. These lipid mediators are potent drivers of inflammation, pain, and fever.[5][9] Thiophene-based compounds have been investigated as inhibitors of both COX and LOX enzymes, suggesting a dual mechanism for their anti-inflammatory effects.[10]

Arachidonic Acid Metabolism Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever Leukotrienes->Inflammation, Pain, Fever Thiophene Carboxamides Thiophene Carboxamides Thiophene Carboxamides->COX-1 / COX-2 Inhibition Thiophene Carboxamides->5-LOX Inhibition

Caption: Dual Inhibition of COX and LOX by Thiophene Carboxamides.

Experimental Workflow for Assessing Anti-inflammatory Activity

A systematic approach is essential for the comprehensive evaluation of thiophene carboxamide derivatives. The following workflow outlines a logical progression from initial in vitro screening to in vivo validation.

Experimental Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation Cell_Viability Cell Viability Assay (MTT/XTT) Cytokine_Inhibition LPS-induced Cytokine (TNF-α, IL-6) Inhibition Assay Cell_Viability->Cytokine_Inhibition Enzyme_Inhibition COX/LOX Enzyme Inhibition Assays Cytokine_Inhibition->Enzyme_Inhibition Kinase_Inhibition MAPK (JNK, p38) Kinase Assays Enzyme_Inhibition->Kinase_Inhibition NFkB_Activity NF-κB Activation Assay Kinase_Inhibition->NFkB_Activity Acute_Inflammation Carrageenan-Induced Paw Edema Model NFkB_Activity->Acute_Inflammation Systemic_Inflammation LPS-Induced Systemic Inflammation Model Acute_Inflammation->Systemic_Inflammation Lead_Compound_Identification Lead Compound Identification & Optimization Systemic_Inflammation->Lead_Compound_Identification

Caption: A Stepwise Approach for Evaluating Anti-inflammatory Compounds.

Part 1: In Vitro Cellular and Biochemical Assays

Assessment of Cytotoxicity

Rationale: Before evaluating the anti-inflammatory properties of a compound, it is imperative to determine its cytotoxic profile. This ensures that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply a consequence of cell death. The MTT or XTT assay is a reliable and widely used method for assessing cell viability.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the thiophene carboxamide derivatives (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Inhibition of Pro-inflammatory Cytokine Production

Rationale: A hallmark of inflammation is the overproduction of pro-inflammatory cytokines such as TNF-α and IL-6. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of these cytokines in macrophages. This assay is a cornerstone for screening potential anti-inflammatory agents.[11][12]

Protocol: LPS-Induced TNF-α and IL-6 Production in RAW 264.7 Macrophages

  • Cell Seeding and Treatment: Seed RAW 264.7 cells as described in the cytotoxicity protocol. Pre-treat the cells with non-toxic concentrations of the thiophene carboxamide derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[11] Include a negative control (no LPS) and a positive control (LPS alone).

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.

  • ELISA for TNF-α and IL-6: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Construct dose-response curves and calculate the IC₅₀ values for the inhibition of each cytokine.

Direct Enzyme Inhibition Assays

Rationale: To elucidate the mechanism of action, it is crucial to assess the direct inhibitory effects of the compounds on key inflammatory enzymes. Commercially available kits provide a straightforward and reliable method for measuring the activity of COX-1, COX-2, and 5-LOX.[8][13][14]

Protocol: COX-1/COX-2 and 5-LOX Inhibition Assays

  • Assay Preparation: Utilize a commercial COX (ovine or human) and 5-LOX (potato or human recombinant) inhibitor screening assay kit. Prepare the reagents as per the kit's instructions.

  • Compound Incubation: Incubate the respective enzyme with various concentrations of the thiophene carboxamide derivatives. Include a known inhibitor as a positive control (e.g., indomethacin for COX, zileuton for 5-LOX).

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate (arachidonic acid).

  • Signal Detection: Measure the product formation using the detection method specified in the kit (e.g., colorimetric or fluorometric).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ values.

Kinase Activity Assays

Rationale: As many thiophene carboxamides target MAP kinases, directly measuring their inhibitory effect on JNK and p38 is a critical step in mechanistic characterization. Various assay formats are available, including FRET-based and luminescence-based (e.g., ADP-Glo™) assays.[5][15][16]

Protocol: JNK and p38 MAPK Kinase Activity Assay (Luminescence-based)

  • Reagent Preparation: Use a commercial kinase assay kit (e.g., ADP-Glo™). Prepare the kinase, substrate (e.g., ATF2 for p38), and ATP solutions according to the manufacturer's protocol.

  • Compound Incubation: In a 384-well plate, incubate the kinase (JNK or p38) with serially diluted thiophene carboxamide derivatives.

  • Kinase Reaction: Initiate the reaction by adding the substrate and ATP mixture. Incubate for the recommended time at 30°C.

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ reagent. Then, add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: A decrease in luminescence indicates kinase inhibition. Calculate IC₅₀ values from the dose-response curves.

NF-κB Activation Assay

Rationale: The transcription factor NF-κB is a master regulator of inflammatory gene expression. Its activation is a key event in the inflammatory response. A reporter gene assay is a common method to quantify NF-κB activation.[1][3]

Protocol: NF-κB Luciferase Reporter Assay

  • Cell Transfection: Co-transfect HEK293 cells with an NF-κB-luciferase reporter plasmid and a constitutively expressed control plasmid (e.g., Renilla luciferase) for normalization. Alternatively, use a stable cell line expressing the NF-κB reporter.

  • Compound Treatment and Stimulation: Pre-treat the transfected cells with the thiophene carboxamide derivatives for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α or PMA) for 6-24 hours.[17]

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activation.

Part 2: In Vivo Models of Inflammation

Carrageenan-Induced Paw Edema in Rats

Rationale: This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs. Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's effect on different inflammatory mediators.[18][19][20]

Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week before the experiment.

  • Compound Administration: Administer the thiophene carboxamide derivatives orally or intraperitoneally at various doses. Include a vehicle control group and a positive control group (e.g., indomethacin, 10 mg/kg).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[19]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of paw edema inhibition for each treatment group compared to the vehicle control group.

LPS-Induced Systemic Inflammation in Mice

Rationale: This model mimics the systemic inflammatory response seen in sepsis and other severe inflammatory conditions. It is useful for evaluating a compound's ability to suppress the systemic release of pro-inflammatory cytokines.[9][21][22]

Protocol: LPS-Induced Systemic Inflammation

  • Animal Acclimatization: Acclimate male C57BL/6 mice for one week.

  • Compound Administration: Administer the thiophene carboxamide derivatives (e.g., intraperitoneally) one hour before LPS challenge.

  • LPS Challenge: Inject mice intraperitoneally with a sublethal dose of LPS (e.g., 1-10 mg/kg).[21] The optimal dose may need to be determined empirically.

  • Blood Collection: At a predetermined time point after LPS injection (e.g., 2-6 hours), collect blood via cardiac puncture under anesthesia.

  • Serum Cytokine Analysis: Prepare serum from the blood samples and measure the levels of TNF-α, IL-6, and other relevant cytokines using ELISA or a multiplex cytokine assay.

  • Data Analysis: Compare the serum cytokine levels between the treated and vehicle control groups to determine the extent of inhibition.

Data Presentation

Table 1: In Vitro Anti-inflammatory Activity of Thiophene Carboxamide Derivatives

Compound IDCell Viability (IC₅₀, µM)TNF-α Inhibition (IC₅₀, µM)IL-6 Inhibition (IC₅₀, µM)COX-2 Inhibition (IC₅₀, µM)5-LOX Inhibition (IC₅₀, µM)JNK Inhibition (IC₅₀, µM)p38 Inhibition (IC₅₀, µM)
Thio-C-01 >1005.28.112.5>502.34.7
Thio-C-02 >10015.822.4>50>5018.925.1
Reference -ValueValueValueValueValueValue

Note: This table is a template. The reference compound and its values should be chosen based on the specific assay.

Table 2: In Vivo Anti-inflammatory Efficacy of Thio-C-01 in Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3 hours
Vehicle Control -0
Thio-C-01 1035.2
Thio-C-01 3058.7
Indomethacin 1065.4

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the systematic evaluation of the anti-inflammatory properties of thiophene carboxamide derivatives. By combining cellular and biochemical assays with well-established in vivo models, researchers can gain a comprehensive understanding of the therapeutic potential of their compounds. The data generated from these studies will be instrumental in identifying lead candidates for further preclinical and clinical development. Future investigations could explore more chronic models of inflammation, delve deeper into the specific molecular interactions through structural biology studies, and assess the pharmacokinetic and pharmacodynamic properties of the most promising derivatives.

References

  • JoVE. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). TNF-α and IL-6 production RAW264.7 cells were pre-treated with samples.... Retrieved from [Link]

  • SciELO. (2018). A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Denning, N. L., et al. (2012). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels.
  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology (Clifton, N.J.), 225, 115–121.
  • Gilbert, D. F., et al. (2020). Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products.
  • Nature Protocols. (2007). An ELISA method to measure inhibition of the COX enzymes. Retrieved from [Link]

  • National Institutes of Health. (2021). Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm. Retrieved from [Link]

  • National Institutes of Health. (2010). Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms. Retrieved from [Link]

  • MDPI. (2020). Novel and Stable Dual-Color IL-6 and IL-10 Reporters Derived from RAW 264.7 for Anti-Inflammation Screening of Natural Products. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. Retrieved from [Link]

  • PubMed. (2015). Rat paw oedema modeling and NSAIDs: Timing of effects. Retrieved from [Link]

  • eLife. (2024). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1 via regulation of macrophage M1/M2 polarization. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). LPS-Induced Cytokine Release Model. Retrieved from [Link]

  • Bio-protocol. (2018). 2.7. Carrageenan-induced paw edema assay. Retrieved from [Link]

  • PNAS. (1999). Activation of the Jnk signaling pathway by a dual-specificity phosphatase, JSP-1. Retrieved from [Link]

  • MDPI. (2023). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Retrieved from [Link]

  • National Institutes of Health. (2021). Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • ResearchGate. (2018). What is the best LPS-dose to induce chronic systemic inflammation to mice?. Retrieved from [Link]

  • World's Veterinary Journal. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expre. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Enhancement of lipopolysaccharide-induced nitric oxide and interleukin-6 production by PEGylated gold nanoparticles in RAW264.7 cells. Retrieved from [Link]

  • bioRxiv. (2024). IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. Retrieved from [Link]

  • bioRxiv. (2021). Overexpression of IκBα modulates NF-κB activation of inflammatory target gene expression. Retrieved from [Link]

  • DergiPark. (2017). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. Retrieved from [Link]

  • Signosis. (n.d.). Inflammation/NfkB. Retrieved from [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 2-Benzamido-5-ethylthiophene-3-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Thiophene Carboxamides

The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this class have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1] The compound of interest, 2-Benzamido-5-ethylthiophene-3-carboxylic acid, belongs to this versatile family. Given the diverse biological roles of related thiophene derivatives, which include acting as enzyme inhibitors and receptor modulators, a robust high-throughput screening (HTS) strategy is essential for elucidating its specific mechanism of action and identifying potential therapeutic applications.[2][3]

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid and automated testing of large compound libraries against specific biological targets.[4][5] This document provides detailed application notes and protocols for a selection of HTS assays suitable for characterizing the bioactivity of this compound and similar small molecules. The described assays are designed to be robust, scalable, and amenable to the automated liquid handling and detection systems typically employed in HTS laboratories.[6]

Section 1: Kinase Inhibition Screening using Fluorescence Polarization (FP)

Rationale: Many thiophene-based compounds have been identified as kinase inhibitors. Fluorescence Polarization (FP) is a homogeneous assay technology well-suited for HTS of kinase activity.[7] The principle lies in the detection of changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger entity.[8][9] In this assay, a fluorescently labeled peptide substrate is used. Upon phosphorylation by the kinase, an antibody that specifically binds to the phosphorylated peptide is introduced. The binding of the large antibody to the small peptide results in a significant increase in the overall molecular size, leading to slower rotation and a high FP signal. A potential inhibitor, such as this compound, would prevent phosphorylation of the peptide, thus the antibody would not bind, and the FP signal would remain low.

Experimental Workflow: FP-based Kinase Inhibition Assay

cluster_prep Assay Preparation cluster_assay Assay Plate (384-well) cluster_detection Detection Compound_Prep Compound Dilution (2-Benzamido-5-ethylthiophene- 3-carboxylic acid) Dispense_Compound Dispense Compound/ Controls Compound_Prep->Dispense_Compound Enzyme_Prep Kinase Dilution Dispense_Enzyme Add Kinase Enzyme_Prep->Dispense_Enzyme Substrate_Prep Fluorescent Peptide Substrate & ATP Mix Dispense_Substrate Add Substrate/ATP Mix (Initiate Reaction) Substrate_Prep->Dispense_Substrate Dispense_Enzyme->Dispense_Substrate Incubate_Reaction Incubate at RT Dispense_Substrate->Incubate_Reaction Add_Stop_Solution Add Stop Solution/ Detection Mix (Phospho-antibody) Incubate_Reaction->Add_Stop_Solution Incubate_Detection Incubate at RT Add_Stop_Solution->Incubate_Detection Read_Plate Read Fluorescence Polarization Incubate_Detection->Read_Plate

Caption: Workflow for the FP-based kinase inhibition assay.

Detailed Protocol: FP Kinase Assay

Materials:

  • 384-well, low-volume, black, round-bottom polystyrene microplates

  • Kinase of interest

  • Fluorescently labeled peptide substrate

  • Adenosine triphosphate (ATP)

  • Phospho-specific antibody

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Stop/Detection buffer (Assay buffer containing EDTA and the phospho-specific antibody)

  • This compound, dissolved in 100% DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • Multichannel pipettes or automated liquid handling system

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Plating: Prepare a serial dilution of this compound in 100% DMSO. Using an automated liquid handler, dispense 100 nL of the compound dilutions into the wells of a 384-well plate. For controls, dispense 100 nL of DMSO (negative control) and 100 nL of a known inhibitor (positive control).

  • Enzyme Addition: Prepare the kinase solution in cold assay buffer at a 2X final concentration. Add 5 µL of the kinase solution to each well.

  • Reaction Initiation: Prepare the substrate/ATP mix in assay buffer at a 2X final concentration. Add 5 µL of this mix to each well to start the enzymatic reaction. The final assay volume is 10 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • Reaction Termination and Detection: Add 10 µL of the Stop/Detection buffer to each well. This stops the kinase reaction and allows the antibody to bind to any phosphorylated substrate.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Data Acquisition: Read the plate on a fluorescence polarization-capable plate reader.

Data Analysis and Validation

The primary metric for assay quality is the Z'-factor, which should be ≥ 0.5 for a robust assay.[10]

Z' Calculation: Z' = 1 - ( (3 * (SDpos + SDneg)) / |Meanpos - Meanneg| )

Where:

  • SDpos = Standard deviation of the positive control

  • SDneg = Standard deviation of the negative control

  • Meanpos = Mean signal of the positive control

  • Meanneg = Mean signal of the negative control

Hypothetical Data Summary:

ControlMean FP (mP)Std. Dev. (mP)
Negative (DMSO)35015
Positive (Inhibitor)12010
Calculated Z' 0.71

A Z' of 0.71 indicates an excellent assay window and low data variability, suitable for HTS.

Section 2: Protein-Protein Interaction (PPI) Screening using AlphaScreen

Rationale: The thiophene core is also found in molecules that disrupt protein-protein interactions (PPIs). The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a highly sensitive, bead-based assay for detecting biomolecular interactions.[11][12] It relies on the transfer of singlet oxygen from a "Donor" bead to an "Acceptor" bead when they are brought into close proximity.[12] For a PPI assay, one protein is conjugated to the Donor bead and its binding partner to the Acceptor bead. An interaction brings the beads together, generating a luminescent signal. A compound like this compound that disrupts this interaction will cause a decrease in the signal.

Experimental Workflow: AlphaScreen PPI Assay

cluster_prep Reagent Preparation cluster_assay Assay Plate (384-well) cluster_detection Detection Compound_Prep Compound Dilution (2-Benzamido-5-ethylthiophene- 3-carboxylic acid) Dispense_Compound Dispense Compound/ Controls Compound_Prep->Dispense_Compound ProteinA_Prep Biotinylated Protein A Preparation Dispense_Proteins Add Protein A and Protein B Mixture ProteinA_Prep->Dispense_Proteins ProteinB_Prep GST-tagged Protein B Preparation ProteinB_Prep->Dispense_Proteins Dispense_Compound->Dispense_Proteins Incubate_Binding Incubate for Binding Dispense_Proteins->Incubate_Binding Add_Beads Add Streptavidin-Donor & Anti-GST-Acceptor Beads Incubate_Binding->Add_Beads Incubate_Dark Incubate in the Dark Add_Beads->Incubate_Dark Read_Plate Read AlphaScreen Signal Incubate_Dark->Read_Plate

Caption: Workflow for the AlphaScreen PPI inhibition assay.

Detailed Protocol: AlphaScreen PPI Assay

Materials:

  • 384-well, white, opaque microplates (e.g., ProxiPlate)

  • Biotinylated Protein A

  • GST-tagged Protein B

  • Streptavidin-coated Donor beads

  • Anti-GST Acceptor beads

  • AlphaScreen Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 0.01% Tween-20)

  • This compound, dissolved in 100% DMSO

  • Unlabeled Protein A or a known inhibitor as a positive control

  • Automated liquid handling system

  • Plate reader capable of AlphaScreen detection

Procedure:

  • Compound Plating: As described in the FP assay, dispense 100 nL of serially diluted compound, DMSO (negative control), or positive control into the wells of a 384-well plate.

  • Protein Addition: Prepare a mixture of biotinylated Protein A and GST-tagged Protein B in AlphaScreen Assay Buffer at 2X the final concentration. Add 5 µL of this mixture to each well.

  • Binding Incubation: Incubate the plate at room temperature for 30 minutes to allow the proteins to interact.

  • Bead Addition: Prepare a suspension of Streptavidin-Donor and anti-GST Acceptor beads in the assay buffer in a darkened room. Add 5 µL of the bead suspension to each well.

  • Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes to allow the beads to bind to the protein complex.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis and Validation

The Z'-factor is calculated similarly to the FP assay.

Hypothetical Data Summary:

ControlMean AlphaScreen CountsStd. Dev.
Negative (DMSO)800,00050,000
Positive (Inhibitor)50,00010,000
Calculated Z' 0.76

A Z' of 0.76 indicates a highly robust assay suitable for HTS.

Section 3: Nuclear Receptor Activation Screening using a Dual-Luciferase Reporter Assay

Rationale: Some thiophene derivatives have been shown to modulate the activity of nuclear receptors, which are ligand-activated transcription factors.[2] A dual-luciferase reporter assay is a cell-based method ideal for screening compounds that modulate nuclear receptor activity.[13][14] In this system, cells are engineered to express a chimeric receptor consisting of the ligand-binding domain (LBD) of the nuclear receptor of interest fused to a GAL4 DNA-binding domain.[15] These cells also contain a reporter construct with a luciferase gene under the control of a GAL4 upstream activating sequence (UAS). If a compound (e.g., this compound) binds to and activates the LBD, the chimeric receptor will drive the expression of luciferase. A second, constitutively expressed luciferase (e.g., Renilla) is used to normalize for cell viability and transfection efficiency.[15]

Experimental Workflow: Dual-Luciferase Reporter Assay

cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Luminescence Detection Cell_Culture Culture HEK293T cells Transfection Co-transfect with NR-LBD-GAL4 and UAS-Luciferase Plasmids Cell_Culture->Transfection Plate_Cells Plate transfected cells in 384-well plates Transfection->Plate_Cells Dispense_Compound Add Compound/ Controls Plate_Cells->Dispense_Compound Incubate_Treatment Incubate for 18-24h Dispense_Compound->Incubate_Treatment Lyse_Cells Lyse cells Incubate_Treatment->Lyse_Cells Add_Luciferase_Substrate Add Firefly Luciferase Substrate & Read Lyse_Cells->Add_Luciferase_Substrate Add_Renilla_Substrate Add Stop & Glo® Reagent (Quench Firefly, Add Renilla Substrate) & Read Add_Luciferase_Substrate->Add_Renilla_Substrate

Caption: Workflow for a dual-luciferase nuclear receptor activation assay.

Detailed Protocol: Dual-Luciferase Assay

Materials:

  • HEK293T cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Expression plasmid for the Nuclear Receptor LBD-GAL4 fusion protein

  • Reporter plasmid with GAL4 UAS driving Firefly luciferase expression

  • Control plasmid with a constitutively expressed Renilla luciferase

  • Transfection reagent

  • 384-well, white, solid-bottom cell culture plates

  • Dual-Luciferase® Reporter Assay System

  • This compound, dissolved in 100% DMSO

  • Known agonist for the nuclear receptor as a positive control

  • Luminometer with injectors

Procedure:

  • Cell Transfection and Plating: Co-transfect HEK293T cells with the three plasmids according to the transfection reagent manufacturer's protocol. After transfection, plate the cells into 384-well plates at an optimized density and allow them to attach overnight.

  • Compound Treatment: Add diluted this compound, DMSO (negative control), or a known agonist (positive control) to the cells.

  • Incubation: Incubate the plates for 18-24 hours in a cell culture incubator.

  • Cell Lysis and Signal Detection: a. Remove the plates from the incubator and allow them to equilibrate to room temperature. b. Add the luciferase assay reagent to lyse the cells and provide the substrate for Firefly luciferase. c. Measure the Firefly luminescence. d. Inject the Stop & Glo® Reagent to quench the Firefly reaction and initiate the Renilla luminescence. e. Measure the Renilla luminescence.

Data Analysis and Validation

The primary readout is the ratio of Firefly to Renilla luminescence. This ratio is then used to calculate fold activation relative to the DMSO control.

Fold Activation Calculation: Fold Activation = (Fireflysample / Renillasample) / (Mean FireflyDMSO / Mean RenillaDMSO)

Hypothetical Data Summary:

TreatmentNormalized Ratio (Firefly/Renilla)Std. Dev.Fold Activation
Negative (DMSO)1.00.151.0
Positive (Agonist)15.02.515.0
Calculated Z' 0.68

A Z' of 0.68 indicates a robust cell-based assay suitable for HTS.

Conclusion

The protocols outlined in this document provide a robust framework for the high-throughput screening of this compound and its analogs against key drug target classes. The choice of assay—be it FP for kinases, AlphaScreen for PPIs, or luciferase reporter assays for nuclear receptors—should be guided by preliminary data or structural similarity to compounds with known mechanisms of action. Each protocol emphasizes the importance of proper controls and validation metrics, such as the Z'-factor, to ensure the generation of high-quality, reproducible data essential for hit identification and advancement in the drug discovery pipeline.[10][16]

References

  • Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. Available at: [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. Available at: [Link]

  • Wikipedia. (n.d.). High-throughput screening. Available at: [Link]

  • PubMed. (2007). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Available at: [Link]

  • PubMed. (2017). High throughput screening of phenoxy carboxylic acids with dispersive solid phase extraction followed by direct analysis in real time mass spectrometry. Available at: [Link]

  • BMG LABTECH. (n.d.). AlphaScreen. Available at: [Link]

  • National Center for Biotechnology Information. (2012). HTS Assay Validation. In Assay Guidance Manual. Available at: [Link]

  • National Center for Biotechnology Information. (2010). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Available at: [Link]

  • Genome.gov. (n.d.). Reporting data from high-throughput screening of small-molecule libraries. Available at: [Link]

  • BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. Available at: [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Available at: [Link]

  • Bentham Open. (2010). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. Available at: [Link]

  • ResearchGate. (2016). Rapid Screening of Carboxylic Acids from Waste and Surface Waters by ESI-MS/MS Using Barium Ion Chemistry and On-Line Membrane Sampling. Available at: [Link]

  • YouTube. (2024). Fluorescence Polarization Assays. Available at: [Link]

  • National Center for Biotechnology Information. (2014). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. Available at: [Link]

  • Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Available at: [Link]

  • EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-5-methylthiophene-3-carboxylic acid. Available at: [Link]

  • nanomicronspheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available at: [Link]

  • ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Fluorescence Polarization Assays in Small Molecule Screening. Available at: [Link]

  • National Center for Biotechnology Information. (2014). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Available at: [Link]

  • National Center for Biotechnology Information. (2014). Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Available at: [Link]

  • Wikipedia. (n.d.). Fluorescence polarization immunoassay. Available at: [Link]

Sources

Protocol for synthesizing 2-Benzamido-5-ethylthiophene-3-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 2-Benzamido-5-ethylthiophene-3-carboxylic Acid Analogs

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven guide for the synthesis of this compound and its analogs, a scaffold of significant interest in medicinal chemistry and drug development. The protocol is structured as a robust, three-stage process, beginning with the construction of the core 2-aminothiophene ring via the Gewald multicomponent reaction. This key intermediate is subsequently acylated through a Schotten-Baumann reaction to install the desired benzamido side chain, allowing for facile analog generation. The final step involves the saponification of the ethyl ester to yield the target carboxylic acid. This guide emphasizes the mechanistic rationale behind procedural choices, offers expert insights for reaction optimization, and includes detailed, step-by-step protocols to ensure reproducibility and high yields.

Introduction and Strategic Overview

Substituted thiophenes are privileged heterocyclic motifs found in numerous FDA-approved drugs and clinical candidates, valued for their metabolic stability and ability to engage in diverse biological interactions. The 2-amido-3-carboxythiophene scaffold, in particular, serves as a versatile platform for developing inhibitors of various enzymes and receptors.

The synthetic strategy outlined herein is designed for efficiency, modularity, and scalability. It circumvents the need for pre-functionalized thiophene starting materials, instead building the core heterocycle from simple, commercially available acyclic precursors. The three-stage approach is as follows:

  • Stage 1: Gewald Aminothiophene Synthesis: A one-pot, multicomponent reaction between butanal, ethyl cyanoacetate, and elemental sulfur, catalyzed by a morpholine base, to construct the key intermediate, ethyl 2-amino-5-ethylthiophene-3-carboxylate.

  • Stage 2: Schotten-Baumann Acylation: N-acylation of the 2-amino group with a substituted benzoyl chloride. This step is the primary point for analog diversification.

  • Stage 3: Saponification: Basic hydrolysis of the ethyl ester to furnish the final this compound product.

This strategic disconnection provides a reliable and adaptable pathway for accessing a library of analogs for structure-activity relationship (SAR) studies.

G cluster_0 Overall Synthetic Pathway Starting Materials Butanal + Ethyl Cyanoacetate + Sulfur Intermediate_1 Ethyl 2-amino-5-ethylthiophene-3-carboxylate Starting Materials->Intermediate_1 Stage 1: Gewald Reaction Intermediate_2 Ethyl 2-benzamido-5-ethylthiophene-3-carboxylate (and Analogs) Intermediate_1->Intermediate_2 Stage 2: Schotten-Baumann Acylation Final_Product This compound (and Analogs) Intermediate_2->Final_Product Stage 3: Saponification

Caption: Overall 3-stage synthetic strategy.

Stage 1: Gewald Synthesis of Ethyl 2-amino-5-ethylthiophene-3-carboxylate

Principle and Mechanistic Insight

The Gewald reaction is a powerful multicomponent condensation for the synthesis of polysubstituted 2-aminothiophenes.[1][2] The reaction proceeds through an initial Knoevenagel condensation between the aldehyde (butanal) and the active methylene compound (ethyl cyanoacetate) to form an α,β-unsaturated nitrile.[3][4] Elemental sulfur, activated by the base, then adds to the β-carbon in a Michael-type addition. Subsequent intramolecular cyclization and tautomerization, followed by elimination of hydrogen sulfide (often oxidized by sulfur in situ), yields the highly functionalized 2-aminothiophene ring.[3][4]

Causality Behind Experimental Choices:

  • Base: Morpholine is an ideal catalyst. It is basic enough to promote the initial Knoevenagel condensation and activate the sulfur, but not so strong as to cause significant side reactions like the hydrolysis of the ester.

  • Solvent: Ethanol or methanol is typically used as it effectively dissolves the reactants and facilitates a homogenous reaction environment.

  • Temperature Control: The reaction is initiated at a moderate temperature (40-50°C) to control the exothermic Knoevenagel condensation before being maintained to drive the cyclization to completion.

Detailed Experimental Protocol
Reagent/MaterialMolecular WeightMolesEquivalentsAmount
Butanal72.11 g/mol 0.101.07.21 g (9.0 mL)
Ethyl Cyanoacetate113.12 g/mol 0.101.011.31 g (10.1 mL)
Sulfur (powder)32.07 g/mol 0.101.03.21 g
Morpholine87.12 g/mol 0.050.54.36 g (4.4 mL)
Ethanol (200 proof)---100 mL

Procedure:

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add ethanol (100 mL), ethyl cyanoacetate (0.10 mol), butanal (0.10 mol), and powdered elemental sulfur (0.10 mol).

  • Initiation: Begin stirring the mixture to form a suspension. In the dropping funnel, place the morpholine (0.05 mol).

  • Reaction: Gently warm the flask in a water bath to 40-45°C. Add the morpholine dropwise over a period of 30 minutes. An exothermic reaction may be observed. Maintain the internal temperature below 55°C.

  • Completion: After the addition of morpholine is complete, continue stirring the reaction mixture at 50°C for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Isolation: Once the reaction is complete, cool the flask in an ice bath. The product, ethyl 2-amino-5-ethylthiophene-3-carboxylate, will often precipitate as a pale yellow solid.[5]

  • Purification: Collect the solid by vacuum filtration, wash the filter cake with cold ethanol (2 x 20 mL) to remove unreacted starting materials and soluble impurities.

  • Drying: Dry the product under vacuum to a constant weight. The typical yield is 70-85%. The product is often of sufficient purity for the next step without further purification.

G start Combine Reactants: Butanal, Ethyl Cyanoacetate, Sulfur in Ethanol add_base Warm to 45°C. Add Morpholine dropwise (30 min) start->add_base react Stir at 50°C for 2-3 hours add_base->react monitor Monitor by TLC react->monitor monitor->react Incomplete cool Cool mixture in ice bath monitor->cool Complete precipitate Product Precipitates cool->precipitate filter_wash Vacuum Filter. Wash with cold Ethanol precipitate->filter_wash dry Dry Product Under Vacuum filter_wash->dry

Caption: Experimental workflow for the Gewald reaction.

Stage 2: Schotten-Baumann Acylation for Analog Synthesis

Principle and Mechanistic Insight

The Schotten-Baumann reaction is a classic method for acylating amines (or alcohols) using an acid chloride in the presence of a base.[6] The mechanism involves the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the benzoyl chloride.[7][8] A tetrahedral intermediate is formed, which then collapses, expelling the chloride ion. The base (aqueous sodium hydroxide) serves two critical roles: it neutralizes the HCl byproduct, driving the reaction to completion, and it helps to deprotonate the intermediate, regenerating the nucleophilic amine.[9]

Causality Behind Experimental Choices:

  • Biphasic System: Using a biphasic system (e.g., Dichloromethane/Water or THF/Water) is advantageous. The amine and acid chloride reside primarily in the organic phase, while the base is in the aqueous phase. This setup minimizes the hydrolysis of the reactive acid chloride by the aqueous base, a common side reaction.[7]

  • Temperature: The reaction is run at 0°C to control the highly exothermic acylation and prevent side reactions.

  • Analog Generation: This step is the ideal point for diversification. By simply substituting benzoyl chloride with other commercially available substituted benzoyl chlorides (e.g., 4-chlorobenzoyl chloride, 2-methylbenzoyl chloride, 3-methoxybenzoyl chloride), a wide array of analogs can be synthesized using the same protocol.

Detailed Experimental Protocol
Reagent/MaterialMolecular WeightMolesEquivalentsAmount
Ethyl 2-amino-5-ethylthiophene-3-carboxylate199.27 g/mol 0.051.09.96 g
Benzoyl Chloride (or analog)140.57 g/mol 0.061.28.43 g (7.0 mL)
Sodium Hydroxide (NaOH)40.00 g/mol 0.102.04.0 g
Tetrahydrofuran (THF)---100 mL
Water---100 mL

Procedure:

  • Setup: Dissolve the ethyl 2-amino-5-ethylthiophene-3-carboxylate (0.05 mol) in THF (100 mL) in a 500 mL flask. In a separate beaker, dissolve NaOH (0.10 mol) in water (100 mL).

  • Cooling: Cool both the amine solution and the NaOH solution to 0-5°C in an ice bath.

  • Reaction: Combine the two solutions in the flask and stir vigorously. Add the benzoyl chloride (or analog, 0.06 mol) dropwise to the rapidly stirring biphasic mixture over 20-30 minutes, ensuring the temperature remains below 10°C.

  • Completion: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL). This removes any remaining base, unreacted acid chloride, and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 2-benzamido-5-ethylthiophene-3-carboxylate. The product is often a solid that can be recrystallized from ethanol if necessary.

Stage 3: Saponification to Yield the Final Carboxylic Acid

Principle and Mechanistic Insight

Saponification is the base-mediated hydrolysis of an ester to form a carboxylate salt and an alcohol.[10] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon.[11] This forms a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group. A rapid, irreversible acid-base reaction between the newly formed carboxylic acid and the ethoxide drives the reaction to completion. A final acidification step is required to protonate the carboxylate salt and isolate the neutral carboxylic acid.[11][12]

Causality Behind Experimental Choices:

  • Solvent System: A mixture of ethanol and water is used. Ethanol helps to solubilize the organic ester, while water is necessary to dissolve the hydroxide base, creating a homogenous reaction environment.

  • Excess Base: An excess of NaOH is used to ensure the complete hydrolysis of the ester.

  • Acidification: Careful acidification with a strong acid like HCl is crucial. The product is insoluble in the acidic aqueous medium and will precipitate, allowing for easy isolation by filtration. The pH should be brought to ~2-3 to ensure complete protonation.

Detailed Experimental Protocol
Reagent/MaterialMolesEquivalentsAmount
Ethyl 2-benzamido-5-ethylthiophene-3-carboxylate0.041.0(from previous step)
Sodium Hydroxide (NaOH)0.123.04.8 g
Ethanol--100 mL
Water--50 mL
Hydrochloric Acid (conc. HCl)--~10-15 mL

Procedure:

  • Setup: Dissolve the crude ester from Stage 2 in ethanol (100 mL) in a round-bottom flask. Add a solution of NaOH (0.12 mol) in water (50 mL).

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) with stirring for 2-4 hours. Monitor the disappearance of the starting ester by TLC.

  • Cooling & Concentration: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous residue with water (100 mL) and cool in an ice bath. Slowly and carefully add concentrated HCl dropwise with stirring until the pH of the solution is ~2. A thick precipitate of the carboxylic acid product will form.

  • Isolation: Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake thoroughly with cold water to remove any inorganic salts. Dry the final product, this compound, under vacuum.[13]

G cluster_acylation Acylation Workflow cluster_saponification Saponification Workflow a_start Dissolve Amine in THF & NaOH in H₂O a_cool Cool both solutions to 0°C a_start->a_cool a_react Combine and add Benzoyl Chloride dropwise a_cool->a_react a_complete Stir at RT for 1-2h a_react->a_complete a_workup Separate layers. Extract with EtOAc a_complete->a_workup a_wash Wash organic layer (HCl, NaHCO₃, Brine) a_workup->a_wash a_dry Dry (Na₂SO₄) and Concentrate a_wash->a_dry s_start Dissolve Ester in EtOH/H₂O with NaOH a_dry->s_start To Next Stage s_reflux Reflux for 2-4h s_start->s_reflux s_concentrate Cool and remove EtOH (Rotovap) s_reflux->s_concentrate s_acidify Dilute with H₂O. Acidify to pH 2 with HCl s_concentrate->s_acidify s_precipitate Precipitate forms s_acidify->s_precipitate s_isolate Filter, Wash with H₂O, and Dry Product s_precipitate->s_isolate

Caption: Workflow for Acylation (Stage 2) and Saponification (Stage 3).

References

  • (No Source)
  • (No Source)
  • (No Source)
  • PubChem. 5-Ethyl-2-(2-methylbenzamido)thiophene-3-carboxylic acid. Available from: [Link]

  • (No Source)
  • Sabnis, R. W., et al. (2010). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available from: [Link]

  • Mobinikhaledi, A., et al. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. Available from: [Link]

  • OperaChem. Saponification-Typical procedures. Available from: [Link]

  • ResearchGate. Chemistry 342 Experiment 11: Saponification. Available from: [Link]

  • Grokipedia. Schotten–Baumann reaction. Available from: [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. Available from: [Link]

  • (No Source)
  • The Organic Chemistry Tutor. (2020). Saponification Reaction of Esters. YouTube. Available from: [Link]

  • All 'Bout Chemistry. (2021). Schotten-Baumann Reaction and its Mechanism. YouTube. Available from: [Link]

  • ChemRxiv. Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Available from: [Link]

  • AquaDocs. DETERMINATION OF SAPONIFICATION VALUE. Available from: [Link]

  • Cirkva, V., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Available from: [Link]

  • Lokey Lab Protocols - Wikidot. Schotten-Baumann Reaction. Available from: [Link]

  • Der Pharma Chemica. A green chemistry approach to gewald reaction. Available from: [Link]

  • Wiley Online Library. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available from: [Link]

Sources

Cell-based assays using 2-Benzamido-5-ethylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: A Strategic Workflow for the Cellular Characterization of Novel Thiophene Derivatives such as 2-Benzamido-5-ethylthiophene-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

The discovery and characterization of novel chemical entities are foundational to drug development. Thiophene-based compounds are of particular interest due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] This guide presents a structured, tiered approach for the initial cell-based characterization of novel thiophene derivatives, using this compound as a representative compound. The workflow begins with essential cytotoxicity screening to establish a therapeutic window, followed by hypothesis-driven phenotypic assays to identify biological activity, and concludes with recommendations for mechanistic follow-up studies. Each stage is supported by detailed, validated protocols and explanations of the underlying scientific principles to ensure robust and reproducible data generation.

Introduction: The Challenge of Characterizing Novel Compounds

This compound is a specific organic molecule containing a thiophene carboxamide scaffold. While this exact molecule is not extensively documented in public literature, its structural motifs are present in numerous biologically active compounds. Thiophene carboxamides and related derivatives have been identified as potent agents in various therapeutic areas, exhibiting activities such as cytotoxicity against cancer cell lines, inhibition of protein kinases like VEGFR-2, and modulation of pathways like RhoA/ROCK.[1][3][4][5]

Given the established potential of this chemical class, a logical and systematic screening strategy is required to elucidate the biological activity of a new analogue. This document provides a comprehensive roadmap for researchers to:

  • Determine the concentration range at which the compound is non-toxic.

  • Screen for potential efficacy in a relevant disease model.

  • Begin to understand the compound's mechanism of action.

This workflow is designed to be adaptable, allowing scientists to substitute cell lines or specific assays based on their therapeutic area of interest.

Section 1: Foundational Assays - Cytotoxicity and Therapeutic Window

Expertise & Experience: Before assessing the therapeutic potential of any compound, it is critical to first determine its inherent cytotoxicity. This step defines the concentration range for all subsequent experiments. Testing at concentrations that are too high will lead to non-specific cell death, confounding any targeted biological effects. Conversely, testing at concentrations that are too low may fail to reveal a compound's true efficacy. We present two robust, widely used methods to establish a dose-response curve and calculate the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50).

Workflow for Foundational Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Dissolve Compound in DMSO (10 mM Stock) SerialDil Prepare Serial Dilutions in Culture Medium Compound->SerialDil Plate Seed Cells & Add Compound Incubate 24-72h SerialDil->Plate Cells Prepare Cell Suspension (e.g., 5,000 cells/well) Cells->Plate AddReagent Add Viability Reagent (e.g., MTT or CellTiter-Glo) Plate->AddReagent IncubateRead Incubate & Read Plate (Spectrophotometer/Luminometer) AddReagent->IncubateRead Plot Plot Dose-Response Curve (% Viability vs. Log[Conc]) IncubateRead->Plot IC50 Calculate IC50/CC50 Value Plot->IC50 Window Define Therapeutic Window (Concentrations for Efficacy Assays) IC50->Window

Caption: Initial cytotoxicity screening workflow.

Protocol 1.1: MTT Assay for Cell Viability

The MTT assay is a classic colorimetric method that measures cellular metabolic activity.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[6]

Materials:

  • Adherent cells (e.g., A549, MCF-7, or a relevant line)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution

  • 96-well flat-bottom plates

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[9][10]

  • Solubilization: Carefully aspirate the medium.[11] Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9] Mix gently on an orbital shaker.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate spectrophotometer.[9][10]

Protocol 1.2: ATP-Based Luminescent Assay (CellTiter-Glo®)

This assay is a highly sensitive method that quantifies ATP, an indicator of metabolically active cells.[12] The reagent lyses cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the ATP concentration.

Materials:

  • Cells in culture

  • Opaque-walled 96- or 384-well plates (suitable for luminescence)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega) or similar

Procedure:

  • Assay Plating: Follow steps 1-3 from the MTT protocol, using opaque-walled plates.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.[13]

  • Homogeneous Protocol: Remove the assay plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.[13]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well (e.g., add 100 µL to 100 µL).[14]

  • Signal Generation: Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[13][14]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14]

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

Parameter MTT Assay CellTiter-Glo® Assay
Principle Colorimetric (Mitochondrial Activity)Luminescent (ATP Quantification)
Sensitivity ModerateHigh (as few as 15 cells)
Throughput Good; multiple stepsExcellent; homogeneous "add-mix-measure"
Endpoint Absorbance (570 nm)Luminescence (RLU)
Key Reference Mosmann T. (1983) J Immunol Methods.Promega Corp. TB288

Section 2: Phenotypic Screening - Identifying Biological Activity

Expertise & Experience: With the non-toxic concentration range established, the next step is to screen for a biological effect. Since the target of this compound is unknown, a phenotypic assay is an excellent starting point. Many thiophene-based compounds are known to modulate inflammatory pathways. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a master regulator of inflammation and is a common target for anti-inflammatory and anti-cancer drugs. Therefore, an NF-κB reporter assay is a logical and high-value choice for initial screening.

Hypothesized Signaling Pathway: NF-κB Inhibition

G cluster_cytoplasm Cytoplasm Stimulus Stimulus (e.g., TNF-α, PMA) IKK IKK Complex Stimulus->IKK activates IkB p-IκBα IKK->IkB phosphorylates NFkB_In NF-κB (p65/p50) Proteasome Proteasome Degradation IkB->Proteasome targeted for NFkB_A Active NF-κB Proteasome->NFkB_A releases Nucleus Nucleus NFkB_A->Nucleus translocates to Gene Target Gene Expression (e.g., Luciferase Reporter) Nucleus->Gene activates CompoundX Compound X? CompoundX->IKK inhibition?

Caption: Potential inhibition point of Compound X in the NF-κB pathway.

Protocol 2.1: NF-κB Luciferase Reporter Assay

This assay utilizes a cell line engineered to express the luciferase gene under the control of NF-κB response elements.[15] When NF-κB is activated, it drives the expression of luciferase, which can be quantified with high sensitivity.[16] An effective inhibitor will reduce the luciferase signal induced by a known activator.

Materials:

  • HEK293 cell line stably expressing an NF-κB-luciferase reporter (or a commercially available kit, e.g., from INDIGO Biosciences or BPS Bioscience).[17]

  • Complete culture medium

  • NF-κB activator: Phorbol 12-myristate 13-acetate (PMA) or Tumor Necrosis Factor-alpha (TNF-α)

  • Opaque-walled 96-well plates

  • Luciferase detection reagent (e.g., ONE-Glo™, Bright-Glo™)

Procedure (Inhibition Mode):

  • Cell Plating: Seed the NF-κB reporter cells in an opaque-walled 96-well plate at a density that will result in ~80-90% confluency on the day of the assay. Incubate overnight.[15]

  • Compound Pre-treatment: Remove the culture medium. Add 100 µL of medium containing various concentrations of this compound (in the non-toxic range determined in Section 1). Include "vehicle control" wells. Incubate for 1-2 hours.

  • Stimulation: Prepare a solution of the NF-κB activator (e.g., TNF-α at a final concentration of 10 ng/mL) in culture medium. Add 100 µL of this solution to all wells except the "unstimulated control." The final volume is now 200 µL.

  • Incubation: Incubate the plate for 6-24 hours at 37°C. The optimal time depends on the specific cell line and activator used.[15]

  • Lysis and Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature. Discard the treatment media and add 100 µL of luciferase detection reagent to each well.[18]

  • Data Acquisition: After a 10-minute incubation at room temperature to stabilize the signal, measure luminescence with a plate-reading luminometer.

Data Interpretation:

  • High Signal: Stimulated wells with vehicle control.

  • Low Signal: Unstimulated wells (baseline).

  • Reduced Signal: Wells treated with an effective inhibitor (Compound X) will show a dose-dependent decrease in luminescence compared to the stimulated vehicle control.

Section 3: Mechanistic Follow-Up Studies

Expertise & Experience: A positive result in a phenotypic screen is an exciting and critical milestone. The next logical step is to validate the result and begin to understand the compound's specific molecular target. If this compound inhibits NF-κB-driven reporter activity, follow-up experiments can confirm its action on the pathway. A key event in NF-κB activation is the phosphorylation and subsequent degradation of the inhibitor protein IκBα. A Western blot can directly measure this upstream event.

Protocol 3.1: Western Blot for Phospho-IκBα

This technique separates proteins by size to detect the presence and modification (e.g., phosphorylation) of a specific target protein using antibodies. A decrease in the phosphorylation of IκBα upon stimulation in the presence of the compound would validate the reporter assay findings.

Condensed Protocol:

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., HeLa, RAW 264.7) in 6-well plates. Grow to ~80% confluency.

  • Experiment: Pre-treat cells with Compound X at 1-2 effective concentrations from the reporter assay for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 20 ng/mL) for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation. Include appropriate positive (stimulated) and negative (unstimulated) controls.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Quantification and Loading: Determine protein concentration using a BCA assay. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Electrophoresis and Transfer: Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for phosphorylated IκBα (p-IκBα). Subsequently, strip and re-probe the membrane with an antibody for total IκBα and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands on an imager.

Expected Outcome: In stimulated cells, a strong p-IκBα band will be visible. In cells pre-treated with an effective inhibitor, the intensity of this band will be significantly reduced, confirming that the compound acts at or upstream of IκBα phosphorylation.

References

  • Bîcu, E., et al. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available at: [Link]

  • Balzarini, J., et al. (2013). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. PubMed. Available at: [Link]

  • Abdelgawad, M.A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH. Available at: [Link]

  • Riss, T.L., et al. (2013). Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Bertini, S., et al. (2020). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. ResearchGate. Available at: [Link]

  • Zheng, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PMC - NIH. Available at: [Link]

  • PubChem. 5-Ethyl-2-(2-methylbenzamido)thiophene-3-carboxylic acid. PubChem. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. PubMed. Available at: [Link]

  • Riss, T.L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. Available at: [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. INDIGO Biosciences. Available at: [Link]

  • Springer Nature Experiments. (2021). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

  • Zheng, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. ResearchGate. Available at: [Link]

  • Tacer, K.F., & Potts, R.M. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. NIH. Available at: [Link]

  • Aslantürk, Ö.S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. MDPI. Available at: [Link]

  • Oslo University Hospital Research. (n.d.). CellTiter-Glo Assay. Oslo University Hospital. Available at: [Link]

  • Al-Warhi, T., et al. (2024). (PDF) Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. ResearchGate. Available at: [Link]

  • Zheng, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PubMed. Available at: [Link]

  • BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). BPS Bioscience. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2023). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. PubMed Central. Available at: [Link]

  • PubChem. 2-Amino-5-methylthiophene-3-carboxylic acid. PubChem. Available at: [Link]

  • Promega Corporation. (2015). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. ResearchGate. Available at: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. INDIGO Biosciences. Available at: [Link]

  • Ossiform Research Line. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. Available at: [Link]

  • System Biosciences. (n.d.). NF-κB/293/GFP-Luc™ Transcriptional Reporter Cell Line. System Biosciences. Available at: [Link]

  • Fernández-de-Córdoba, F., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. Available at: [Link]

Sources

Application Notes and Protocols for In Vitro Testing of 2-Benzamido-5-ethylthiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of the novel compound, 2-Benzamido-5-ethylthiophene-3-carboxylic acid. Drawing upon the well-documented therapeutic potential of the thiophene scaffold in medicinal chemistry, these protocols are designed to systematically evaluate its cytotoxic and anti-inflammatory properties. Thiophene derivatives have demonstrated a wide array of pharmacological activities, including anticancer and anti-inflammatory effects.[1][2] This guide offers a strategic workflow, from foundational cytotoxicity assessment to mechanistic studies of its potential anti-inflammatory action via the NF-κB signaling pathway. The protocols herein are intended for researchers, scientists, and drug development professionals seeking to elucidate the preliminary biological activity of this compound.

Introduction: The Therapeutic Promise of the Thiophene Scaffold

The thiophene ring is a prominent heterocyclic motif in a multitude of pharmacologically active compounds.[1] Its structural resemblance to a benzene ring allows it to act as a bioisostere, while its unique electronic properties often confer enhanced biological activity.[1] Numerous thiophene derivatives have been investigated and developed for their anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2] The core structure of this compound suggests a strong potential for biological activity, particularly in the realms of oncology and inflammation. The presence of the carboxylic acid and amide moieties provides opportunities for hydrogen bonding and other interactions with biological targets.

This guide presents a phased approach to the in vitro evaluation of this compound, commencing with an essential assessment of its toxicity profile to establish a therapeutic window for subsequent, more detailed investigations.

Phase 1: Foundational Cytotoxicity Assessment

Before exploring the specific therapeutic potential of this compound, it is imperative to determine its effect on cell viability. This initial screening provides crucial data on the compound's intrinsic toxicity and informs the concentration range for all subsequent functional assays. We will utilize a standard colorimetric assay that measures metabolic activity as an indicator of cell viability.

Principle of the XTT Cell Viability Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a reliable method for quantifying cell viability.[3] In metabolically active cells, mitochondrial dehydrogenases reduce the water-soluble XTT tetrazolium salt to a colored formazan product.[4] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solution.[4] Unlike the related MTT assay, the XTT assay's formazan product is water-soluble, eliminating a solubilization step and simplifying the protocol.[5]

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 XTT Assay cluster_3 Data Acquisition & Analysis cell_seeding Seed Cancer (e.g., MCF-7, A549) and Non-Cancerous (e.g., HEK293) cells in 96-well plates compound_prep Prepare serial dilutions of This compound treatment Treat cells with compound (e.g., 0.1 to 100 µM) for 24-72h compound_prep->treatment add_xtt Add XTT reagent to each well treatment->add_xtt incubation Incubate for 2-4 hours add_xtt->incubation read_plate Measure absorbance at 450 nm incubation->read_plate analysis Calculate % cell viability and determine IC50 values read_plate->analysis G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activates ikb IκB ikk->ikb Phosphorylates ikb_nfkb IκB-NF-κB Complex nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocation ikb_nfkb->nfkb IκB Degradation compound 2-Benzamido-5- ethylthiophene- 3-carboxylic acid compound->ikk Inhibits? dna DNA nfkb_nuc->dna Binds cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) dna->cytokines Transcription

Caption: Canonical NF-κB Signaling Pathway.

Detailed Protocol: Pro-inflammatory Cytokine Measurement by ELISA

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dexamethasone (positive control)

  • ELISA kits for mouse IL-6 and TNF-α

  • 96-well cell culture plates

Procedure:

  • Cell Seeding and Pre-treatment:

    • Seed RAW 264.7 cells at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate overnight.

    • Treat the cells with non-toxic concentrations of this compound (determined from Phase 1) or dexamethasone (e.g., 10 µM) for 1 hour.

  • Inflammatory Stimulation:

    • Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate for 24 hours.

  • Sample Collection and ELISA:

    • Centrifuge the plate and carefully collect the cell culture supernatants.

    • Perform the ELISA for IL-6 and TNF-α according to the manufacturer's protocol. This typically involves adding the supernatants to antibody-coated plates, followed by the addition of detection antibodies and a substrate for color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentrations based on a standard curve.

    • Determine the percentage inhibition of cytokine production by the compound compared to the LPS-only treated group.

Expected Data Presentation
TreatmentIL-6 Concentration (pg/mL)% Inhibition of IL-6TNF-α Concentration (pg/mL)% Inhibition of TNF-α
Control (No LPS)< 20-< 30-
LPS (1 µg/mL)1580 ± 12002540 ± 2100
LPS + Dexamethasone (10 µM)250 ± 4584.2410 ± 6083.9
LPS + Compound (X µM)[Value][Value][Value][Value]
LPS + Compound (Y µM)[Value][Value][Value][Value]

Concluding Remarks

The protocols outlined in this application note provide a robust framework for the initial in vitro assessment of this compound. By systematically evaluating its cytotoxicity and anti-inflammatory properties, researchers can gain valuable insights into its therapeutic potential. Positive results from these assays would warrant further investigation into the compound's mechanism of action, including its effects on other inflammatory pathways and its potential as an anticancer agent.

References

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. Available at: [Link]

  • Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. ResearchGate. Available at: [Link]

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PMC. Available at: [Link]

  • Synthesis and Biological Activities of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. ResearchGate. Available at: [Link]

  • 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. Available at: [Link]

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. PubMed Central. Available at: [Link]

  • Monitoring the Levels of Cellular NF-κB Activation States. PMC. Available at: [Link]

  • NF-κB Signaling Pathway. Bio-Rad Antibodies. Available at: [Link]

  • Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. Springer. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI. Available at: [Link]

  • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. ACS Publications. Available at: [Link]

  • Which are the suitable invitro and in vivo methods of anti inflammatory assay for plant extracts ?. ResearchGate. Available at: [Link]

  • Structural studies of NF-κB signaling. ResearchGate. Available at: [Link]

  • Multiplex Human Cytokine ELISA Kit (EM10001) (A33039). Antibodies.com. Available at: [Link]

  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. SciRP.org. Available at: [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Semantic Scholar. Available at: [Link]

  • The NF-kB Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • Inflammatory Cytokine ELISA Kits. Cusabio. Available at: [Link]

Sources

Application Notes and Protocols for Preclinical Evaluation of 2-Benzamido-5-ethylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Thiophene Carboxamide

The thiophene carboxamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a remarkable spectrum of pharmacological activities. These include promising anticancer, anti-inflammatory, analgesic, and antibacterial properties.[1][2][3] Specifically, 2-aminothiophene-3-carboxylic acid and its derivatives have demonstrated significant cytostatic effects against various cancer cell lines, including T-cell lymphoma, prostate cancer, and kidney carcinoma, often inducing apoptosis and disrupting the cell cycle.[4] Furthermore, related structures have been identified as cannabinoid receptor 2 (CB2) agonists, suggesting a role in pain management, and as positive allosteric modulators of the GABA(B) receptor, indicating potential applications in neurological disorders.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of animal models to investigate the in vivo effects of 2-Benzamido-5-ethylthiophene-3-carboxylic acid (referred to herein as "the compound"). The protocols detailed below are designed to be robust and self-validating, providing a framework for assessing the compound's efficacy, pharmacokinetics, and safety profile across three key therapeutic areas: oncology, inflammation and pain, and neurology.

The causality behind each experimental choice is explained to empower researchers to adapt and refine these protocols to their specific scientific inquiries. All procedures involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to the guidelines for the care and use of laboratory animals.[5]

Part 1: Foundational In Vivo Studies

Prior to embarking on extensive efficacy studies, it is crucial to establish the compound's basic pharmacokinetic and safety profiles. These initial studies will inform dose selection and administration schedules for subsequent, more complex models.[5]

Preliminary Maximum Tolerated Dose (MTD) and Pharmacokinetic (PK) Studies

A pilot MTD study is essential to determine the dose range that is well-tolerated by the animals. This is typically followed by a preliminary PK study to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[7][8]

ParameterRecommendationRationale
Animal Species Mouse (e.g., C57BL/6 or BALB/c)Widely used, well-characterized, and cost-effective for initial studies.
Number of Animals 3-5 per groupSufficient for statistical power in preliminary assessments.[9]
Route of Administration Intravenous (IV) and Oral (PO)To assess both systemic exposure and oral bioavailability.[8]
Dose Levels (MTD) Escalating doses (e.g., 10, 30, 100 mg/kg)To identify the dose that causes no more than 10-15% body weight loss.[5]
PK Time Points 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hTo capture the full absorption and elimination phases.[8]
Sample Collection Serial blood sampling (e.g., saphenous vein)To generate a complete PK profile from a single animal, reducing variability.[7]
Formulation and Vehicle Selection

Given that many thiophene derivatives have low aqueous solubility, selecting an appropriate vehicle for in vivo administration is critical.[10]

  • Solubility Testing: Assess the solubility of the compound in a panel of common, well-tolerated vehicles (e.g., saline, PBS, 5% DMSO in saline, 10% Solutol HS-15 in water, corn oil).[10][11]

  • Vehicle Selection: Choose a vehicle that dissolves the compound at the desired concentration and is known to be non-toxic at the required volume.[11] For oral administration, a suspension in a vehicle containing a suspending agent like carboxymethylcellulose may be suitable.

  • Formulation Preparation: On the day of dosing, prepare the formulation by dissolving or suspending the compound in the chosen vehicle. Ensure homogeneity, especially for suspensions.

Part 2: Oncology Animal Models

Based on the demonstrated cytostatic selectivity of related compounds, the following oncology models are recommended to evaluate the anticancer potential of this compound.[4]

T-Cell Lymphoma Syngeneic Model

A syngeneic model, where the tumor cells and the host animal are from the same genetic background, is crucial for evaluating immunomodulatory effects of a compound. The EL4 T-cell lymphoma line, derived from C57BL/6 mice, is a well-established model.[12]

  • Cell Culture: Culture EL4 cells in appropriate media (e.g., DMEM with 10% FBS) to 75-80% confluency.

  • Animal Inoculation: Subcutaneously inject 1 x 10^6 EL4 cells in 100 µL of sterile PBS into the flank of C57BL/6 mice.

  • Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups.

  • Compound Administration: Administer the compound and vehicle control according to the predetermined MTD and PK data. A positive control, such as a standard-of-care chemotherapy agent, should be included.

  • Efficacy Endpoints: Continue monitoring tumor volume and body weight. The primary endpoint is tumor growth inhibition. Secondary endpoints can include survival analysis and ex vivo analysis of immune cell infiltration into the tumor.

Prostate Cancer Xenograft Model

Human prostate cancer cell lines, such as PC-3 or DU-145, can be used to establish xenograft models in immunocompromised mice (e.g., nude or NOD/SCID).[3][13] Orthotopic models, which involve implanting tumor cells into the prostate, more accurately mimic the tumor microenvironment.[3]

  • Cell Preparation: Culture luciferase-tagged PC-3 cells and resuspend at a concentration of 1 x 10^6 cells in 30 µL of a 1:1 mixture of PBS and Matrigel.[2]

  • Surgical Implantation: Under anesthesia, make a small abdominal incision to expose the prostate. Inject the cell suspension into the dorsal lobe of the prostate.[3]

  • Tumor Growth Monitoring: Monitor tumor growth via bioluminescent imaging (BLI) weekly.

  • Treatment and Efficacy Assessment: Initiate treatment when a detectable BLI signal is observed. Administer the compound, vehicle, and a positive control. Monitor tumor progression via BLI and overall animal health.

Renal Cell Carcinoma Orthotopic Model

The RENCA cell line, a murine renal adenocarcinoma, provides a syngeneic model in BALB/c mice, allowing for the study of both direct antitumor and immune-mediated effects.[2][14]

  • Cell Implantation: Under anesthesia, make a flank incision to expose the left kidney. Inject 1 x 10^5 RENCA cells under the renal capsule.[2][15]

  • Tumor Monitoring: Monitor tumor growth by ultrasound imaging or by measuring kidney weight at the study endpoint.[14]

  • Treatment Protocol: Once tumors are established (e.g., day 7-10 post-implantation), begin treatment with the compound, vehicle, and a relevant positive control (e.g., sunitinib).[16]

  • Efficacy Evaluation: The primary endpoint is the reduction in tumor volume or weight. Metastatic progression to other organs can also be assessed at necropsy.[2]

oncology_workflow cluster_prep Preparation cluster_model Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture Cell Culture inoculation Tumor Cell Inoculation (Subcutaneous/Orthotopic) cell_culture->inoculation animal_acclimation Animal Acclimation animal_acclimation->inoculation monitoring Tumor Growth Monitoring inoculation->monitoring randomization Randomization monitoring->randomization dosing Compound/Vehicle Administration randomization->dosing endpoints Efficacy Endpoints (Tumor Volume, Survival) dosing->endpoints Continuous Monitoring ex_vivo Ex Vivo Analysis (Histology, Biomarkers) endpoints->ex_vivo

Caption: Workflow for oncology efficacy studies.

Part 3: Inflammation and Pain Animal Models

The structural similarity of the compound to known anti-inflammatory and analgesic agents warrants investigation in relevant preclinical models.[3][6]

Carrageenan-Induced Paw Edema Model of Acute Inflammation

This is a widely used and reproducible model for evaluating the efficacy of acute anti-inflammatory agents.[4][17][18]

  • Animal Acclimation: Acclimate mice to the testing environment.

  • Baseline Measurement: Measure the baseline paw volume or thickness using a plethysmometer or calipers.

  • Compound Administration: Administer the compound, vehicle, or a positive control (e.g., indomethacin) orally or intraperitoneally.

  • Induction of Inflammation: One hour after compound administration, inject 50 µL of 1% carrageenan solution in saline into the plantar surface of the right hind paw.[17]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.[4]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Formalin Test for Inflammatory Pain

The formalin test produces a biphasic pain response, allowing for the differentiation between centrally and peripherally acting analgesics.[19][20]

  • Acclimation: Place mice in individual observation chambers for at least 30 minutes to acclimate.[21]

  • Compound Administration: Administer the compound, vehicle, or a positive control (e.g., morphine) at a predetermined time before the formalin injection.

  • Formalin Injection: Inject 20 µL of 2.5% formalin in saline into the plantar surface of the right hind paw.[19]

  • Behavioral Observation: Immediately after injection, record the cumulative time the animal spends licking, biting, or flinching the injected paw. The observation period is typically divided into two phases: Phase 1 (0-5 minutes, neurogenic pain) and Phase 2 (15-40 minutes, inflammatory pain).[20][22]

  • Data Analysis: Compare the duration of nociceptive behaviors between the treated and control groups for both phases.

pain_inflammation_workflow cluster_carrageenan Carrageenan-Induced Edema cluster_formalin Formalin Test c_baseline Baseline Paw Measurement c_admin Compound Administration c_baseline->c_admin c_induce Carrageenan Injection c_admin->c_induce c_measure Paw Volume Measurement (1-4 hours) c_induce->c_measure f_acclimate Acclimation f_admin Compound Administration f_acclimate->f_admin f_induce Formalin Injection f_admin->f_induce f_observe Behavioral Observation (Phase 1 & 2) f_induce->f_observe

Caption: Workflow for inflammation and pain studies.

Part 4: Neurological Activity Models

The potential for this compound to act as a GABA(B) positive allosteric modulator (PAM) opens avenues for exploring its effects in models of neurological and psychiatric disorders.[1][5] GABA(B) PAMs have shown promise in models of alcohol use disorder and psychosis.[1][23][24]

Alcohol Self-Administration Model

This operant conditioning model assesses the reinforcing effects of alcohol and the potential of a compound to reduce alcohol consumption.[25]

  • Animal Training: Train rats (e.g., Sardinian alcohol-preferring rats) to press a lever for an oral alcohol reward (e.g., 15% v/v) in an operant chamber.[25]

  • Stable Baseline: Continue training until a stable baseline of lever pressing is achieved.

  • Compound Testing: Administer the compound or vehicle prior to the self-administration session.

  • Data Collection: Record the number of lever presses and the volume of alcohol consumed.

  • Data Analysis: Compare alcohol consumption between the treated and control groups.

Part 5: Comprehensive Data Integration and Interpretation

A holistic evaluation of this compound requires the integration of data from efficacy, pharmacokinetic, and toxicology studies.[26] The relationship between plasma concentration and therapeutic effect (PK/PD modeling) can provide valuable insights for predicting clinical dosing regimens.

Conclusion

The protocols outlined in this document provide a robust framework for the preclinical evaluation of this compound. By systematically investigating its effects in well-validated animal models of oncology, inflammation, pain, and neurological disorders, researchers can elucidate the compound's therapeutic potential and advance its development towards clinical applications. The emphasis on understanding the rationale behind each experimental step is intended to foster adaptability and scientific rigor in this critical phase of drug discovery.

References

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. Retrieved from [Link]

  • Colombo, G., et al. (2024). Positive allosteric modulators of the GABAB receptor: a new class of ligands with therapeutic potential for alcohol use disorder. Alcohol and Alcoholism, agae018. Advance online publication. [Link]

  • Langen, M., et al. (2018). Modeling Spontaneous Metastatic Renal Cell Carcinoma (mRCC) in Mice Following Nephrectomy. Journal of Visualized Experiments, (132), 56933. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Retrieved from [Link]

  • Tang, H., et al. (2016). Generation of a mouse model of T-cell lymphoma based on chronic LPS challenge and TGF-β signaling disruption. Oncotarget, 7(45), 73046–73055. [Link]

  • Valtcheva, M. V., et al. (2021). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. International Journal of Pharmaceutics, 609, 121175. [Link]

  • Li, F., et al. (2017). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (128), 56214. [Link]

  • Aparicio, L. A., et al. (2016). Pre-clinical Orthotopic Murine Model of Human Prostate Cancer. Journal of Visualized Experiments, (114), 54360. [Link]

  • Mogil, J. S. (2012). Formalin Murine Model of Pain. Journal of Visualized Experiments, (67), e4078. [Link]

  • Jaggi, A. S., & Singh, N. (2011). Animal models of neuropathic pain. Fundamental & Clinical Pharmacology, 25(1), 1–28. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Center for Biotechnology Information. Retrieved from [Link]

  • Loram, L. C., et al. (2007). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. Scandinavian Journal of Immunology, 66(6), 708–715. [Link]

  • Wa, Y. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. Retrieved from [Link]

  • The Jackson Laboratory. (2024, January 28). Tips to Design Successful Immuno-Oncology Efficacy Studies to Push Drug Discovery Further. The Jackson Laboratory. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Neuropathic Pain Models. Charles River Laboratories. Retrieved from [Link]

  • Li, Y., et al. (2024). “Next top” mouse models advancing CTCL research. Frontiers in Immunology, 15, 1357597. [Link]

  • Maccioni, P., et al. (2021). The Novel Positive Allosteric Modulator of the GABAB Receptor, KK-92A, Suppresses Alcohol Self-Administration and Cue-Induced Reinstatement of Alcohol Seeking in Rats. Frontiers in Pharmacology, 12, 690833. [Link]

  • InnoSer. (2024, September 5). RENCA Mouse Mouse Model of Renal Cancer. InnoSer. Retrieved from [Link]

  • Hunskaar, S., & Hole, K. (1987). The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. Pain, 30(1), 103–114. [Link]

  • JoVE. (2022, October 17). Intra-Cardiac Injection of Human Prostate Cancer Cells to Create a Bone Metastasis Xenograft Mouse Model. JoVE. Retrieved from [Link]

  • Pinna, A., et al. (2014). Positive Allosteric Modulation of GABAB Receptors Ameliorates Sensorimotor Gating in Rodent Models. Neuropsychopharmacology, 39(10), 2348–2357. [Link]

  • Challa, S. R. (2015). An overview of animal models for neuropathic pain. Indian Journal of Pharmacology, 47(5), 474–479. [Link]

  • Patel, A., et al. (2017). Patient-derived xenograft models to optimize kidney cancer therapies. Translational Andrology and Urology, 6(Suppl 2), S136–S142. [Link]

  • International Mouse Phenotyping Consortium. (n.d.). Formalin Test. IMPC. Retrieved from [Link]

  • JoVE. (2014, November 24). Mouse Naïve CD4+ T Cell Isolation and In vitro Differentiation into T Cell Subsets. JoVE. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. FDA. Retrieved from [Link]

  • ResearchGate. (n.d.). Orthotopic kidney cancer model experiments show that the inhibition of.... ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). How to get PC3 xenograft in nude mice for prostate cancer? ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. Retrieved from [Link]

  • DiVA portal. (n.d.). Establishment and characterization of a murine T-cell lymphoma/leukemia model. DiVA. Retrieved from [Link]

  • PubMed. (n.d.). Animal models of neuropathic pain. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. FDA. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Formalin Test. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Wikipedia. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. Retrieved from [Link]

  • Dove Medical Press. (2026, January 27). Natural killer/T-cell lymphoma-associated hemophagocytic lymphohistioc | BLCTT. Dove Medical Press. Retrieved from [Link]

  • JoVE. (2025, July 8). Generating Renal Cell Carcinoma Model: A Protocol to Develop Orthotopic RCC Murine Model by Intrarenal Implantation of Cancer Cells. JoVE. Retrieved from [Link]

  • Oncohema Key. (2017, August 19). Patient-Derived Xenograft Models of Prostate Cancer. Oncohema Key. Retrieved from [Link]

  • MDPI. (n.d.). Soybean Polysaccharides Increase the Stability of Lansoprazole Enteric Coated Pellets. MDPI. Retrieved from [Link]

  • MD Biosciences. (n.d.). Sciatica Neuropathic | Pig Pain Models. MD Biosciences. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mouse Models in Prostate Cancer Translational Research: From Xenograft to PDX. NIH. Retrieved from [Link]

  • WVJ. (2023, December 25). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expre. WVJ. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service. Creative Biolabs. Retrieved from [Link]

  • PubMed Central. (2018, February 22). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PubMed Central. Retrieved from [Link]

  • PubMed. (n.d.). Positive allosteric modulation of GABAB receptors ameliorates sensorimotor gating in rodent models. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. MDPI. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Efficacy Models. Creative Biolabs. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to Elucidating the Mechanism of Action of 2-Benzamido-5-ethylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Thiophene-Based Carboxamides

The thiophene ring is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Thiophene-based compounds, particularly those with carboxylic acid and amide functionalities, exhibit a wide range of pharmacological activities, including notable anti-inflammatory and anticancer properties.[2][3][4] Molecules in this class, such as Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory effects, often mediated through the inhibition of key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[1][2][3]

This document provides a comprehensive, multi-phase strategic guide for researchers to systematically elucidate the mechanism of action (MoA) of the novel compound, 2-Benzamido-5-ethylthiophene-3-carboxylic acid. The protocols and workflows described herein are designed to be self-validating, moving logically from broad, unbiased target discovery to specific pathway analysis and, finally, to functional validation in physiologically relevant models.

Foundational Strategy: An Integrated Workflow for MoA Elucidation

Determining a small molecule's MoA requires an integrated approach that combines unbiased discovery techniques with hypothesis-driven validation. A purely phenotypic approach may reveal a compound's effect but not its direct target, while a purely target-based screen might miss unexpected, off-target, or allosteric mechanisms.[5] Our proposed strategy, therefore, is a multi-phase workflow designed to de-risk drug development by building a comprehensive and evidence-based understanding of the compound's biological activity.

MoA_Workflow cluster_0 Phase 1: Target Discovery & Engagement cluster_1 Phase 2: Cellular Pathway Characterization cluster_2 Phase 3: In Vivo Proof-of-Concept P1_Hypothesis Hypothesis Generation (e.g., COX/LOX Inhibition) P1_Unbiased Unbiased Target ID (Affinity Purification-MS) P1_Hypothesis->P1_Unbiased Parallel Tracks P1_Validation Target Validation (SPR, Binding Assays) P1_Unbiased->P1_Validation Identifies Candidates P2_Pathway Signaling Pathway Analysis (Multiplex Assays) P1_Validation->P2_Pathway Validated Target P2_Functional Cellular Functional Assays (e.g., Cytokine Release) P2_Pathway->P2_Functional Confirms Downstream Effects P3_PKPD Pharmacokinetics/ Pharmacodynamics P2_Functional->P3_PKPD Functional Confirmation P3_Efficacy Disease Model Efficacy (e.g., Inflammation Model) P3_PKPD->P3_Efficacy Informs Dosing & Regimen

Caption: Integrated workflow for MoA elucidation.

Phase 1: Target Identification and Validation

The foundational step in any MoA study is to identify the direct molecular target(s) of the compound. This phase combines a hypothesis-driven approach based on the compound's structural class with an unbiased method to capture novel or unexpected interactions.

Scientific Rationale

Based on its thiophene-carboxylic acid scaffold, a primary hypothesis is that the compound may interact with enzymes in the inflammatory cascade, such as COX or LOX.[1][2] However, to ensure comprehensive target discovery, an unbiased approach is critical. Affinity Purification coupled with Mass Spectrometry (AP-MS) is a powerful technique for isolating binding partners from a complex biological mixture, such as a cell lysate.[6] Following discovery, direct binding must be confirmed and quantified using a biophysical method like Surface Plasmon Resonance (SPR).[7]

Protocol 1: Target Identification via Biotinylation and Affinity Purification-Mass Spectrometry (AP-MS)

This protocol details the creation of a "bait" molecule by attaching a biotin tag to this compound, enabling its use in capturing protein targets from cell lysates.[6]

Part A: Synthesis of Biotinylated Probe

  • Objective: To covalently link a biotin moiety to the compound, preferably at a position determined by structure-activity relationship (SAR) data to be non-essential for activity. The carboxylic acid group is a common and convenient attachment point.

  • Materials:

    • This compound

    • Biotin-linker-NHS ester (e.g., Biotin-PEG4-NHS)

    • Anhydrous Dimethylformamide (DMF)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • HPLC-grade solvents (water, acetonitrile, methanol)

    • Mass spectrometer for product characterization

  • Procedure:

    • Dissolve the thiophene compound in anhydrous DMF.

    • Add 1.2 molar equivalents of the Biotin-linker-NHS ester.

    • Add 2.0 molar equivalents of TEA to catalyze the esterification reaction.[6]

    • Stir the mixture at room temperature for 4-8 hours, monitoring completion with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, purify the biotinylated product using reverse-phase HPLC.

    • Confirm the final product's identity and purity (>95%) by high-resolution mass spectrometry and NMR.

Part B: Affinity Purification

  • Objective: To use the biotinylated probe to isolate binding proteins from a relevant cell lysate (e.g., a human macrophage cell line like THP-1 for inflammation studies).

  • Materials:

    • Biotinylated probe and unmodified parent compound

    • Streptavidin-coated magnetic beads

    • Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

    • Relevant cell line pellets

    • Wash buffers (e.g., PBS with 0.1% Tween-20)

    • Elution buffer (e.g., high concentration biotin solution or denaturing buffer)

  • Procedure:

    • Prepare cell lysate by sonicating or freeze-thawing cell pellets in lysis buffer. Clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Pre-clear the lysate by incubating with uncoated magnetic beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with the biotinylated probe (e.g., 10 µM final concentration) for 1-2 hours at 4°C.

    • Crucial Control: In a parallel sample, incubate lysate with an equimolar mixture of the biotinylated probe and a 100-fold excess of the unmodified parent compound. This competition control is essential to distinguish specific targets from non-specific binders.

    • Add pre-washed streptavidin-coated magnetic beads to each sample and incubate for 1 hour at 4°C to capture the probe-protein complexes.

    • Wash the beads extensively (e.g., 5 times) with wash buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using an appropriate elution buffer.

    • Prepare the eluates for mass spectrometry analysis (e.g., via in-solution trypsin digest or on-bead digestion).

Data Presentation: Prioritizing AP-MS Hits

Quantitative data from the mass spectrometry analysis should be structured to clearly distinguish specific binders from background contaminants.

Protein ID (UniProt)Gene NameProtein NamePeptide Count (Probe)Peptide Count (Competition)Fold ChangePotential Role
P05787PTGS2Cyclooxygenase-2 (COX-2)32310.7Inflammation
P37231ALOX55-Lipoxygenase (5-LOX)25212.5Inflammation
Q15596MAPK14p38 MAP Kinase alpha18118.0Signal Transduction
P27361MAPK1ERK215131.15Background

Table 1: Example data from an AP-MS experiment. Proteins with a high fold change (Probe/Competition) are prioritized as high-confidence candidate targets.

Protocol 2: Target Engagement Validation with Surface Plasmon Resonance (SPR)
  • Objective: To confirm a direct interaction between the compound and a high-confidence protein target (e.g., purified recombinant COX-2) and to quantify its binding kinetics.

  • Rationale: SPR provides real-time, label-free analysis of binding events, allowing for the determination of association (k_on), dissociation (k_off), and equilibrium dissociation (K_D) constants. This data is critical for validating the biological relevance of the interaction.[7][8]

  • Materials:

    • SPR instrument (e.g., Biacore)

    • Sensor chip (e.g., CM5)

    • Amine coupling kit (EDC, NHS, ethanolamine)

    • Purified recombinant target protein (>95% purity)

    • This compound in a range of concentrations

    • Running buffer (e.g., HBS-EP+)

  • Procedure:

    • Immobilize the target protein onto the sensor chip surface via amine coupling according to the manufacturer's protocol. Aim for a low-to-moderate immobilization density to avoid mass transport limitations.

    • Prepare a dilution series of the compound in running buffer (e.g., from 10 nM to 50 µM). Include a buffer-only (zero concentration) sample for double referencing.

    • Inject the compound solutions over the immobilized protein surface and a reference flow cell (without protein) at a constant flow rate.

    • Record the binding response (in Response Units, RU) over time for both association and dissociation phases.

    • After each injection, regenerate the sensor surface using a mild regeneration solution (e.g., low pH glycine) to remove the bound compound.

    • Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate k_on, k_off, and K_D.

Data Presentation: Binding Affinity from SPR
Analyte (Compound)Ligand (Protein)k_on (M⁻¹s⁻¹)k_off (s⁻¹)K_D (nM)
2-Benzamido-5-ethyl...Recombinant COX-21.5 x 10⁵3.0 x 10⁻³20
2-Benzamido-5-ethyl...Recombinant 5-LOX8.2 x 10⁴4.1 x 10⁻³50

Table 2: Example kinetic data from SPR analysis, confirming a high-affinity interaction with COX-2.

Phase 2: Elucidating the Cellular Signaling Pathway

Once a direct target is validated, the next step is to understand how the compound's interaction with that target modulates intracellular signaling pathways to produce a cellular effect.[9]

Scientific Rationale

Inhibition of a target like COX-2 or a kinase does not occur in isolation. It triggers a cascade of downstream events.[10] For instance, inhibiting an upstream kinase can prevent the phosphorylation and activation of subsequent proteins in a pathway like the MAPK or Akt/mTOR pathways.[10] Using multiplex assays allows for the simultaneous measurement of multiple phosphoproteins, providing a broad yet detailed view of the compound's impact on cellular signaling networks.[10][11]

Signaling_Pathway cluster_pathway Downstream Signaling Cascade Compound 2-Benzamido-5-ethyl- thiophene-3-carboxylic acid Target Validated Target (e.g., COX-2 / Kinase X) Compound->Target Inhibits Kinase1 Kinase 1 Target->Kinase1 Modulates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates TF Transcription Factor (e.g., NF-κB) Kinase2->TF phosphorylates Response Cellular Response (e.g., ↓ Cytokine Production) TF->Response Regulates

Caption: Hypothetical signaling pathway modulation.

Protocol 3: Profiling Pathway Activity with a Multiplex Phosphoprotein Assay
  • Objective: To quantify the effect of the compound on the phosphorylation status of key nodes within major signaling pathways (e.g., MAPK, Akt, NF-κB).

  • Rationale: This assay provides a "snapshot" of the signaling state of the cell upon compound treatment, identifying which pathways are modulated. Luminex-based multiplex assays are highly efficient for this purpose.[10]

  • Materials:

    • Relevant cell line (e.g., THP-1 macrophages)

    • Cell culture medium and stimulants (e.g., Lipopolysaccharide, LPS)

    • Compound stock solution

    • Multiplex cell signaling assay kit (e.g., MILLIPLEX® MAP)

    • Lysis buffer provided with the kit

    • Luminex instrument

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Pre-treat cells with a dose-response of the compound (e.g., 10 nM to 30 µM) for 1-2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., LPS at 1 µg/mL) for a short period (e.g., 15-30 minutes) to activate the signaling pathways. Include unstimulated and vehicle-treated controls.

    • Aspirate the medium and lyse the cells directly in the plate using the provided lysis buffer.

    • Determine the protein concentration of each lysate and normalize all samples.

    • Perform the multiplex assay according to the manufacturer's protocol. This typically involves incubating the cell lysates with antibody-coupled magnetic beads, followed by detection antibodies and a fluorescent reporter.

    • Acquire data on a Luminex instrument and analyze the median fluorescent intensity (MFI) for each phosphoprotein analyte.

Data Presentation: Signaling Pathway Inhibition Profile
PathwayPhospho-Protein TargetIC₅₀ (µM)
MAPK p-p38 (Thr180/Tyr182)0.05
MAPK p-JNK (Thr183/Tyr185)0.12
MAPK p-ERK1/2 (Thr202/Tyr204)> 25
NF-κB p-IκBα (Ser32)0.08
Akt/mTOR p-Akt (Ser473)> 25

Table 3: Example IC₅₀ values for the inhibition of pathway-specific phosphorylation events. The data suggests selective inhibition of the p38 MAPK and NF-κB pathways.

Phase 3: In Vitro and In Vivo Functional Validation

The final phase connects the molecular and cellular mechanisms to a tangible therapeutic effect. This involves demonstrating efficacy in cell-based functional assays and, ultimately, in a preclinical animal model.[12][13]

Scientific Rationale

Demonstrating that a compound engages a target and modulates a pathway is insufficient. It must also produce a desired physiological outcome. For an anti-inflammatory compound targeting COX-2 and the NF-κB pathway, a key functional output is the reduction of pro-inflammatory mediators like prostaglandin E2 (PGE₂) and cytokines.[2] An in vivo efficacy study in a relevant disease model, such as a rodent model of arthritis or inflammation, is the gold standard for preclinical proof-of-concept.[14]

Protocol 4: In Vivo Efficacy in a Murine Model of Inflammation
  • Objective: To evaluate the therapeutic efficacy of the compound in reducing inflammation in a preclinical animal model.

  • Rationale: This step is crucial for establishing proof-of-concept and provides vital information on dosing, safety, and therapeutic potential that is required before advancing to clinical studies.[14][15]

  • Materials:

    • Animal model (e.g., C57BL/6 mice with LPS-induced systemic inflammation or a collagen-induced arthritis model)

    • The compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

    • Positive control (e.g., a known NSAID like Celecoxib)

    • Vehicle control

    • Tools for dosing (e.g., oral gavage needles) and sample collection

  • Procedure:

    • Acclimate animals and induce the disease state according to an IACUC-approved protocol.

    • Randomize animals into treatment groups (Vehicle, Positive Control, Compound at low/mid/high doses) once disease is established.[14]

    • Administer the compound and controls via a clinically relevant route (e.g., oral gavage) on a predetermined schedule (e.g., once daily for 14 days).

    • Monitor animals daily for clinical signs of disease (e.g., paw swelling in arthritis model, body weight).

    • At the study endpoint, collect blood and tissues for analysis.

    • Measure primary endpoints, which could include:

      • Pharmacodynamic (PD) markers: Levels of inflammatory cytokines (e.g., TNF-α, IL-6) in serum via ELISA or multiplex assay.

      • Efficacy markers: Reduction in paw volume, histological scoring of joint inflammation, or changes in inflammatory gene expression in tissues.

Data Presentation: Summary of In Vivo Efficacy
Treatment GroupDose (mg/kg, p.o.)Paw Swelling Reduction (%)Serum TNF-α Reduction (%)
Vehicle-0% (Baseline)0% (Baseline)
Positive Control (Celecoxib)1055%62%
Compound (Low Dose) 525%30%
Compound (Mid Dose) 1558%65%
Compound (High Dose) 5062%68%

Table 4: Example summary of efficacy data from an in vivo inflammation model, demonstrating a dose-dependent therapeutic effect.

Conclusion

This guide outlines a rigorous, multi-phase strategy for the comprehensive elucidation of the mechanism of action for this compound. By systematically progressing from unbiased target identification to pathway analysis and culminating in in vivo validation, researchers can build a robust data package that clearly defines the compound's biological activity. This integrated approach not only provides deep mechanistic insight but also establishes a solid foundation for further preclinical and clinical development.

References

  • Mullard, A. (2021). "Target-based drug discovery slumps." Nature Reviews Drug Discovery. [Link]

  • National Cancer Institute. "Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology." Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]

  • BMG LABTECH. (2025). "Binding Assays." BMG LABTECH Resources. [Link]

  • Gomes, C. R. B., et al. (2021). "Thiophene-Based Compounds with Potential Anti-Inflammatory Activity." PubMed. [Link]

  • WuXi Biologics. "Efficacy Studies | In Vivo Pharmacology Services." WuXi Biologics. [Link]

  • Al-Ghorbani, M., et al. (2023). "Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives." PMC - NIH. [Link]

  • Zheng, W., et al. (2023). "The Art of Finding the Right Drug Target: Emerging Methods and Strategies." PMC - NIH. [Link]

  • Arkin, M. R., et al. (2026). "Discovery and characterization of small molecule inhibitors of CBL-B that act as intramolecular glue to enhance T-cell anti-tumor activity." bioRxiv. [Link]

  • Wang, Y., et al. (2024). "Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway." Taylor & Francis Online. [Link]

  • Aurigene Pharmaceutical Services. "In vivo Pharmacology." Aurigene Pharmaceutical Services. [Link]

  • Mohammad, T., et al. (2026). "Target Identification Approaches in Drug Discovery." ResearchGate. [Link]

  • MDPI. "Thiophene-Based Compounds." Encyclopedia MDPI. [Link]

  • Rizvi, S. A., et al. (2009). "Identification and Characterization of a Small Molecule Inhibitor of Formin-Mediated Actin Assembly." PMC - NIH. [Link]

  • Pollard, T. D. (2010). "A Guide to Simple and Informative Binding Assays." PMC - NIH. [Link]

  • Castelli, R., et al. (2016). "Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof." ResearchGate. [Link]

  • PubChem. "2-Amino-5-methylthiophene-3-carboxylic acid." PubChem. [Link]

  • Kumar, V., et al. (2024). "Identifying novel drug targets with computational precision." ScienceDirect. [Link]

  • Wang, Y., et al. (2022). "Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening." ACS Publications. [Link]

  • Wikipedia. "Ligand binding assay." Wikipedia. [Link]

  • Charles River. (2024). "In Vivo Research Strategies that Reduce Risk of Failure in the Clinic." Charles River. [Link]

  • Semantic Scholar. (2018). "NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES." Semantic Scholar. [Link]

  • Vivotecnia. "In vivo toxicology studies." Vivotecnia. [Link]

  • Sivakumar, A., et al. (2018). "Small-molecule inhibitor starting points learned from protein–protein interaction inhibitor structure." Bioinformatics | Oxford Academic. [Link]

  • RedShiftBio. "Ligand Binding Analysis and Protein Stabilization with MMS." RedShiftBio. [Link]

  • Cools, M., et al. (2002). "2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents." PubMed. [Link]

  • Wikipedia. "Signal transduction." Wikipedia. [Link]

  • Fun, H. K., et al. (2011). "Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate." PMC - NIH. [Link]

  • NIH. (2024). "Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads." NIH. [Link]

  • Drug Hunter. (2024). "Methods for Identifying Ligand Binding Sites in Drug Discovery." Drug Hunter. [Link]

  • The Scientist. (2022). "Principal Tools Uncovering Complexities of Novel Drug Target Discovery." The Scientist. [Link]

  • Sino Biological. "Signaling Pathways." Sino Biological. [Link]

Sources

Application Notes and Protocols: Characterizing 2-Benzamido-5-ethylthiophene-3-carboxylic Acid as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Thiophene Scaffolds in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The thiophene ring is a versatile scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The structural motif of 2-amido-thiophene-3-carboxylic acids, in particular, presents a compelling starting point for the development of novel kinase inhibitors. While the specific biological targets of 2-Benzamido-5-ethylthiophene-3-carboxylic acid are yet to be fully elucidated, its structural similarity to known kinase inhibitors, such as those based on the thienopyrimidine scaffold, suggests its potential as an inhibitor of protein kinases involved in oncogenic signaling pathways. Thienopyrimidine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, and Phosphoinositide 3-kinase (PI3K), a central node in cell growth and survival pathways.[1][2]

This document provides a comprehensive guide for the characterization of this compound (herein referred to as Compound X) as a putative kinase inhibitor. The protocols outlined below describe a systematic approach to first determine its in vitro inhibitory activity against a relevant kinase (using VEGFR-2 as a primary example) and subsequently to evaluate its effects on downstream cellular processes.

Part 1: In Vitro Kinase Inhibition Profile of Compound X

The initial step in characterizing a potential kinase inhibitor is to determine its direct inhibitory effect on the purified target enzyme. This is typically achieved through in vitro kinase assays that measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

Rationale for Kinase Target Selection

Given that novel thienopyrimidines and thienopyridines have been identified as potent inhibitors of VEGFR-2 kinase, this receptor tyrosine kinase represents a logical starting point for the evaluation of Compound X.[1] Dysregulation of the VEGFR-2 signaling pathway is a critical factor in tumor angiogenesis, making it a highly relevant target in oncology drug discovery.

Experimental Workflow for In Vitro Kinase Assay

The following diagram illustrates the general workflow for determining the in vitro kinase inhibitory activity of Compound X.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Prep Prepare Serial Dilutions of Compound X in DMSO Incubation Incubate Compound X with VEGFR-2 and Substrate Compound_Prep->Incubation Kinase_Prep Prepare Kinase Reaction Buffer (with VEGFR-2, Substrate) Kinase_Prep->Incubation Start_Reaction Initiate Reaction by adding ATP Incubation->Start_Reaction Reaction_Incubation Incubate at 30°C Start_Reaction->Reaction_Incubation Stop_Reaction Stop Reaction and Detect Signal Reaction_Incubation->Stop_Reaction Data_Analysis Data Analysis (IC50 determination) Stop_Reaction->Data_Analysis

Caption: Workflow for in vitro kinase inhibition assay.

Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)

This protocol utilizes a luminescence-based kinase assay, such as the Kinase-Glo® Max assay, which measures the amount of ATP remaining in the reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), and thus, an increase in luminescence in the presence of an inhibitor indicates its potency.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase-Glo® Max Luminescence Kinase Assay Kit

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Compound X

  • DMSO

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for testing (e.g., from 10 mM to 1 nM).

  • Kinase Reaction Setup:

    • Prepare a master mix containing the kinase assay buffer, recombinant VEGFR-2, and the peptide substrate at their final desired concentrations.

    • Dispense the master mix into the wells of a 96-well plate.

    • Add 1 µL of the serially diluted Compound X or DMSO (as a vehicle control) to the respective wells.

    • Incubate the plate at room temperature for 10 minutes to allow for the binding of the compound to the kinase.

  • Initiate Kinase Reaction:

    • Prepare an ATP solution in kinase assay buffer at the desired final concentration (typically at the Km of the kinase for ATP).

    • Add the ATP solution to each well to start the kinase reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Allow the plate and the Kinase-Glo® Max reagent to equilibrate to room temperature.

    • Add a volume of Kinase-Glo® Max reagent equal to the volume in the wells.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no kinase) from all readings.

    • Normalize the data to the vehicle control (DMSO) to determine the percent inhibition for each concentration of Compound X.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Hypothetical Data Presentation:

Compound X Concentration (µM)Luminescence (RLU)% Inhibition
10098,50098.5%
1085,00085.0%
152,00052.0%
0.115,00015.0%
0.012,0002.0%
0 (DMSO control)1,5000%
No Kinase1,000-

IC₅₀ Value: Based on the hypothetical data, the IC₅₀ of Compound X for VEGFR-2 would be approximately 1 µM.

Part 2: Cellular Activity of Compound X

Demonstrating that a compound inhibits a purified kinase in vitro is a crucial first step. However, it is equally important to assess its activity in a cellular context to understand its effects on downstream signaling pathways and cellular phenotypes.

Rationale for Cellular Assays

Cell-based assays are essential to confirm that the compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a biological response.[3] The following assays will assess the impact of Compound X on VEGFR-2 signaling, cell viability, and apoptosis in a relevant cancer cell line.

Experimental Workflow for Cellular Assays

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays Cell_Seeding Seed Cancer Cells (e.g., HUVEC, A549) Compound_Treatment Treat Cells with Compound X Cell_Seeding->Compound_Treatment Phospho_Assay Cellular Phosphorylation Assay (Western Blot or ELISA) Compound_Treatment->Phospho_Assay Viability_Assay Cell Viability Assay (MTT Assay) Compound_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Compound_Treatment->Apoptosis_Assay

Caption: Workflow for cellular characterization of Compound X.

Protocol: Cellular VEGFR-2 Phosphorylation Assay

This assay measures the phosphorylation of VEGFR-2 in response to VEGF stimulation in the presence of Compound X. A reduction in VEGFR-2 phosphorylation indicates target engagement and inhibition in a cellular context.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other VEGFR-2 expressing cancer cell lines

  • Cell culture medium and serum

  • Recombinant human VEGF-A

  • Compound X

  • Lysis buffer

  • Phospho-VEGFR-2 (Tyr1175) and total VEGFR-2 antibodies

  • Western blotting or ELISA reagents

Procedure:

  • Cell Culture and Treatment:

    • Seed HUVECs in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with various concentrations of Compound X or DMSO for 1-2 hours.

    • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Detection of Phospho-VEGFR-2:

    • Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-VEGFR-2 and anti-total-VEGFR-2 antibodies.

    • ELISA: Use a phospho-VEGFR-2 specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Quantify the band intensities (Western blot) or absorbance values (ELISA).

    • Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal.

    • Determine the concentration of Compound X required to inhibit VEGF-A-induced VEGFR-2 phosphorylation by 50% (IC₅₀).

Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. A decrease in metabolic activity is indicative of reduced cell viability or proliferation.

Materials:

  • Cancer cell line (e.g., A549, HCT116)

  • Cell culture medium and serum

  • Compound X

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of Compound X or DMSO for 48-72 hours.

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.[3]

  • Formazan Solubilization:

    • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Determine the concentration of Compound X that inhibits cell viability by 50% (GI₅₀).

Hypothetical Data Presentation:

Compound X Concentration (µM)Absorbance (570 nm)% Viability
1000.1510%
100.4530%
10.7550%
0.11.2080%
0.011.4395%
0 (DMSO control)1.50100%

GI₅₀ Value: Based on the hypothetical data, the GI₅₀ of Compound X would be approximately 1 µM.

Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[4]

Materials:

  • Cancer cell line

  • Compound X

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells with Compound X at concentrations around its GI₅₀ value for 24-48 hours.

  • Cell Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry, detecting the FITC signal (Annexin V) and the PI signal.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (viable cells)

      • Annexin V+ / PI- (early apoptotic cells)

      • Annexin V+ / PI+ (late apoptotic/necrotic cells)

      • Annexin V- / PI+ (necrotic cells)

Conclusion

The protocols detailed in this application note provide a robust framework for the initial characterization of this compound as a potential kinase inhibitor. By systematically evaluating its in vitro inhibitory activity and its effects on cellular signaling and viability, researchers can gain critical insights into its therapeutic potential. Positive results from these assays would warrant further investigation, including broader kinase profiling, mechanism of action studies, and in vivo efficacy studies.

References

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analysis of Apoptosis by Flow Cytometry. Cold Spring Harbor Protocols, 2016(10), pdb.prot087313.
  • Howe, G. A., et al. (2016). MTT cell viability assay. Bio-protocol, 6(10), e1804.
  • National Center for Biotechnology Information. (n.d.). 5-Ethyl-2-(2-methylbenzamido)thiophene-3-carboxylic acid. PubChem. Retrieved from [Link]

  • By-eok, K., et al. (2005). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Bioorganic & Medicinal Chemistry Letters, 15(13), 3113-3116.
  • Chapleo, C. B., et al. (1982). Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. Journal of Medicinal Chemistry, 25(7), 823-827.
  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]

  • BMG Labtech. (2021). Apoptosis – what assay should I use?. Retrieved from [Link]

  • Reaction Biology. (n.d.). In Vitro Phosphorylation Assay Services. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Liu, P., et al. (2015). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 578-583.
  • MDPI. (2023).
  • ResearchGate. (n.d.). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

  • MDPI. (2023). Exercise Improves Sarcopenic Obesity Through Inhibition of Ferroptosis and Activation of the AMPK/ACC Pathway. International Journal of Molecular Sciences, 24(11), 9530.
  • protocols.io. (2023). MTT Assay protocol. Retrieved from [Link]

  • BPS Bioscience. (n.d.). EGFR(T790M) Kinase Assay Kit. Retrieved from [Link]

  • Ouellette, S. B., & Parker, L. L. (2019). Assays for tyrosine phosphorylation in human cells. Methods in molecular biology (Clifton, N.J.), 1928, 219–231.
  • Jin, C. Y., & Yang, S. (2023). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. Bioorganic & Medicinal Chemistry, 84, 117260.
  • El-Sayed, N. N. E., et al. (2023).
  • El-Naggar, M., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([4][5][6]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Bioorganic Chemistry, 112, 104938.

  • Kim, J. Y., et al. (2017). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical chemistry, 89(17), 9322–9328.
  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Cellular Phosphorylation Assays. Retrieved from [Link]

  • MDPI. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 26(16), 4947.
  • Bentham Science. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Anti-Cancer Agents in Medicinal Chemistry, 23(15), 1706-1725.

Sources

The Untapped Potential of 2-Benzamido-5-ethylthiophene-3-carboxylic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifunctional Building Block for Next-Generation Materials

In the dynamic field of materials science, the quest for novel molecular architectures that offer a confluence of desirable properties is perpetual. 2-Benzamido-5-ethylthiophene-3-carboxylic acid, a bespoke thiophene derivative, emerges as a compelling candidate for the synthesis of advanced functional materials. While direct applications of this specific molecule are not yet extensively documented, its constituent functional groups—a polymerizable thiophene core, a hydrogen-bonding benzamido moiety, and a reactive carboxylic acid handle—provide a predictive framework for its utility in organic electronics, sensor technology, and smart coatings. This guide delineates the prospective applications and detailed protocols for leveraging the unique attributes of this compound in materials science research.

The thiophene ring is a cornerstone of conducting polymers, prized for its excellent charge transport characteristics. The strategic placement of an ethyl group at the 5-position can enhance solubility and processability of the resulting polymers, while the benzamido and carboxylic acid functionalities at the 2- and 3-positions, respectively, offer avenues for intricate supramolecular assembly, post-polymerization modification, and tailored interfacial properties.

Physicochemical Properties and Molecular Structure

A comprehensive understanding of the molecule's intrinsic properties is paramount for its effective application.

PropertyValue (Predicted/Inferred)Significance in Materials Science
Molecular Formula C₁₄H₁₃NO₃SProvides the basis for molecular weight and elemental composition.
Molecular Weight 275.33 g/mol Influences solubility and reaction stoichiometry.
Appearance Off-white to pale yellow solidImportant for quality control and formulation.
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, THF)Critical for solution-based processing and synthesis.
Key Functional Groups Thiophene, Amide, Carboxylic Acid, EthylDetermine the chemical reactivity and physical properties of derived materials.

Core Application Areas and Rationale

The unique trifecta of functional groups in this compound underpins its potential in several high-growth areas of materials science.

Organic Electronics: Crafting Tailored Semiconductors

Thiophene-based polymers are a cornerstone of organic electronics. The subject molecule can be utilized as a functional monomer to synthesize polymers with tailored properties for applications in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs).

  • Causality behind Experimental Choices: The benzamido group, with its capacity for hydrogen bonding, can induce self-assembly and enhance intermolecular order in the resulting polymer, which is crucial for efficient charge transport. The carboxylic acid group can be leveraged to tune the polymer's energy levels and improve interfacial contact with electrodes.

Sensor Technology: Designing Responsive Materials

The carboxylic acid moiety is a versatile anchor point for the immobilization of sensing elements or can itself act as a pH-responsive unit. Polymers incorporating this monomer could form the basis for chemiresistive or colorimetric sensors.

  • Expertise & Experience: The amide linkage provides a site for specific interactions with analytes through hydrogen bonding, potentially enhancing sensor selectivity. The conducting thiophene backbone provides the signal transduction pathway.

Smart Coatings and Functional Surfaces

The carboxylic acid group can be used to graft the thiophene unit onto surfaces, creating conductive and functional coatings. These coatings could find applications in antistatic films, corrosion protection, and biocompatible interfaces.

  • Trustworthiness: The ability to form covalent bonds or strong adhesive interactions through the carboxylic acid group ensures the durability and stability of the coating.

Experimental Protocols: From Monomer to Functional Material

The following protocols provide a starting point for researchers to explore the applications of this compound.

Protocol 1: Synthesis of a Functional Polythiophene via Oxidative Polymerization

This protocol describes the chemical polymerization of the title compound to yield a functional polythiophene.

Materials:

  • This compound

  • Anhydrous Chloroform (CHCl₃)

  • Iron(III) chloride (FeCl₃) (anhydrous)

  • Methanol (MeOH)

  • Ammonia solution (25%)

  • Deionized water

Procedure:

  • Monomer Dissolution: Dissolve this compound (1 mmol) in 50 mL of anhydrous chloroform in a three-neck round-bottom flask under a nitrogen atmosphere.

  • Oxidant Addition: In a separate flask, prepare a solution of anhydrous FeCl₃ (4 mmol) in 25 mL of anhydrous chloroform. Add this solution dropwise to the monomer solution with vigorous stirring.

  • Polymerization: Allow the reaction to proceed at room temperature for 24 hours. The solution will gradually darken, indicating polymerization.

  • Precipitation and Washing: Pour the reaction mixture into 250 mL of methanol to precipitate the polymer. Filter the crude polymer and wash it sequentially with methanol, ammonia solution (to de-dope and neutralize), and deionized water until the filtrate is neutral.

  • Purification (Soxhlet Extraction): Further purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform. The chloroform fraction will contain the soluble polymer.

  • Drying: Dry the purified polymer under vacuum at 40°C for 24 hours.

Characterization: The resulting polymer can be characterized by ¹H NMR, FT-IR, UV-Vis spectroscopy, and gel permeation chromatography (GPC) to determine its structure, optical properties, and molecular weight.

Protocol 2: Surface Functionalization of an Indium Tin Oxide (ITO) Electrode

This protocol details the modification of an ITO surface using the carboxylic acid functionality of the monomer.

Materials:

  • Indium Tin Oxide (ITO) coated glass substrate

  • This compound

  • Anhydrous Toluene

  • Thionyl chloride (SOCl₂)

  • Pyridine

Procedure:

  • Substrate Cleaning: Clean the ITO substrate by sequential sonication in acetone, isopropanol, and deionized water, followed by drying under a stream of nitrogen.

  • Activation of Carboxylic Acid: In a dry flask under nitrogen, dissolve this compound (0.5 mmol) in 20 mL of anhydrous toluene. Add a few drops of pyridine, followed by the dropwise addition of thionyl chloride (1 mmol). Stir the mixture at 60°C for 2 hours to form the acyl chloride.

  • Surface Grafting: Immerse the cleaned ITO substrate in the acyl chloride solution and heat at 80°C for 12 hours.

  • Washing: Remove the substrate from the solution and rinse thoroughly with toluene and then isopropanol to remove any unreacted material.

  • Drying: Dry the functionalized substrate under a stream of nitrogen.

Validation: The successful functionalization can be confirmed by contact angle measurements, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

Visualizing the Potential: Workflows and Pathways

To better illustrate the proposed applications, the following diagrams outline the key processes.

Polymerization_Workflow Monomer 2-Benzamido-5-ethyl- thiophene-3-carboxylic acid Polymerization Oxidative Polymerization Monomer->Polymerization Solvent Anhydrous Chloroform Solvent->Polymerization Oxidant FeCl₃ Oxidant->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Purification Soxhlet Extraction Precipitation->Purification FunctionalPolymer Functional Polythiophene Purification->FunctionalPolymer

Caption: Workflow for the synthesis of a functional polythiophene.

Surface_Functionalization_Pathway cluster_activation Carboxylic Acid Activation cluster_grafting Surface Grafting Monomer Monomer with -COOH group SOCl2 SOCl₂ / Pyridine Monomer->SOCl2 AcylChloride Activated Monomer with -COCl group SOCl2->AcylChloride FunctionalizedITO Functionalized ITO Surface AcylChloride->FunctionalizedITO ITO ITO Surface with -OH groups ITO->FunctionalizedITO Covalent Bonding

Caption: Pathway for surface functionalization of an ITO substrate.

Conclusion and Future Outlook

This compound stands as a promising, yet underexplored, building block for the creation of sophisticated organic materials. Its inherent functionality provides a versatile platform for developing materials with tailored electronic, optical, and chemical properties. The protocols and conceptual frameworks presented herein are intended to catalyze further research into this and structurally similar molecules, paving the way for innovations in organic electronics, sensing, and functional coatings. The scientific community is encouraged to build upon these foundational ideas to unlock the full potential of this intriguing thiophene derivative.

References

As direct literature on "this compound" in materials science is unavailable, the following references provide authoritative grounding on the broader context of thiophene-based materials and their functionalization, which supports the inferred applications and protocols.

  • Thiophene-Based Polymers: Synthesis and Applications. ResearchGate.[Link]

  • Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing.[Link]

  • Side Chain Functionalization - The McCullough Group. Carnegie Mellon University.[Link]

  • Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. ACS Applied Materials & Interfaces.[Link]

  • Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection. PubMed.[Link]

  • Synthesis of Functionalized Thiophenes for the Preparation of Conducting Polymer Films with Complexing Properties. Taylor & Francis Online.[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Benzamido-5-ethylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Benzamido-5-ethylthiophene-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the intricacies of this multi-step synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions, maximize yields, and ensure the purity of your final product.

I. Synthetic Overview

The synthesis of this compound is a three-step process commencing with the well-established Gewald reaction to construct the core 2-aminothiophene ring system. This is followed by a selective N-benzoylation of the 2-amino group and concludes with the hydrolysis of the C3-ester to the desired carboxylic acid. Each of these stages presents unique challenges and opportunities for optimization.

Overall Synthetic Scheme

Synthetic_Pathway reagents1 3-Pentanone + Ethyl Cyanoacetate + Sulfur (S8) step1 Step 1: Gewald Reaction reagents1->step1 intermediate1 Ethyl 2-amino-4,5-diethylthiophene- 3-carboxylate step1->intermediate1 step2 Step 2: N-Benzoylation intermediate1->step2 Intermediate 1 reagents2 Benzoyl Chloride reagents2->step2 intermediate2 Ethyl 2-benzamido-4,5-diethylthiophene- 3-carboxylate step2->intermediate2 Intermediate 2 step3 Step 3: Saponification intermediate2->step3 Intermediate 3 reagents3 Base (e.g., NaOH or KOH) reagents3->step3 final_product 2-Benzamido-5-ethylthiophene- 3-carboxylic acid step3->final_product

Caption: Overall synthetic workflow for this compound.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.

Step 1: Gewald Reaction - Synthesis of Ethyl 2-amino-4,5-diethylthiophene-3-carboxylate

Q1: My Gewald reaction has a low yield or did not proceed to completion. What are the likely causes?

A: Low yields in the Gewald reaction are a frequent challenge.[1][2] The primary reasons often relate to reagent quality, reaction conditions, or the choice of base.

  • Purity of Reagents: Ensure that 3-pentanone and ethyl cyanoacetate are free of water and other impurities. The elemental sulfur should be a fine, dry powder for optimal reactivity.[3]

  • Choice of Base: The base plays a crucial role in catalyzing the initial Knoevenagel condensation.[2] While morpholine is commonly used, other bases like triethylamine or piperidine can also be effective. The optimal base may need to be determined empirically for this specific substrate.

  • Reaction Temperature: The Gewald reaction is typically exothermic. The temperature should be carefully controlled, usually between 40-60°C. Overheating can lead to the formation of side products and decomposition of the desired product.

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Troubleshooting Table: Gewald Reaction

Symptom Potential Cause Recommended Solution
Low or no product formationInactive reagents or catalystCheck the purity of all starting materials. Use freshly opened or distilled reagents. Ensure the base is not degraded.
Formation of a dark, tarry mixtureReaction temperature too highMaintain the reaction temperature in the recommended range (40-60°C). Consider adding the base dropwise to control the initial exotherm.
Multiple spots on TLC, difficult to purifyFormation of side productsOptimize the reaction temperature and time. A two-step procedure, where the Knoevenagel condensation is performed first, followed by the addition of sulfur, can sometimes suppress byproduct formation.[4]
Solidification of the reaction mixtureProduct precipitating out of solutionIf the product is a solid at the reaction temperature, consider using a higher boiling point solvent like ethanol or DMF to maintain homogeneity.
Step 2: N-Benzoylation - Synthesis of Ethyl 2-benzamido-4,5-diethylthiophene-3-carboxylate

Q2: The benzoylation of my 2-aminothiophene is giving a low yield or multiple products. How can I improve this step?

A: The N-benzoylation of 2-aminothiophenes is generally efficient, but issues can arise from the choice of reaction conditions and the reactivity of the starting material.

  • Reaction Conditions: The Schotten-Baumann reaction is a reliable method for this transformation.[5][6] This typically involves using benzoyl chloride in the presence of an aqueous base like sodium hydroxide. The two-phase system helps to neutralize the HCl byproduct and drive the reaction to completion.[7]

  • Over-acylation: While less common for this substrate, the formation of a di-benzoylated product is a possibility. Using a slight excess of the 2-aminothiophene or carefully controlling the stoichiometry of benzoyl chloride can mitigate this.

  • Hydrolysis of the Ester: If the reaction is run for an extended period at elevated temperatures in the presence of a strong base, hydrolysis of the ethyl ester at the C3 position can occur. Monitor the reaction by TLC and work it up promptly upon completion.

Troubleshooting Table: N-Benzoylation

Symptom Potential Cause Recommended Solution
Low yield of the desired amideIncomplete reactionEnsure the benzoyl chloride is fresh and reactive. Use a suitable base (e.g., aqueous NaOH, pyridine) to neutralize the HCl formed.[6]
Presence of a higher molecular weight byproductDi-benzoylationUse a slight excess of the 2-aminothiophene starting material. Add the benzoyl chloride dropwise to the reaction mixture.
Presence of a more polar byproductHydrolysis of the ethyl esterMonitor the reaction closely by TLC and avoid prolonged reaction times or excessive heating in the presence of a strong base.
Step 3: Saponification - Synthesis of this compound

Q3: The hydrolysis of the ethyl ester is slow, incomplete, or leads to decomposition. What can I do?

A: The saponification of the ethyl ester in this molecule can be challenging due to steric hindrance from the adjacent benzamido group.

  • Choice of Base and Solvent: Standard saponification conditions using NaOH or KOH in a mixture of water and a co-solvent like ethanol or methanol are typically employed.[8] For sterically hindered esters, a higher concentration of the base and a higher boiling point co-solvent (e.g., ethylene glycol) may be necessary to drive the reaction to completion.[6] Non-aqueous conditions, such as NaOH in a mixture of methanol and dichloromethane, have also been reported to be effective for the hydrolysis of hindered esters.[6]

  • Reaction Temperature and Time: This step often requires heating to reflux for several hours. Monitor the reaction by TLC until the starting ester is no longer visible.

  • Potential for Decarboxylation: While thiophene-3-carboxylic acids are generally stable, prolonged heating under harsh basic or acidic conditions could potentially lead to decarboxylation.[9][10] It is advisable to use the mildest conditions that afford complete hydrolysis.

  • Work-up Procedure: After the reaction is complete, the reaction mixture should be cooled and acidified to precipitate the carboxylic acid. Ensure the pH is sufficiently acidic (pH 2-3) to fully protonate the carboxylate.

Troubleshooting Table: Saponification

Symptom Potential Cause Recommended Solution
Incomplete hydrolysisSteric hindranceIncrease the concentration of the base (e.g., 3-5 equivalents). Use a higher boiling point co-solvent (e.g., ethylene glycol) and increase the reaction temperature. Consider non-aqueous hydrolysis conditions.[6]
Low yield of the final productDecomposition or decarboxylationUse the mildest effective conditions. Monitor the reaction closely and avoid unnecessarily long reaction times at high temperatures.
Product is difficult to precipitateIncomplete acidificationCarefully adjust the pH of the aqueous solution to 2-3 with a suitable acid (e.g., HCl) to ensure complete protonation of the carboxylate.
Oily product instead of a solidImpurities presentPurify the intermediate ester before hydrolysis. During work-up, wash the crude product with cold water to remove inorganic salts. Recrystallize the final product from a suitable solvent.

III. Frequently Asked Questions (FAQs)

Q4: What is the mechanism of the Gewald reaction?

A: The mechanism of the Gewald reaction involves three key steps:

  • Knoevenagel Condensation: The base catalyzes the condensation of the ketone (3-pentanone) and the active methylene compound (ethyl cyanoacetate) to form an α,β-unsaturated intermediate.[2]

  • Michael Addition of Sulfur: The elemental sulfur (S₈) is attacked by the enolate of the Knoevenagel product.

  • Cyclization and Tautomerization: The resulting intermediate undergoes intramolecular cyclization and subsequent tautomerization to form the stable 2-aminothiophene ring.[2]

Gewald Reaction Mechanism

Gewald_Mechanism start 3-Pentanone + Ethyl Cyanoacetate knoevenagel Knoevenagel Condensation start->knoevenagel intermediate_k α,β-Unsaturated Intermediate knoevenagel->intermediate_k michael Michael Addition of Sulfur intermediate_k->michael intermediate_m Sulfur Adduct michael->intermediate_m cyclization Cyclization & Tautomerization intermediate_m->cyclization product 2-Aminothiophene cyclization->product

Caption: Simplified mechanism of the Gewald reaction.

Q5: What are some common side products in the Gewald reaction with dialkyl ketones?

A: While the Gewald reaction is generally robust, side reactions can occur, especially with aliphatic ketones. These can include:

  • Self-condensation of the ketone: Under basic conditions, 3-pentanone can undergo self-aldol condensation.

  • Formation of polysulfides: Incomplete reaction of the sulfur ring can lead to the formation of polysulfide-containing byproducts.

  • Over-oxidation or degradation: At higher temperatures, the thiophene ring can be susceptible to oxidation or degradation, leading to a complex mixture of products.

Q6: How can I purify the final product, this compound?

A: The final product is a solid and can typically be purified by recrystallization.[11]

  • Solvent Selection: A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen for this type of compound include ethanol, methanol, acetic acid, or a mixture of solvents like ethanol/water or toluene/heptane.[12][13]

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, a small amount of activated charcoal can be added and the solution hot-filtered. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Q7: Are there any safety precautions I should be aware of?

A: Yes, standard laboratory safety practices should always be followed.

  • Reagents: Benzoyl chloride is corrosive and lachrymatory. Handle it in a fume hood with appropriate personal protective equipment (PPE). Elemental sulfur is flammable.

  • Solvents: Use flammable organic solvents in a well-ventilated fume hood and away from ignition sources.

  • Reactions: The Gewald reaction can be exothermic; ensure adequate cooling is available. The saponification step involves a strong base, which is corrosive.

IV. Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-amino-4,5-diethylthiophene-3-carboxylate (Gewald Reaction)
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-pentanone (1.0 eq.), ethyl cyanoacetate (1.0 eq.), and ethanol (2-3 mL per gram of ketone).

  • With stirring, add elemental sulfur (1.1 eq.).

  • Slowly add morpholine (1.1 eq.) dropwise. An exothermic reaction may be observed.

  • Heat the reaction mixture to 50-60°C and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of Ethyl 2-benzamido-4,5-diethylthiophene-3-carboxylate (N-Benzoylation)
  • Dissolve the ethyl 2-amino-4,5-diethylthiophene-3-carboxylate (1.0 eq.) in a suitable organic solvent such as dichloromethane or toluene.

  • Add an aqueous solution of sodium hydroxide (2.0 eq.).

  • Cool the mixture in an ice bath and add benzoyl chloride (1.1 eq.) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate/hexane.

Protocol 3: Synthesis of this compound (Saponification)
  • To a solution of ethyl 2-benzamido-4,5-diethylthiophene-3-carboxylate (1.0 eq.) in ethanol, add an aqueous solution of sodium hydroxide (3.0 eq.).

  • Heat the mixture to reflux and maintain for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.

  • Further purification can be achieved by recrystallization.

V. References

  • Abdel-Wahab, B. F., Abdel-Aziem, A., El-Awaad, E., & Awad, G. E. (2014). Synthesis and antimicrobial evaluation of some new 2-aminothiophene derivatives. Acta Poloniae Pharmaceutica, 71(3), 437-446.

  • Alqasoumi, S. I., Al-Sheikh, M. A., & Ghorab, M. M. (2012). Synthesis of some new 2-substituted-thieno [2, 3-d] pyrimidin-4 (3H)-ones as potential anticancer agents. European Journal of Medicinal Chemistry, 49, 235-242.

  • Gewald, K. (1965). Reaktionen von Nitrilen mit CH-aciden Carbonylverbindungen und Schwefel, I. Synthese von 2-Amino-thiophenen. Chemische Berichte, 98(11), 3571-3577.

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100.

  • Gompper, R., & Schmidt, R. R. (1965). Decarboxylierung von β-Ketosäuren, II. Kinetik und Mechanismus der Decarboxylierung von α-Acyl-α-cyan-essigsäure-äthylestern. Chemische Berichte, 98(5), 1385-1392.

  • PubChem. (n.d.). 5-Ethyl-2-(2-methylbenzamido)thiophene-3-carboxylic acid. Retrieved from [Link]

  • Stork, G., & Dowd, P. (1963). A New Method for the Alkylation of Ketones and Aldehydes: The C-Alkylation of the N, N-Dimethylhydrazones. Journal of the American Chemical Society, 85(14), 2178-2180.

  • Theodorou, V., Le-Ping, L., & Papaioannou, D. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 1-10.

  • Westheimer, F. H. (1936). The Decarboxylation of Acetoacetic Acid. Journal of the American Chemical Society, 58(11), 2209-2213.

  • U.S. Patent No. US20090318710A1. (2009). Process for the purification of thiophenes.

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis of thioacids and related compounds. Retrieved from [Link]

  • Revue Roumaine de Chimie. (2010). Synthesis and characterization of some biological active compounds on the basis of 2-thiophene carboxylic acid with heterocyclic amines. 55(11-12), 859-863.

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Schotten–Baumann reaction. Retrieved from [Link]

  • Sessions, A. L. (n.d.). Saponification. Caltech GPS. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, August 14). 18.5: Saponification of Esters. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, March 5). 18.5: Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. 2018(vii), 1-10.

  • PubMed Central (PMC). (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Retrieved from [Link]

  • ResearchGate. (2016, August 7). Solvent design for crystallization of carboxylic acids. Retrieved from [Link]

  • Unibo. (2021, November 15). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Retrieved from [Link]

  • ResearchGate. (2024, August 30). Saponification Process and Soap Chemistry. Retrieved from [Link]

  • PubMed. (2015). Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. Retrieved from [Link]

  • ResearchGate. (2007, February). Aryl Alkyl Ketones in a One-Pot Gewald Synthesis of 2-Aminothiophenes. Retrieved from [Link]

  • ACS Publications. (2024, July 5). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Roy. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.8: Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. 3(6), 233-239.

  • PubMed. (2021, March 25). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Retrieved from [Link]

  • TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Trade Science Inc..

Sources

Technical Support Center: Synthesis of 2-Benzamido-5-ethylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Benzamido-5-ethylthiophene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and improve the yield and purity of your target compound.

I. Synthetic Overview & Key Challenges

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions at each stage. The most common and efficient route involves three key transformations:

  • Gewald Aminothiophene Synthesis: Formation of the thiophene ring to produce an ethyl 2-amino-5-ethylthiophene-3-carboxylate intermediate.

  • Benzoylation: Acylation of the 2-amino group to form ethyl 2-benzamido-5-ethylthiophene-3-carboxylate.

  • Saponification: Hydrolysis of the ethyl ester to the final carboxylic acid product.

Each of these steps presents unique challenges that can impact the overall yield and purity. This guide will address these challenges systematically.

Synthesis_Workflow A 2-Pentanone + Ethyl Cyanoacetate + Sulfur B Step 1: Gewald Reaction (Ethyl 2-amino-5-ethyl- thiophene-3-carboxylate) A->B Base (e.g., Morpholine) C Step 2: Benzoylation (Ethyl 2-benzamido-5-ethyl- thiophene-3-carboxylate) B->C D Step 3: Saponification (2-Benzamido-5-ethyl- thiophene-3-carboxylic acid) C->D E Benzoyl Chloride E->C F Base (e.g., NaOH) F->D

Caption: Overall synthetic workflow for this compound.

II. Troubleshooting Guide

This section is organized by synthetic step and common issues encountered.

Step 1: Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot synthesis that condenses a ketone (2-pentanone), an α-cyanoester (ethyl cyanoacetate), and elemental sulfur in the presence of a base to form the 2-aminothiophene intermediate.[1]

Q1: My Gewald reaction has a very low yield or did not proceed at all. What are the likely causes?

A1: This is a common issue and can often be traced back to a few key parameters.

  • Purity of Reactants and Solvent: The Gewald reaction is sensitive to impurities. Ensure that 2-pentanone is free of peroxides and that the ethyl cyanoacetate is of high purity. The solvent, typically ethanol or methanol, must be anhydrous.[2]

  • Base Selection and Quality: Morpholine or diethylamine are common bases for this reaction.[3] Ensure the amine base is not degraded. Older bottles of amines can absorb atmospheric CO2, reducing their basicity.

  • Sulfur Quality and Dispersion: Use finely powdered elemental sulfur for optimal reaction kinetics. Clumped sulfur will have reduced surface area and reactivity.

  • Reaction Temperature: The reaction typically requires heating to reflux.[2] Ensure your reaction mixture is reaching the appropriate temperature.

Troubleshooting Workflow:

Gewald_Troubleshooting Start Low Yield in Gewald Reaction Check_Reagents Verify Purity of Reagents (Ketone, Cyanoacetate, Sulfur) Start->Check_Reagents Check_Base Check Base Quality and Amount Check_Reagents->Check_Base Reagents pure Purify_Reagents Purify/Replace Reagents Check_Reagents->Purify_Reagents Impurities suspected Check_Conditions Confirm Reaction Temperature and Time Check_Base->Check_Conditions Base is fresh Use_Fresh_Base Use Freshly Opened Base Check_Base->Use_Fresh_Base Base is old Check_Solvent Ensure Anhydrous Solvent Check_Conditions->Check_Solvent Conditions optimal Optimize_Temp Optimize Temperature/Time Check_Conditions->Optimize_Temp Conditions suboptimal Dry_Solvent Dry Solvent Before Use Check_Solvent->Dry_Solvent Moisture present Success Improved Yield Purify_Reagents->Success Use_Fresh_Base->Success Optimize_Temp->Success Dry_Solvent->Success

Caption: Decision tree for troubleshooting low yields in the Gewald reaction.

Q2: I am observing a significant amount of a dark, tarry byproduct. What is this and how can I avoid it?

A2: The formation of tarry byproducts is often due to polymerization of the Knoevenagel condensation intermediate or side reactions with sulfur.

  • Control of Reaction Rate: Add the base slowly to the reaction mixture at room temperature before heating to reflux. This allows for controlled formation of the Knoevenagel intermediate.

  • Stoichiometry: Ensure accurate stoichiometry of your reactants. An excess of the ketone or cyanoacetate can lead to side reactions.

  • Reaction Time: Prolonged reaction times at high temperatures can lead to decomposition and polymerization. Monitor the reaction by TLC and work it up once the starting materials are consumed.

Step 2: Benzoylation of the 2-Amino Group

This step typically involves the reaction of the 2-aminothiophene intermediate with benzoyl chloride, often under Schotten-Baumann conditions (in the presence of an aqueous base).[4][5]

Q1: My benzoylation reaction is incomplete, and I have a mixture of starting material and product. How can I drive the reaction to completion?

A1: Incomplete conversion is often due to issues with the acylating agent or the reaction conditions.

  • Acylating Agent Quality: Benzoyl chloride is sensitive to moisture and can hydrolyze to benzoic acid. Use a fresh bottle or distill the benzoyl chloride before use.

  • Base Stoichiometry: A sufficient amount of base (e.g., aqueous NaOH or pyridine) is crucial to neutralize the HCl byproduct, which can protonate the starting amine and render it unreactive.[4][5]

  • Biphasic System: If using aqueous NaOH, ensure vigorous stirring to facilitate the reaction between the organic-soluble starting material and the acyl chloride. The use of a phase-transfer catalyst can sometimes be beneficial.

  • Alternative Conditions: If Schotten-Baumann conditions are problematic, consider using pyridine as both the base and solvent.

Q2: I am getting a significant amount of a di-benzoylated byproduct. How can I prevent this?

A2: Di-benzoylation can occur on the amide nitrogen, although it is generally less favorable. This is more likely if the reaction conditions are too harsh.

  • Control of Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of benzoyl chloride, but avoid a large excess.

  • Reaction Temperature: Perform the reaction at room temperature or even cooled in an ice bath to reduce the rate of the second acylation.

Step 3: Saponification of the Ethyl Ester

The final step is the hydrolysis of the ethyl ester to the carboxylic acid, typically using a base like NaOH or KOH in a water/alcohol mixture, followed by acidic workup.

Q1: My hydrolysis is very slow or incomplete. What can I do?

A1: The ester in this system can be sterically hindered, making hydrolysis challenging.

  • Increase Reaction Temperature: Refluxing the reaction mixture for an extended period is often necessary.

  • Co-solvent: Using a co-solvent like THF or dioxane can improve the solubility of the starting material in the aqueous base.

  • Choice of Base: Lithium hydroxide (LiOH) is sometimes more effective for the hydrolysis of hindered esters.

  • Monitoring: Monitor the reaction by TLC until the starting material is no longer visible. The product carboxylic acid will have a different retention factor.

Q2: During the acidic workup to precipitate my product, it oils out instead of forming a solid. How should I proceed?

A2: "Oiling out" can happen if the product has a low melting point or if impurities are present.

  • Slow Acidification: Add the acid slowly while vigorously stirring and cooling the mixture in an ice bath. This can promote the formation of a crystalline solid.

  • Extraction: If the product consistently oils out, extract the acidified aqueous layer with an organic solvent like ethyl acetate. Then, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the product.

  • Trituration: After removing the solvent, you can try triturating the resulting oil with a non-polar solvent like hexanes to induce crystallization.

III. Frequently Asked Questions (FAQs)

Q: What is the optimal base for the Gewald reaction in this synthesis? A: While several amine bases can be used, morpholine is often reported to give high yields in the Gewald reaction of ketones.[6] Diethylamine is also a common and effective choice.[2]

Q: Can I use benzoyl anhydride instead of benzoyl chloride for the amidation step? A: Yes, benzoyl anhydride can be used. It is less reactive than benzoyl chloride and may require heating or a catalyst (like DMAP) to achieve a good reaction rate. However, it is less sensitive to moisture.

Q: How do I purify the final carboxylic acid product? A: The most common method is recrystallization. Suitable solvents include ethanol, methanol, or a mixture of an organic solvent and water.[7] If the product is contaminated with neutral impurities, you can dissolve it in a basic aqueous solution, wash with an organic solvent (like ether or dichloromethane), and then re-precipitate the acid by adding a strong acid.

Q: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product? A:

  • Thin-Layer Chromatography (TLC): Essential for monitoring the consumption of starting materials and the formation of products at each step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H and C=O stretches of the amide and the broad O-H stretch of the carboxylic acid.

IV. Optimized Protocols & Data

Table 1: Reaction Conditions and Expected Yields
StepReactantsKey Reagents/SolventsTemperatureTypical TimeExpected Yield
1 2-Pentanone, Ethyl Cyanoacetate, SulfurMorpholine, EthanolReflux3-6 hours60-75%
2 Ethyl 2-amino-5-ethylthiophene-3-carboxylate, Benzoyl ChloridePyridine or aq. NaOH, CH₂Cl₂Room Temp.2-4 hours80-90%
3 Ethyl 2-benzamido-5-ethylthiophene-3-carboxylateNaOH, Ethanol/H₂OReflux8-16 hours85-95%
Experimental Protocols

Step 1: Synthesis of Ethyl 2-amino-5-ethylthiophene-3-carboxylate

  • To a round-bottom flask equipped with a reflux condenser, add 2-pentanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in absolute ethanol.

  • With stirring, add morpholine (0.5 eq) dropwise at room temperature.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry to obtain the crude product.

  • Recrystallize from ethanol to yield the pure aminothiophene intermediate.[2][8][9]

Step 2: Synthesis of Ethyl 2-benzamido-5-ethylthiophene-3-carboxylate

  • Dissolve the aminothiophene intermediate (1.0 eq) in a suitable solvent such as chloroform or dichloromethane.[10]

  • Add pyridine (2.0 eq) and cool the mixture in an ice bath.

  • Add benzoyl chloride (1.2 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until TLC indicates completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute HCl (to remove pyridine), saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol.[10]

Step 3: Synthesis of this compound

  • Suspend the ethyl ester intermediate (1.0 eq) in a mixture of ethanol and 10% aqueous NaOH solution.

  • Heat the mixture to reflux and maintain until TLC shows complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ether to remove any neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the pH is ~2.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent to obtain the pure carboxylic acid.

V. References

  • Buchstaller, H.-P., et al. (2000). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Synthetic Communications, 30(2), 279-292.

  • Mack, J., et al. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(4), 4866-4876.

  • Bayer, H. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. U.S. Patent No. 7,408,069 B2.

  • Kravchenko, D., et al. (2021). Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. Chemistry of Heterocyclic Compounds, 57(8), 825-835.

  • Shafiee, A., & Ghassemian, M. (2005). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Journal of Sciences, Islamic Republic of Iran, 16(2), 143-147.

  • Ghorab, M. M., et al. (2013). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1797.

  • Rao, P. S., et al. (2015). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 5(2), 268-274.

  • Akkurt, M., et al. (2011). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o163.

  • Wikipedia. (2023). Gewald reaction.

  • BYJU'S. (2019). Schotten Baumann Reaction.

  • Fun, H.-K., et al. (2008). Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1279.

  • Tocris Bioscience. (n.d.). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes.

  • CHEMSOLVE.NET. (2020). Schotten Baumann reaction-mechanism-application.

  • Takeda Chemical Industries, Ltd. (1977). Thiophene derivatives and process for preparation thereof. U.S. Patent No. 4,051,151 A.

  • Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives. Science of Synthesis.

  • ResearchGate. (n.d.). Thiophene Esters Are Not Selective for H2S and Undergo Thiol and Esterase Cleavage.

  • Castanedo, G. M., & Sutherlin, D. P. (2001). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Tetrahedron Letters, 42(41), 7181-7184.

  • Allen, D. W. (2020). In Schotten-Baumann reaction, aniline is heated with...

  • Beilstein Journals. (2011). Development of potential manufacturing routes for substituted thiophenes.

  • PubMed. (2021). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments.

  • ResearchGate. (n.d.). Reaction of anilines and amines.

  • J&K Scientific LLC. (n.d.). Gewald Reaction.

  • Quora. (2020). What is the Schotten-Baumann reaction?

  • PubMed. (2019). Thiophene Esters Are Not Selective for H2S and Undergo Thiol and Esterase Cleavage.

  • Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction.

  • Puterová, Z., et al. (2005). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 10(1), 102-110.

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Benzamido-5-ethylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Benzamido-5-ethylthiophene-3-carboxylic acid. This document is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. Our goal is to provide a logical, scientifically-grounded framework for diagnosing and systematically overcoming these issues in your experimental work.

Based on its molecular structure—a thiophene carboxylic acid backbone modified with hydrophobic benzamido and ethyl groups—this compound is predicted to have low intrinsic aqueous solubility. Such characteristics are common in modern drug discovery pipelines, where between 70-90% of candidates are poorly soluble.[1] This guide offers a series of troubleshooting steps and detailed protocols to help you achieve the desired concentration for your experiments.

Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

Q1: I've added this compound to my aqueous buffer (pH 7.4), and it's not dissolving. Why?

A: This is expected behavior due to the compound's chemical nature. There are two primary reasons:

  • Acidic Functional Group: The molecule contains a carboxylic acid group (-COOH). In neutral or acidic solutions, this group remains largely protonated (uncharged). The uncharged form is significantly less soluble in water compared to its charged (deprotonated) counterpart.[2][3]

  • Hydrophobic Moieties: The benzamido group and the ethyl group are both nonpolar and contribute to the molecule's overall hydrophobicity, further limiting its interaction with water.

For a carboxylic acid to dissolve in an aqueous medium, the pH of the solution typically needs to be raised above its dissociation constant (pKa), which converts the acid into its much more soluble carboxylate salt form (R-COO⁻).[4]

Q2: What is the fastest way to prepare a stock solution for a quick in vitro screening assay?

A: The most direct method is to use a water-miscible organic co-solvent.[5] For initial high-concentration stock solutions (e.g., 10-50 mM), Dimethyl Sulfoxide (DMSO) is the industry standard. A related compound, 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene, shows good solubility in solvents like DMSO, DMF, and ethanol.[6]

Workflow:

  • Weigh the desired amount of your compound.

  • Add a minimal volume of 100% DMSO to dissolve it completely.

  • Store this stock solution at -20°C or -80°C, protected from light and moisture.

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous cell culture media or assay buffer. What is happening and how can I fix it?

A: This phenomenon is called "solvent-shifting precipitation." Your compound is soluble in the high-DMSO concentration of the stock, but when this is diluted into a predominantly aqueous environment, the DMSO concentration drops dramatically. The aqueous buffer cannot maintain the solubility of the hydrophobic compound, causing it to crash out of the solution.

Troubleshooting Steps:

  • Decrease the Final Concentration: Test if a lower final concentration of the compound in the assay medium is soluble.

  • Increase Final DMSO Concentration: Check if your assay can tolerate a slightly higher final percentage of DMSO (e.g., 0.5% or 1% vs. 0.1%).

  • Use an Intermediate Dilution Step: Dilute the DMSO stock in a 50:50 mixture of DMSO:buffer first, then perform the final dilution into the assay buffer.

  • Explore Other Solubilization Strategies: If precipitation persists, you will need to move beyond simple DMSO stocks and use a more robust formulation strategy, as detailed in the next section.

Q4: What are the primary strategies to systematically improve the aqueous solubility of this compound for further development?

A: The three most effective and widely used strategies for an acidic compound like this are:

  • pH Adjustment: Increasing the pH of the aqueous vehicle to deprotonate the carboxylic acid.[7]

  • Co-Solvency: Using mixtures of water and water-miscible organic solvents to reduce the overall polarity of the solvent system.[8][9]

  • Salt Formation: Synthesizing and isolating a stable salt form of the compound with a pharmaceutically acceptable counter-ion (e.g., sodium, potassium, tromethamine).[10][11][12]

Section 2: Troubleshooting Guide & Strategic Solutions

This section provides a systematic approach to solving solubility problems, moving from the simplest to more advanced formulation techniques.

Problem: Poor Solubility in Aqueous Buffers (pH < 8)

This is the most common starting point for researchers. The goal is to get the compound into an aqueous solution for biological testing.

Causality: The solubility of a weak acid is pH-dependent. By increasing the pH of the solution to approximately 1-2 units above the compound's pKa, you can ensure that >90-99% of the compound exists in the ionized, more soluble carboxylate form.[13] While the exact pKa of this compound is not published, we can estimate it to be in the range of 3.5-4.5, similar to other thiophene carboxylic acids.[14] Therefore, adjusting the pH to >7.5 should significantly enhance solubility.

When to Use: Ideal for in vitro experiments where the pH can be controlled and does not interfere with the assay.

Limitations: The required pH might not be physiologically compatible for in vivo studies or certain cell-based assays. It can also risk chemical degradation of the compound if it is pH-sensitive.

See Protocol 1 for a step-by-step guide to determining the pH-solubility profile.

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system.[9] This "less polar" environment is more favorable for dissolving a hydrophobic molecule, effectively increasing its solubility.

When to Use: Excellent for both in vitro and preclinical in vivo studies (e.g., parenteral injections). This is a very common and effective technique for discovery-phase compounds.[5]

Limitations: High concentrations of co-solvents can be toxic to cells or animals. The potential for the drug to precipitate upon injection (dilution in blood) must be evaluated.

Co-SolventProperties & ConsiderationsTypical Use Level (Parenteral)
Ethanol Good solubilizer, generally well-tolerated.< 10%
Propylene Glycol (PG) Viscous, excellent solubilizer for many compounds.< 40%
Polyethylene Glycol 400 (PEG 400) Good solubilizer, commonly used in formulations.< 60%
Dimethyl Sulfoxide (DMSO) Very strong solubilizer, but toxicity can be a concern.< 10% (preclinical)
N-Methyl-2-pyrrolidone (NMP) Strong solubilizer, often used in discovery.< 25%

See Protocol 2 for preparing a co-solvent based formulation.

Problem: An Insoluble Solid is Required for Oral Formulation Development

For oral drug delivery, having a solid form with a reliable and fast dissolution rate is critical. The intrinsic low solubility of the free acid form makes it a poor candidate.

Causality: Salt formation is a chemical modification that converts the neutral weak acid into an ionic salt.[15] These salts typically have much higher aqueous solubility and faster dissolution rates than the corresponding free acid because the ionic nature of the salt readily interacts with water.[11] This is one of the most robust and regulatorily accepted methods for improving the solubility of ionizable drugs.[10]

When to Use: When a stable, soluble solid form of the drug is needed for formulation development, particularly for oral dosage forms (tablets, capsules).

Limitations: Not all salt forms have good solid-state properties (e.g., they may be hygroscopic or form unstable crystal structures). A screening study is required to find the optimal salt.

See Protocol 3 for a basic salt screening methodology.

Section 3: Visualization & Workflow Diagrams

The following diagrams illustrate the decision-making process and the underlying scientific principles of solubilization.

G cluster_0 Solubilization Strategy Workflow Start Start with solid compound CheckAqueous Attempt to dissolve in aqueous buffer (e.g., PBS pH 7.4) Start->CheckAqueous IsSoluble Is solubility sufficient? CheckAqueous->IsSoluble Success SUCCESS: Proceed with experiment IsSoluble->Success Yes TrypH Strategy 1: Adjust pH upwards (e.g., to pH 8-9) (See Protocol 1) IsSoluble->TrypH No IsSolublepH Is solubility sufficient? TrypH->IsSolublepH IsSolublepH->Success Yes TryCoSolvent Strategy 2: Use a Co-solvent System (See Protocol 2) IsSolublepH->TryCoSolvent No IsSolubleCoSolvent Is solubility sufficient? TryCoSolvent->IsSolubleCoSolvent IsSolubleCoSolvent->Success Yes NeedSolid Is a stable, soluble solid form required? IsSolubleCoSolvent->NeedSolid No NeedSolid->Success No, proceed with liquid formulation SaltScreen Strategy 3: Perform Salt Formation Screen (See Protocol 3) NeedSolid->SaltScreen Yes

Caption: Decision workflow for selecting a solubilization strategy.

G cluster_1 Mechanism of pH-Dependent Solubility Insoluble R-COOH (Protonated Free Acid) LOW AQUEOUS SOLUBILITY Soluble R-COO⁻ + H⁺ (Deprotonated Carboxylate Salt) HIGH AQUEOUS SOLUBILITY Insoluble->Soluble + OH⁻ (Increase pH > pKa) Soluble->Insoluble + H⁺ (Decrease pH < pKa)

Caption: Equilibrium of a carboxylic acid in aqueous solution.

Section 4: Detailed Experimental Protocols

Protocol 1: Determining the pH-Solubility Profile

Objective: To quantify the solubility of the compound at different pH values.

Materials:

  • This compound

  • A series of buffers (e.g., phosphate, borate) covering a pH range from 4.0 to 9.0.

  • Vials, magnetic stirrer, pH meter.

  • Analytical method to determine concentration (e.g., HPLC-UV, LC-MS).

Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of vials (ensure solid is visible at the bottom).

  • Solvent Addition: Add a fixed volume (e.g., 1 mL) of each buffer to its respective vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. This step is critical for accurate measurement.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for the excess solid to settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sampling: Carefully withdraw an aliquot of the clear supernatant from each vial.

  • Dilution & Analysis: Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) and determine the concentration using a validated analytical method.

  • Data Plotting: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. This plot will reveal the pH at which solubility dramatically increases.

Protocol 2: Preparation of a Stock Solution using a Co-Solvent System

Objective: To prepare a concentrated, stable stock solution for dosing or in vitro testing.

Materials:

  • The compound.

  • Selected co-solvent(s) (e.g., PEG 400, Propylene Glycol).

  • Aqueous vehicle (e.g., Water for Injection, Saline, or PBS).

  • Glass vial, vortex mixer, sonicator (optional).

Methodology:

  • Weigh Compound: Accurately weigh the required amount of the compound into a clean glass vial.

  • Add Co-solvent: Add the primary organic co-solvent (e.g., PEG 400) to the vial. Vortex or sonicate gently until the compound is completely dissolved. This may require gentle warming (e.g., to 40°C), but ensure the compound is stable at that temperature first.

  • Add Aqueous Vehicle: Once a clear solution is obtained, slowly add the aqueous vehicle dropwise while continuously vortexing to prevent precipitation.

  • Final Inspection: The final formulation should be a clear, homogenous solution free of any visible particles.

Example Formulation (for a 1 mg/mL solution):

  • Step 1: Weigh 10 mg of the compound.

  • Step 2: Add 4 mL of PEG 400 and dissolve completely.

  • Step 3: Slowly add 6 mL of saline while vortexing.

  • Result: A 10 mL solution of 1 mg/mL in 40% PEG 400 / 60% Saline.

Protocol 3: Basic Screening for Optimal Salt Formation

Objective: To quickly identify suitable bases that can form a solid salt with the compound.

Materials:

  • The compound.

  • A selection of bases (e.g., Sodium Hydroxide, Potassium Hydroxide, Tromethamine (Tris), L-Arginine).

  • Various organic solvents (e.g., Ethanol, Isopropanol, Acetone).

Methodology:

  • Dissolve Free Acid: Dissolve a known amount of the compound in a suitable solvent (e.g., 100 mg in 5 mL of warm ethanol).

  • Add Base: In a separate vial, prepare a solution of the base (1 molar equivalent). For example, if you used 100 mg of your compound (MW ~289 g/mol ), you would use 1 molar equivalent of NaOH.

  • Combine and Observe: Slowly add the base solution to the solution of the free acid while stirring.

  • Induce Precipitation: Observe for spontaneous precipitation. If none occurs, you can try to induce it by cooling the solution on ice, slowly adding an anti-solvent (a solvent in which the salt is insoluble, like ethyl acetate), or scratching the inside of the vial with a glass rod.

  • Isolate and Analyze: If a solid precipitate forms, isolate it by filtration, wash with a small amount of cold solvent, and dry it under vacuum. The resulting solid should be analyzed (e.g., by melting point, spectroscopy) to confirm it is a new salt form and then its aqueous solubility should be tested.

References

  • Merck Millipore. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
  • Wikipedia. (2023). Thiophene-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Ethyl-2-(2-methylbenzamido)thiophene-3-carboxylic acid. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Wikipedia. (2023). Cosolvent. Retrieved from [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Structure and Properties of Carboxylic Acids. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

  • Reddit. (n.d.). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • Pharma's Almanac. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Retrieved from [Link]

  • PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • Britannica. (2026). Carboxylic acid. Retrieved from [Link]

  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Retrieved from [Link]

Sources

Stability issues of 2-Benzamido-5-ethylthiophene-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Benzamido-5-ethylthiophene-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experiments.

Introduction

This compound is a multifaceted molecule with a thiophene core, an amide linkage, and a carboxylic acid group. This unique combination of functional groups, while offering significant potential in medicinal chemistry, also presents specific challenges regarding its stability in solution. Understanding the potential degradation pathways is paramount to obtaining reliable experimental results. This guide will delve into the primary stability concerns—hydrolysis, photodegradation, and thermal stress—providing you with the knowledge to mitigate these issues effectively.

Troubleshooting Guide

This section addresses common problems encountered during the handling and analysis of this compound in solution.

Problem 1: Inconsistent Results and Loss of Potency Over Time

Symptoms:

  • Decreased biological activity in assays.

  • Variable results between experiments conducted at different times.

  • Appearance of new peaks in HPLC analysis of stock solutions.

Root Cause Analysis:

The primary suspect for these observations is the chemical degradation of the compound in solution. The amide bond in this compound is susceptible to hydrolysis, especially under non-neutral pH conditions. This hydrolysis cleaves the molecule into 2-amino-5-ethylthiophene-3-carboxylic acid and benzoic acid, which are unlikely to possess the same biological activity as the parent compound.

Solutions & Preventative Measures:

  • pH Control: Maintain the pH of your stock solutions and experimental buffers as close to neutral (pH 7) as possible. Both acidic and alkaline conditions can catalyze amide hydrolysis. A study on 2-chlorobenzamide, a related benzamide, demonstrated that its hydrolysis rate is significantly influenced by pH, with greater instability observed in acidic (pH 5), neutral (pH 7), and alkaline (pH 10) environments compared to slightly acidic (pH 6) or slightly alkaline (pH 8) conditions.[1]

  • Temperature Management: Store stock solutions at -20°C or -80°C. For working solutions, prepare them fresh before each experiment and keep them on ice. Elevated temperatures accelerate the rate of hydrolysis.

  • Solvent Selection: Use anhydrous, high-purity solvents for preparing stock solutions. The presence of water will facilitate hydrolysis. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions, which can then be diluted into aqueous buffers for experiments.

  • Fresh Preparations: Whenever possible, prepare fresh working solutions from a frozen stock solution on the day of the experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Problem 2: Appearance of Unexpected Peaks in Chromatograms

Symptoms:

  • Multiple peaks are observed during HPLC analysis where a single peak is expected.

  • Changes in the chromatographic profile of a sample over time.

Root Cause Analysis:

The appearance of new peaks is a direct indication of degradation. Besides the primary hydrolysis products, other minor degradation products can arise from photodegradation or oxidation of the thiophene ring. Thiophene and its derivatives are known to be susceptible to photodegradation.[2]

Solutions & Preventative Measures:

  • Light Protection: Protect all solutions containing the compound from light by using amber vials or by wrapping the containers in aluminum foil.[3][4] Limit the exposure of solutions to ambient light during experimental procedures.

  • Inert Atmosphere: For long-term storage of sensitive solutions, consider purging the vial with an inert gas like argon or nitrogen to displace oxygen and minimize oxidative degradation.

  • Forced Degradation Studies: To proactively identify potential degradation products, consider performing forced degradation studies. This involves subjecting the compound to harsh conditions (e.g., strong acid, strong base, high heat, intense light, oxidizing agents) to accelerate degradation. The resulting chromatograms can help in identifying and characterizing the degradation products you might encounter under normal experimental conditions.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The most significant degradation pathway is the hydrolysis of the amide bond, which is susceptible to both acid and base catalysis. This results in the formation of 2-amino-5-ethylthiophene-3-carboxylic acid and benzoic acid. Photodegradation of the thiophene ring upon exposure to light and thermal degradation at elevated temperatures are also potential concerns.

Parent This compound Hydrolysis_Products 2-Amino-5-ethylthiophene-3-carboxylic acid + Benzoic Acid Parent->Hydrolysis_Products  Hydrolysis (H₂O, H⁺/OH⁻) Photo_Products Photodegradation Products Parent->Photo_Products  Photodegradation (Light) Thermal_Products Thermal Degradation Products Parent->Thermal_Products  Thermal Degradation (Heat)

Caption: Primary degradation pathways.

Q2: What is the recommended procedure for preparing and storing stock solutions?

A2:

  • Solvent: Use a high-purity, anhydrous solvent such as DMSO.

  • Preparation: Prepare a concentrated stock solution (e.g., 10-50 mM). To ensure complete dissolution, you may need to gently warm the solution or use a vortex mixer. Allow the solution to return to room temperature before use.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials. Store these aliquots at -20°C or -80°C for long-term stability. This practice minimizes the number of freeze-thaw cycles, which can degrade the compound. General guidance for thiophene carboxylic acids suggests storage in a cool, dry, and dark place in a tightly sealed container.[3][4][6][7][8]

Q3: How does pH affect the stability of this compound?

A3: The pH of the solution is a critical factor. The amide linkage is generally most stable around neutral pH.

  • Acidic Conditions (pH < 6): The amide oxygen can be protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water, leading to hydrolysis.

  • Alkaline Conditions (pH > 8): The hydroxide ion can act as a potent nucleophile, directly attacking the carbonyl carbon of the amide, also leading to hydrolysis.

The carboxylic acid group will be deprotonated at pH values above its pKa, which may influence the overall electronic properties and potentially the stability of the molecule.

Q4: What analytical methods are recommended for assessing the stability of my sample?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and effective method for monitoring the stability of this compound.[5]

  • Method Development: A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products. A typical starting point would be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol).[9] A gradient elution may be necessary to resolve all components.

  • Detection: The thiophene and benzoyl groups are chromophores, so UV detection (e.g., around 254 nm or 280 nm) should be suitable. A photodiode array (PDA) detector can be beneficial for identifying peaks by their UV spectra.

  • Mass Spectrometry: Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for identifying the exact mass of any degradation products, which is crucial for elucidating the degradation pathways.

Experimental Protocols

Protocol 1: General Procedure for a Solution Stability Study

This protocol outlines a basic experiment to assess the stability of this compound in a specific buffer.

  • Prepare a Stock Solution: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM.

  • Prepare Test Solutions: Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the test solution under the desired conditions (e.g., room temperature, 37°C). Protect the solution from light.

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) concentration.

cluster_0 Preparation cluster_1 Incubation & Sampling cluster_2 Analysis A Prepare 10 mM Stock in DMSO B Dilute to 100 µM in Buffer A->B C Incubate at Desired Temperature (Light Protected) B->C D Sample at Time Points (0, 2, 4, 8, 24h) C->D E Analyze by RP-HPLC D->E F Quantify Remaining Parent Compound E->F

Caption: Workflow for a solution stability study.

Data Summary: Expected Stability Trends

While specific data for this compound is not available, the following table summarizes the expected stability trends based on the chemical properties of its functional groups.

ConditionExpected StabilityPrimary Degradation Pathway
pH
Acidic (pH < 6)LowAmide Hydrolysis
Neutral (pH 6-8)Moderate to HighMinimal Degradation
Alkaline (pH > 8)LowAmide Hydrolysis
Temperature
-20°C to -80°CHigh-
4°CModerateSlow Hydrolysis
Room Temperature (25°C)Low to ModerateHydrolysis
Elevated (≥ 37°C)LowAccelerated Hydrolysis
Light Exposure
DarkHigh-
Ambient LightModeratePhotodegradation
UV LightLowAccelerated Photodegradation

References

  • Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc. (2022). ResearchGate. [Link]

  • Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. (n.d.). ResearchGate. [Link]

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. (2014). MDPI. [Link]

  • Study on the hydrolysis of 2-chlorobenzamide. (2006). PubMed. [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. (2022). PMC. [Link]

  • Synthesis and evaluation of 2-amido-3-carboxamide thiophene CB₂ receptor agonists for pain management. (2012). PubMed. [Link]

  • Method development for the determination of thiols using HPLC with fluorescence detection. (n.d.). Diva-portal.org. [Link]

  • THIOPHENE AND ITS DERIVATIVES. (n.d.). download. [Link]

  • Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II). (n.d.). PubMed. [Link]

  • Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). (2025). ResearchGate. [Link]

  • Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. (n.d.). RSC Publishing. [Link]

  • Kinetics and Mechanisms of Hydrolysis and Aminolysis of Thioxocephalosporins. (2026). ResearchGate. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia. [Link]

  • Degradation of the long-resistant pharmaceutical compounds carbamazepine and diatrizoate using mixed microbial culture. (2016). ResearchGate. [Link]

  • Thiophene. (n.d.). Wikipedia. [Link]

  • Photo tuning of thiophene-2,5-dicarbohydrazide derivatives for their photoalignment ability-molecular modelling studies. (n.d.). RSC Publishing. [Link]

  • SAFETY DATA SHEET - Thiophene-2-carboxylic acid. (2024). Fisher Scientific. [Link]

  • Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli. (n.d.). MDPI. [Link]

  • Scope of benzothiophenes.[a,b] [a] Reactions were conducted on a... (n.d.). ResearchGate. [Link]

  • 2-Amino-Thiophene-3-Carboxylic Acid Amide. (n.d.). Bouling Chemical Co., Limited. [Link]

  • Photo tuning of thiophene-2, 5-dicarbo hydrazide derivatives for their photoalignment ability-Molecular modelling studies. (2015). ResearchGate. [Link]

  • Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens. (n.d.). Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]

  • Kinetics and mechanisms of hydrolysis and aminolysis of thioxocephalosporins. (n.d.). PubMed. [Link]

  • Metabolic stability optimization and metabolite identification of 2,5-thiophene amide 17β-hydroxysteroid dehydrogenase type 2 inhibitors. (n.d.). PubMed. [Link]

  • Degradation of the long-resistant pharmaceutical compounds carbamazepine and diatrizoate using mixed microbial culture. (n.d.). PubMed. [Link]

  • (PDF) Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products. (2022). ResearchGate. [Link]

  • 2-thiophene carboxylic acid. (n.d.). Semantic Scholar. [Link]

  • Kinetics of hydrolysis of 8-(arylamino)-2'-deoxyguanosines. (n.d.). PubMed. [Link]

  • 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. (n.d.). PubMed. [Link]

  • Electrophilic Substitution of Thiophene and its Derivatives. (n.d.). ResearchGate. [Link]

  • CH Substitution Reaction Using Various Thiophene Derivatives. (n.d.). ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of 2-Benzamido-5-ethylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2-Benzamido-5-ethylthiophene-3-carboxylic acid. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and byproducts encountered during this multi-step synthesis. Our approach is grounded in established chemical principles to ensure scientific integrity and provide practical, field-proven insights.

I. Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a three-stage process, beginning with the versatile Gewald reaction to construct the core thiophene ring. This is followed by N-benzoylation of the 2-amino group and subsequent hydrolysis of the ester or nitrile at the 3-position to yield the final carboxylic acid. Each of these steps presents a unique set of challenges that can impact yield and purity.

Synthesis_Pathway cluster_gewald Stage 1: Gewald Reaction cluster_benzoylation Stage 2: N-Benzoylation cluster_hydrolysis Stage 3: Hydrolysis cluster_byproducts Potential Byproducts A Butanone + Ethyl Cyanoacetate C Ethyl 2-amino-5-ethylthiophene-3-carboxylate A->C Knoevenagel Condensation & Cyclization B Elemental Sulfur + Base B->C E Ethyl 2-benzamido-5-ethylthiophene-3-carboxylate C->E Schotten-Baumann Reaction H Knoevenagel Dimer C->H Side Reaction D Benzoyl Chloride D->E L Benzoic Acid D->L Hydrolysis G This compound E->G Saponification I N,N-dibenzoylated Product E->I Side Reaction F Base (e.g., NaOH) then Acid F->G K Decarboxylated Product G->K Side Reaction J Unreacted Starting Materials

Caption: Synthetic pathway for this compound and key byproduct formation.

II. Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: After the Gewald reaction, my yield of the desired ethyl 2-amino-5-ethylthiophene-3-carboxylate is low, and I have a significant amount of an unknown, higher molecular weight byproduct. What could this be?

Answer:

A common byproduct in the Gewald reaction is a dimer of the Knoevenagel condensation intermediate. The Gewald reaction's first step is a Knoevenagel condensation between the ketone (butanone) and the active methylene compound (ethyl cyanoacetate)[1]. This intermediate can undergo a Michael addition with another molecule of the Knoevenagel adduct, leading to a dimeric species, especially if the subsequent cyclization with sulfur is slow.

Probable Cause:

  • Slow Sulfur Reaction: The rate of the initial Knoevenagel condensation may be exceeding the rate of the sulfur addition and cyclization.

  • Suboptimal Temperature: The reaction temperature may not be optimal for the sulfur incorporation step.

  • Incorrect Base Concentration: The concentration of the base can influence the relative rates of the condensation and cyclization reactions.

Proposed Solutions:

  • Temperature Control: Gradually increase the reaction temperature after the initial Knoevenagel condensation to facilitate the reaction with sulfur.

  • Staged Reagent Addition: Add the elemental sulfur portion-wise to maintain a sufficient concentration throughout the reaction.

  • Catalyst Choice: The use of a suitable catalyst, such as L-proline, has been shown to improve yields and reduce byproducts in Gewald reactions by facilitating both the Knoevenagel condensation and the subsequent sulfur addition.[2]

Analytical Protocol for Byproduct Identification:

  • Mass Spectrometry (MS): Obtain a mass spectrum of the crude product. The dimer will have a molecular weight twice that of the Knoevenagel intermediate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show a more complex spectrum for the dimer compared to the desired product, with characteristic signals for the additional aliphatic and olefinic protons.

Question 2: During the N-benzoylation step, I am observing the formation of a byproduct that is difficult to separate from my desired ethyl 2-benzamido-5-ethylthiophene-3-carboxylate. What is this impurity?

Answer:

A likely byproduct in the Schotten-Baumann benzoylation of a primary amine is the N,N-dibenzoylated product.[3] In this reaction, the initially formed secondary amide can be deprotonated by the base and react with a second molecule of benzoyl chloride.

Probable Cause:

  • Excess Benzoyl Chloride: Using a large excess of benzoyl chloride can drive the reaction towards di-substitution.

  • Strongly Basic Conditions: A high concentration of a strong base can facilitate the deprotonation of the newly formed amide, making it susceptible to a second benzoylation.

  • Reaction Time: Prolonged reaction times can increase the likelihood of the second benzoylation occurring.

Proposed Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry of benzoyl chloride, using only a slight excess (e.g., 1.05-1.1 equivalents).

  • Controlled Addition: Add the benzoyl chloride slowly to the reaction mixture to avoid localized high concentrations.

  • Choice of Base: Using a milder base or a biphasic system (the classic Schotten-Baumann condition) can help to control the reaction.[4][5][6] The aqueous base neutralizes the generated HCl, driving the reaction forward without being overly aggressive in deprotonating the product amide.[5]

Purification Protocol:

  • Column Chromatography: A carefully optimized silica gel column chromatography with a gradient elution system (e.g., hexane/ethyl acetate) can effectively separate the mono- and di-benzoylated products.

  • Recrystallization: If the solubility differences are significant, recrystallization from a suitable solvent system can be employed.

Compound Polarity Elution Order (Normal Phase)
N,N-dibenzoylated ProductLess PolarFirst
Ethyl 2-benzamido-5-ethylthiophene-3-carboxylateMore PolarSecond

Question 3: The final hydrolysis of the ethyl ester to the carboxylic acid is incomplete, or I am seeing a loss of my product during workup. What are the potential issues?

Answer:

Incomplete hydrolysis (saponification) of the ethyl ester is a common issue. Additionally, the desired product, a carboxylic acid, can undergo decarboxylation under harsh heating conditions, especially if there are activating groups present on the ring.[7][8]

Probable Cause of Incomplete Hydrolysis:

  • Insufficient Base or Reaction Time: The saponification reaction requires a sufficient amount of base and time to go to completion.[9]

  • Steric Hindrance: The bulky benzamido group and the thiophene ring may sterically hinder the approach of the hydroxide ion to the ester carbonyl.

  • Poor Solubility: The starting ester may have poor solubility in the aqueous basic solution, leading to a slow reaction rate.

Probable Cause of Product Loss (Decarboxylation):

  • Excessive Heat: Heating the reaction mixture at high temperatures for extended periods, especially after acidification, can induce decarboxylation.

Proposed Solutions:

  • Optimize Hydrolysis Conditions:

    • Co-solvent: Use a co-solvent like ethanol or THF to improve the solubility of the ester in the aqueous base.

    • Increase Temperature: Gently heat the reaction mixture to increase the rate of hydrolysis, while monitoring for potential degradation.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting ester.

  • Minimize Decarboxylation:

    • Mild Acidification: During the workup, cool the reaction mixture in an ice bath before slowly adding acid to precipitate the carboxylic acid.

    • Avoid Excessive Heating: Do not heat the acidic mixture.

Experimental Protocol for Hydrolysis:

  • Dissolve the ethyl 2-benzamido-5-ethylthiophene-3-carboxylate in a mixture of ethanol and aqueous sodium hydroxide (2-3 equivalents).

  • Heat the mixture to a gentle reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then to 0°C in an ice bath.

  • Slowly add cold dilute hydrochloric acid with vigorous stirring until the pH is acidic and a precipitate forms.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Gewald reaction?

A1: The base in the Gewald reaction serves as a catalyst for the initial Knoevenagel condensation between the ketone and the active methylene nitrile.[1] It deprotonates the α-carbon of the nitrile, generating a carbanion that then attacks the carbonyl carbon of the ketone.

Q2: Can I use a nitrile instead of an ester at the 3-position for the Gewald reaction and then hydrolyze it to the carboxylic acid?

A2: Yes, the Gewald reaction can be performed with malononitrile to give a 3-cyanothiophene. This nitrile can then be hydrolyzed to the carboxylic acid.[10] However, the hydrolysis of a nitrile often requires harsher conditions (strong acid or base and high temperatures) than the saponification of an ester, which could potentially lead to more side reactions.[11]

Q3: What are the common impurities I might find in my final product?

A3: Besides the byproducts mentioned in the troubleshooting guide, you may also find:

  • Unreacted Starting Materials: If any of the reaction steps do not go to completion.

  • Benzoic Acid: From the hydrolysis of any excess benzoyl chloride used in the second step.

  • Decarboxylated Product: 2-Benzamido-5-ethylthiophene, if decarboxylation occurs during the final hydrolysis and workup.

Q4: How can I purify the final this compound?

A4: The most common method for purifying the final product is recrystallization. A solvent system in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures should be chosen. Common solvents for recrystallization of carboxylic acids include ethanol, acetic acid, or mixtures of water with organic solvents.

IV. References

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]

  • CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application. [Link]

  • Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]

  • Nazarov, I. S., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(xi), 53-60. [Link]

  • Wikipedia. (2023, December 27). Schotten–Baumann reaction. [Link]

  • Al-Zahrani, M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(15), 4629. [Link]

  • Khan, M. A., & Khan, M. T. (2013). Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates. Arabian Journal of Chemistry, 9(Suppl 2), S1609-S1612. [Link]

  • Dong, G., et al. (2000). Base hydrolysis of coordinated thiophene: a route from thiophenes to furans and the preparation of [(C5Me5)RhS]4. Organometallics, 19(19), 3745–3747. [Link]

  • El-Sayed, N. N. E., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2956. [Link]

  • The Organic Chemistry Tutor. (2023, January 9). Decarboxylation of Carboxylic Acids [Video]. YouTube. [Link]

  • John, J., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(38), 24599-24621. [Link]

  • Abaee, M. S., & Cheraghi, S. (2014). A facile four-component Gewald reaction under organocatalyzed aqueous conditions. ARKIVOC, 2014(iv), 1-10. [Link]

  • Pearson. (2024, September 4). Hydrolysis of Thioesters Explained. [Link]

  • Wikipedia. (2023, November 28). Gewald reaction. [Link]

  • Castanedo, G. M., et al. (2012). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. MedChemComm, 3(7), 849-854. [Link]

  • Stock, L. A., et al. (2024). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. Communications Earth & Environment, 5(1), 1-9. [Link]

  • Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354. [Link]

  • CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents.

  • Dömling, A., et al. (2012). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. ACS Combinatorial Science, 14(1), 53-61. [Link]

  • Ragan, J. A., et al. (2011). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 7, 1247-1255. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2022, July 20). 11.7: Hydrolysis of Thioesters, Esters, and Amides. [Link]

  • CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents.

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. [Link]

  • Varma, R. S., & Kumar, D. (2000). PhCOCl-Py/Basic Alumina as a Versatile Reagent for Benzoylation in Solvent-Free Conditions. Molecules, 5(12), 1327-1332. [Link]

  • Scribd. (n.d.). Saponification of Ethyl Acetate Experiment. [Link]

Sources

Technical Support Center: Enhancing the Efficacy of 2-Benzamido-5-ethylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the optimization of 2-Benzamido-5-ethylthiophene-3-carboxylic acid and its analogs. This guide is designed for drug development professionals engaged in the chemical modification and biological evaluation of this promising scaffold. Here, we provide troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate common experimental challenges and guide your research toward developing derivatives with superior efficacy.

Part 1: Foundational Knowledge & Synthesis Troubleshooting

This section addresses common questions regarding the parent compound and troubleshooting its initial synthesis, which is often based on the Gewald aminothiophene synthesis.

Frequently Asked Questions: The Parent Scaffold

Q1: What is the significance of the this compound scaffold?

A1: This scaffold belongs to the privileged class of thiophene derivatives, which are prominent in many FDA-approved drugs.[1] The thiophene ring acts as a versatile pharmacophore, often serving as a bioisosteric replacement for a phenyl ring, which can improve metabolic stability and binding affinity.[1] The core structure combines a substituted thiophene, an amide linkage, and a carboxylic acid, providing multiple points for chemical modification to tune its pharmacokinetic and pharmacodynamic properties. The carboxylic acid group, in particular, allows for easy derivatization into esters and amides.[2]

Q2: What are the known challenges in the synthesis of this scaffold?

A2: The most common route to this class of compounds is the Gewald reaction, a one-pot multicomponent reaction.[3][4] While efficient, it can be prone to issues such as low yields, difficulty in purification, and formation of side products. Key challenges often relate to the reactivity of the starting materials, solubility of elemental sulfur, and the stability of reaction intermediates.[5][6]

Troubleshooting Guide: Synthesis of the 2-Aminothiophene Precursor

The synthesis of the 2-aminothiophene precursor is the critical first step. Below are common issues encountered during this process, typically a Gewald reaction.

Issue: Low or No Product Yield

Possible Cause Troubleshooting Steps & Rationale
Inefficient Knoevenagel Condensation The initial condensation between the active methylene nitrile and the ketone is base-catalyzed. If this step is slow, the overall reaction will fail. Solution: Screen different bases (e.g., morpholine, piperidine, triethylamine). For less reactive ketones, a stronger base may be required. Ensure removal of water, a byproduct of this step, by using a Dean-Stark apparatus, as its presence can inhibit the reaction.[6]
Poor Sulfur Reactivity Elemental sulfur (S8) has poor solubility in many organic solvents at room temperature. Solution: Ensure the reaction is gently heated (typically 40-60°C) to increase sulfur's solubility and reactivity. Polar solvents like ethanol, methanol, or DMF are generally preferred.[6] Avoid excessive heat, which can promote side reactions.
Domino Sequence Interruption The reaction proceeds through several intermediates. An unexpectedly stable intermediate can accumulate, or it can be diverted down an alternative reaction pathway if the subsequent cyclization step is inefficient.[5] Solution: Monitor the reaction by TLC or LC-MS to identify accumulating intermediates. Adjusting the temperature or the rate of addition of the base can sometimes favor the desired cyclization pathway.
Incorrect Stoichiometry An excess of one reactant can lead to self-condensation or other unwanted side reactions.[5] Solution: Verify the purity of all starting materials. Use precise measurements and consider adding the most reactive component slowly to the reaction mixture.

Issue: Difficulty in Product Purification

Problem Recommended Solution & Rationale
Crude Product is an Oil or Difficult to Crystallize This is common for substituted thiophenes. Solution: Attempt purification using silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexanes.[6] If the product is acidic, adding a small amount of acetic acid to the eluent can prevent streaking on the column.
Persistent Impurities After Recrystallization The crude product may contain unreacted starting materials or thermally stable byproducts. Solution: First, wash the crude solid with water to remove inorganic salts, followed by a wash with a non-polar solvent like hexanes to remove non-polar impurities.[6] For recrystallization, screen various solvents; common choices include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[6][7]
Part 2: Strategic Modifications for Improved Efficacy

Once the core scaffold is synthesized, the next phase involves targeted modifications to enhance biological activity. This section is structured around common goals in drug development.

Decision-Making Flowchart for Strategic Modification

The following diagram illustrates a logical approach to deciding which part of the this compound molecule to modify based on experimental data.

SAR_Decision_Tree start Initial Compound Data potency Low Target Potency? start->potency solubility Poor Aqueous Solubility? potency->solubility No mod_benzamido Modify Benzamido Ring (e.g., add H-bond donors/ acceptors, EWGs/EDGs) potency->mod_benzamido Yes mod_c5 Modify C5-Ethyl Group (e.g., change size, polarity) potency->mod_c5 Yes metabolism Rapid In Vitro Metabolism? solubility->metabolism No mod_cooh Modify Carboxylic Acid (e.g., bioisosteric replacement, prodrug strategy) solubility->mod_cooh Yes add_polar Add Polar Groups (e.g., to Benzamido ring) solubility->add_polar Yes block_metabolism Block Metabolic Hotspots (e.g., fluorination of rings, replace thiophene) metabolism->block_metabolism Yes outcome Synthesize & Test Analogs metabolism->outcome No mod_benzamido->outcome mod_c5->outcome mod_cooh->outcome add_polar->outcome block_metabolism->outcome

A decision tree for prioritizing modifications.
FAQs: Improving Target Potency & Selectivity

Q3: My compound has weak activity. Which part of the molecule should I modify first to improve binding affinity?

A3: The benzamido ring is an excellent starting point for exploring structure-activity relationships (SAR). Subtle changes here can significantly impact binding.[8]

  • Rationale: This ring often engages in key interactions within a target's binding pocket, such as π-stacking or hydrogen bonding. Adding electron-withdrawing or electron-donating groups can modulate the electronic properties of the amide and the aromatic ring, influencing these interactions.[9]

  • Strategy: Synthesize a small library of analogs with different substituents (e.g., fluoro, chloro, methyl, methoxy) at the ortho-, meta-, and para-positions of the benzoyl ring. This systematic approach allows you to probe the steric and electronic requirements of the binding pocket.

Q4: How does modifying the C5-ethyl group affect activity?

A4: The C5-substituent projects into a specific region of the binding site. Altering its size, shape, or polarity can improve affinity or introduce selectivity against related targets. For instance, replacing the ethyl group with larger alkyl groups, cycloalkyl groups, or even aromatic rings can explore new binding interactions. Conversely, smaller groups may be necessary if there is a steric clash.

FAQs: Enhancing Solubility and Permeability

Q5: My new analog has potent activity but is poorly soluble. What is the best strategy to improve its solubility?

A5: The carboxylic acid is often a primary driver of poor permeability and can be a liability for certain metabolic pathways. Replacing it with a bioisostere is a highly effective strategy.[10]

  • Rationale: Bioisosteres are functional groups that mimic the essential properties of the original group (in this case, an acidic, hydrogen-bond acceptor) but have different physicochemical properties.[11][12] This can improve solubility, pKa, and metabolic stability while preserving biological activity.

  • Common Bioisosteres for Carboxylic Acids:

    • Tetrazole: A very common and effective replacement. It maintains an acidic proton but has a different pKa and charge distribution, which can improve oral bioavailability.[12]

    • N-Acyl Sulfonamides: These groups are also acidic and can form similar interactions as a carboxylic acid.

    • Hydroxyisoxazoles: These provide an acidic proton and can participate in similar hydrogen bonding networks.[13]

Q6: Can I improve solubility without removing the carboxylic acid?

A6: Yes. A prodrug approach, such as converting the carboxylic acid to an ester, is a classic strategy. The ester can improve permeability and is later hydrolyzed in vivo by esterases to release the active carboxylic acid.[14] Another approach is to introduce polar functional groups elsewhere on the molecule, such as a hydroxyl or amino group on the benzamido ring, but this must be balanced to avoid a significant loss in potency.[15]

FAQs: Improving Metabolic Stability

Q7: My compound shows high clearance in liver microsome assays. What are the likely metabolic hotspots?

A7: Thiophene-containing drugs can be susceptible to P450-dependent metabolism, leading to the formation of reactive thiophene S-oxides or epoxides.[16][17] Other potential hotspots include:

  • Oxidation of the Thiophene Ring: This is a known liability.

  • Oxidation of the Benzamido Ring: Unsubstituted aromatic rings are prone to para-hydroxylation.

  • Oxidation of the Ethyl Group: The benzylic-like position on the ethyl group can be oxidized.

Q8: How can I block these metabolic pathways?

A8:

  • For Thiophene Ring Oxidation: Consider replacing the thiophene with a more metabolically stable heterocycle, such as a thiazole or an isothiazole.[18] This is a significant change but can be very effective.

  • For Aromatic Ring Oxidation: Introducing an electron-withdrawing group, such as a fluorine atom, at a potential site of oxidation (e.g., the para-position of the benzamido ring) can block P450-mediated hydroxylation.[19]

  • For Alkyl Group Oxidation: Replacing the C-H bonds at the site of oxidation with C-F bonds (fluorination) or replacing the entire group with a less metabolically labile one (e.g., a cyclopropyl group) can enhance stability.

Part 3: Efficacy Evaluation & Assay Troubleshooting

After synthesizing new analogs, robust and reliable assays are needed to evaluate their efficacy.

Workflow for Compound Efficacy Screening

This diagram outlines a typical cascade of assays for evaluating newly synthesized compounds.

Screening_Workflow synthesis Synthesized Analogs primary_biochem Primary Biochemical Assay (e.g., Enzymatic Inhibition, HTRF) synthesis->primary_biochem dose_response Dose-Response & IC50 Determination primary_biochem->dose_response Active Hits cell_based Cell-Based Potency Assay (Target Engagement/ Phenotypic Effect) dose_response->cell_based cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) dose_response->cytotoxicity adme In Vitro ADME Assays (Solubility, Permeability, Metabolic Stability) cell_based->adme Potent & Non-toxic cytotoxicity->adme lead_selection Lead Candidate Selection adme->lead_selection

Sources

Technical Support Center: A-Z Guide to Deconvoluting and Mitigating Off-Target Effects of 2-Benzamido-5-ethylthiophene-3-carboxylic acid and Related Thiophene Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Senior Application Scientist: The journey of a novel chemical entity from a promising hit to a refined clinical candidate is fraught with challenges, chief among them being the characterization of its specificity. While 2-Benzamido-5-ethylthiophene-3-carboxylic acid holds therapeutic potential, its comprehensive off-target profile remains to be fully elucidated in public literature. This guide, therefore, is constructed to serve as a robust framework for any researcher working with this molecule or structurally similar thiophene-based compounds. We will use this compound as our primary case study to explore the principles and practices of identifying, validating, and addressing off-target effects. Our approach is rooted in a philosophy of proactive and systematic investigation, ensuring that your research is built on a foundation of scientific rigor.

Part 1: Frequently Asked Questions (FAQs) - First Principles of Off-Target Investigation

This section addresses the foundational concepts and strategic considerations for approaching the off-target profile of a novel compound.

Q1: What are off-target effects and why are they a primary concern in drug development?

A1: Off-target effects are the interactions of a drug or investigational compound with proteins or biomolecules other than its intended therapeutic target.[1] These unintended interactions are a major cause of adverse drug reactions and toxicity, leading to a high rate of attrition for drug candidates during preclinical and clinical development.[1][2] Systematically identifying and understanding these effects early is crucial for several reasons:

  • Safety and Toxicity: Unintended interactions can disrupt normal physiological pathways, leading to cellular toxicity or adverse effects in an organism.

  • Efficacy: In some cases, an observed biological effect may be partially or wholly due to an off-target interaction, confounding the interpretation of on-target efficacy.

  • Mechanism of Action (MoA): A complete understanding of a compound's MoA requires knowledge of both its on-target and significant off-target activities.

  • Lead Optimization: Early identification of off-target liabilities allows medicinal chemists to design new analogs with improved selectivity, thereby reducing potential side effects while maintaining or improving on-target potency.[1]

Q2: Thiophene-based molecules are common in drug discovery. Are there known, common off-target liabilities associated with this scaffold?

A2: While every molecule is unique, certain chemical scaffolds can have propensities for interacting with particular protein families. Thiophene rings are present in numerous approved drugs and are often used as bioisosteres for phenyl rings. Due to their electronic properties and ability to form various non-covalent interactions, they can be found in compounds targeting a wide range of proteins. A common area of off-target activity for many small molecules, including those with heterocyclic scaffolds like thiophene, is the kinome . The ATP-binding pocket of kinases is structurally conserved across the family, making it a frequent site for unintended interactions.[3][4][5] Therefore, when working with a novel thiophene compound like this compound, a broad kinase screen is a prudent early step. Other potential off-target families could include G-protein coupled receptors (GPCRs) and ion channels.

Q3: What is a logical, staged workflow for identifying and validating potential off-target effects?

A3: A systematic, tiered approach is most effective. It begins with broad, predictive methods and progresses to more specific, functional validation. This ensures a cost-effective and scientifically sound investigation.

Off_Target_Workflow cluster_0 Tier 1: In Silico & Broad Screening cluster_1 Tier 2: Hit Confirmation & Prioritization cluster_2 Tier 3: Functional Validation A In Silico Prediction (e.g., SwissTargetPrediction, CSNAP) B Broad Panel Screening (e.g., Kinase Panel, GPCR Panel) A->B Guide panel selection C Dose-Response Biochemical Assays (e.g., IC50/Kd determination) B->C Identify primary hits D Cellular Target Engagement (e.g., CETSA, NanoBRET) C->D Confirm direct binding E Downstream Pathway Analysis (e.g., Western Blot, Reporter Assays) D->E Assess cellular consequence F Phenotypic Assays in Relevant Cell Lines (e.g., KO/KD cell lines) E->F Link to phenotype

Caption: A tiered workflow for off-target deconvolution.

Q4: When is the right time to start investigating off-target effects?

A4: Off-target screening should begin as early as the hit-to-lead stage of a drug discovery project. Early screening allows for the selection of lead compounds with more favorable selectivity profiles. Waiting until the lead optimization or candidate selection stage can result in significant wasted resources if a promising compound is found to have intractable off-target liabilities.[1]

Part 2: Troubleshooting Guides - From Unexpected Results to Actionable Insights

This section is designed to help you navigate common experimental challenges and interpret unexpected data when working with this compound or a similar novel compound.

Scenario 1: My compound shows on-target activity but also unexpected cytotoxicity in my cell-based assay. How do I determine if this is an off-target effect?

This is a classic and critical question. The observed toxicity could be due to exaggerated on-target effects (on-target toxicity) or an entirely separate off-target interaction. A systematic approach is needed to dissect these possibilities.

Step 1: In Silico Liability Prediction

  • Action: Use computational tools to predict potential off-targets. Several web-based servers can predict protein targets based on the 2D structure of your small molecule.[2]

  • Rationale: This is a rapid, cost-effective first step to generate hypotheses.[6] These tools compare your molecule's structure to databases of known ligands for a wide range of proteins.[2]

  • Tools:

    • SwissTargetPrediction

    • CSNAP (Chemical Similarity Network Analysis Pull-down)[2]

    • SuperPred[2]

Step 2: Broad-Panel In Vitro Screening

  • Action: Screen your compound against a large panel of proteins. A kinase panel is a standard starting point given their high representation as off-targets.[1][4] Reputable contract research organizations (CROs) offer comprehensive screening services.

  • Rationale: This provides empirical data on your compound's interaction with hundreds of purified proteins, often at a single high concentration (e.g., 1 or 10 µM) to maximize the chance of finding hits.[4]

  • Example Panels:

    • Kinase screening panels (e.g., Eurofins DiscoverX, Promega)

    • GPCR panels

    • Ion channel panels

Step 3: Data Analysis and Hit Prioritization

  • Action: Analyze the screening data. Look for proteins that are inhibited by more than a certain threshold (e.g., >50% inhibition at 10 µM). Cross-reference these hits with your in silico predictions.

  • Rationale: This step narrows down the list of potential off-targets to a manageable number for further validation. The goal is to focus on the most potent and biologically plausible off-targets.

Step 4: Orthogonal Validation

  • Action: Confirm the primary hits using a different assay format. For example, if a kinase was identified in an activity assay, you could use a binding assay (like KinomeScan™) to confirm a direct interaction.

  • Rationale: This helps to eliminate false positives that may be specific to a particular assay technology (e.g., compound interference with the detection method).[7]

Scenario 2: I've identified a potential off-target kinase from a screening panel. How do I confirm this interaction and determine its functional relevance in my cellular system?

Confirmation requires moving from in vitro biochemical assays to a cellular context to establish that the interaction occurs in living cells and leads to a functional consequence.

Step 1: Determine Potency with a Dose-Response Curve

  • Action: Perform a biochemical assay with the purified off-target kinase, using a range of concentrations of your compound to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

  • Rationale: This quantifies the potency of the interaction. An off-target interaction is more likely to be biologically relevant if the IC50 is within the range of the concentrations used in your cellular assays.

Step 2: Confirm Cellular Target Engagement

  • Action: Use a cellular target engagement assay to confirm that your compound binds to the off-target protein inside intact cells.

  • Rationale: A compound may be potent biochemically but have poor cell permeability or be subject to efflux, preventing it from reaching its intracellular off-target. These assays provide direct evidence of binding in a physiological context.

  • Methods:

    • Cellular Thermal Shift Assay (CETSA): Based on the principle that a ligand binding to a protein stabilizes it against thermal denaturation.

    • NanoBRET™/HiBiT Assays: These use bioluminescence resonance energy transfer (BRET) or protein complementation to measure binding in live cells.

Step 3: Analyze Downstream Signaling

  • Action: Investigate if the off-target interaction leads to a functional change in the relevant signaling pathway. For a kinase, this would involve measuring the phosphorylation of its known substrates via Western Blot or targeted proteomics.

  • Rationale: This connects the binding event to a cellular function. If your compound inhibits the off-target kinase, you should see a decrease in the phosphorylation of its downstream targets.

Step 4: Use Genetic Approaches for Definitive Validation

  • Action: Use siRNA or CRISPR/Cas9 to knock down or knock out the gene encoding the putative off-target protein. Then, treat these cells and control cells with your compound and assess the phenotype (e.g., cytotoxicity).

  • Rationale: This is a powerful method for validation. If the toxicity is mediated by the off-target protein, then its removal should confer resistance to your compound.

Functional_Validation_Workflow A Biochemical IC50 (Potency) B Cellular Target Engagement (Binding in Cells) A->B Is it cell-permeable? C Downstream Pathway Analysis (Functional Effect) B->C Does binding alter function? D Genetic Knockdown/Knockout (Phenotypic Link) C->D Is the function linked to the phenotype?

Caption: Workflow for validating a potential off-target.

Part 3: Key Experimental Protocols

Here we provide condensed, step-by-step methodologies for key experiments in off-target analysis. These are intended as a guide; specific parameters will need to be optimized for your system.

Protocol 1: In Silico Off-Target Prediction
  • Obtain the SMILES string for this compound or your analog.

  • Navigate to a web server such as SwissTargetPrediction.

  • Paste the SMILES string into the query box.

  • Select the correct organism (e.g., Homo sapiens).

  • Run the prediction. The output will be a list of potential protein targets, ranked by probability.

  • Analyze the results, paying close attention to protein classes that are known to be associated with off-target effects (e.g., kinases, GPCRs).

Protocol 2: Biochemical Kinase Profiling (Conceptual Workflow)

This is typically performed as a service. The general workflow is as follows:

  • Compound Preparation: Your compound is prepared in DMSO at a high stock concentration.

  • Assay Plate Preparation: The CRO dispenses your compound into multi-well plates containing the individual purified kinases from their panel. Assays are typically run at a fixed ATP concentration (often at or near the Km for each kinase).[8]

  • Reaction Initiation and Incubation: The kinase reaction is initiated by adding ATP and a substrate. The reaction proceeds for a set time at a controlled temperature.[8]

  • Detection: The amount of product formed (or ATP consumed) is measured. A common method is ADP-Glo™, which quantifies the amount of ADP produced.[8]

  • Data Analysis: The activity in the presence of your compound is compared to a vehicle control (DMSO) to calculate the percent inhibition.

Protocol 3: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with your compound or a vehicle control for a defined period (e.g., 1 hour).

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a lysis buffer.

  • Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the tubes at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.

  • Analysis: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the amount of the target protein remaining by Western Blot or other quantitative methods like ELISA or mass spectrometry.

  • Data Interpretation: A positive result is a shift in the melting curve to a higher temperature for the compound-treated sample compared to the vehicle control, indicating stabilization upon binding.

Part 4: Data Presentation and Visualization

Clear presentation of data is essential for interpretation and decision-making.

Table 1: Hypothetical Kinase Screening Data for "Thiophene-X"

This table summarizes representative data from a broad kinase panel screen for a hypothetical compound, "Thiophene-X," at a concentration of 10 µM.

Kinase TargetFamily% Inhibition at 10 µMTier 1 Classification
On-Target Kinase CMGC98%On-Target
MAP4K4 STE85%Potential Off-Target
GSK3B CMGC72%Potential Off-Target
CDK2 CMGC45%Low Interest
SRC TK15%Inactive
EGFR TK5%Inactive

Data Interpretation: In this hypothetical example, MAP4K4 and GSK3B would be prioritized for follow-up validation studies due to the significant inhibition observed.

References

  • Creative Diagnostics. Off-Target Effects Analysis. [Link]

  • Hassan, W. et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PLoS ONE, 18(2), e0275740. [Link]

  • Lounkine, E. et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 23. [Link]

  • CRISPR Medicine News. (2023). Strategies to Avoid and Reduce Off-Target Effects. [Link]

  • Zhang, Y. et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(9), 1251-1260. [Link]

  • Choi, H. D. et al. (2011). Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2667. [Link]

  • Gouffon, T. et al. (2013). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs, 31(5), 1166-1176. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • Raffa, D. et al. (2020). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. European Journal of Pharmaceutical Sciences, 155, 105544. [Link]

  • Patsnap. (2024). How can off-target effects of drugs be minimised? [Link]

  • Wang, Y. et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Signal Transduction and Targeted Therapy, 8(1), 358. [Link]

  • NIH SEED Office. Regulatory Knowledge Guide for Small Molecules. [Link]

  • de Assis, L. C. S. et al. (2021). In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments. PLoS ONE, 16(5), e0251332. [Link]

  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay. [Link]

  • Asthagiri, A. R., & Lauffenburger, D. A. (2001). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Journal of Theoretical Biology, 213(2), 227-241. [Link]

  • Vipergen. Cell Based Assays & Cell Based Screening Assays in Modern Research. [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Synthego. (2024). CRISPR Off-Target Editing: Prediction, Analysis, and More. [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. [Link]

  • An, F., & Tolliday, N. (2010). Cell-Based Assay Design for High-Content Screening of Drug Candidates. In High-Content Screening (pp. 35-51). Humana Press. [Link]

  • ResearchGate. List of various in silico off-target detection methods. [Link]

  • PubChem. 2-Amino-5-methylthiophene-3-carboxylic acid. [Link]

  • Creative Biolabs. Off-Target Screening Cell Microarray Assay. [Link]

  • Bae, S., et al. (2024). web-based in silico variant-aware potential off-target site identification for genome editing applications. Nucleic Acids Research, 52(W1), W438-W444. [Link]

  • UCSC Genome Browser. In-Silico PCR. [Link]

  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2687-2696. [Link]

  • ResearchGate. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects. [Link]

Sources

Technical Support Center: Scaling Up 2-Benzamido-5-ethylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 2-Benzamido-5-ethylthiophene-3-carboxylic acid. This compound is a valuable building block in medicinal chemistry, and its efficient, scalable production is critical for drug development programs. The synthetic route discussed herein is based on the robust and convergent Gewald aminothiophene synthesis, followed by standard acylation and saponification steps.[1][2] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights into process optimization, troubleshooting, and safe scale-up.

Section 1: Synthesis and Scale-Up Strategy

The selected manufacturing route is a three-stage process designed for efficiency, convergence, and scalability. It utilizes readily available and cost-effective starting materials to construct the complex thiophene core.

  • Stage 1: Gewald Reaction: A multi-component reaction between 2-butanone, ethyl cyanoacetate, and elemental sulfur, catalyzed by a secondary amine (e.g., morpholine), to form the key intermediate, Ethyl 2-amino-5-ethylthiophene-3-carboxylate. This reaction is highly valued for its atom economy and ability to rapidly build molecular complexity.[3]

  • Stage 2: Benzoylation: Acylation of the 2-amino group on the thiophene intermediate using benzoyl chloride in the presence of a base like pyridine or triethylamine to yield Ethyl 2-benzamido-5-ethylthiophene-3-carboxylate.

  • Stage 3: Saponification and Isolation: Hydrolysis of the ethyl ester to the corresponding carboxylic acid using a strong base (e.g., sodium hydroxide), followed by acidic workup to precipitate the final, purified product.

The causality for this strategic sequence is clear: The Gewald reaction provides a highly functionalized core in a single step. Subsequent functional group manipulations are standard, reliable transformations that are well-characterized for large-scale operations.

Synthesis_Workflow cluster_0 Stage 1: Gewald Reaction cluster_1 Stage 2: Benzoylation cluster_2 Stage 3: Saponification & Isolation SMs 2-Butanone + Ethyl Cyanoacetate + Sulfur (S8) Gewald Gewald Aminothiophene Synthesis SMs->Gewald Int1 Intermediate 1: Ethyl 2-amino-5-ethyl- thiophene-3-carboxylate Gewald->Int1 Benzoylation Schotten-Baumann Acylation Int1->Benzoylation Intermediate 1 Reagent2 Benzoyl Chloride, Pyridine Reagent2->Benzoylation Int2 Intermediate 2: Ethyl 2-benzamido-5-ethyl- thiophene-3-carboxylate Benzoylation->Int2 Saponification Ester Hydrolysis & Precipitation Int2->Saponification Intermediate 2 Reagent3 1. NaOH (aq) 2. HCl (aq) Reagent3->Saponification Product Final Product: 2-Benzamido-5-ethyl- thiophene-3-carboxylic acid Saponification->Product

Caption: Overall synthetic workflow for this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters to control during the Gewald reaction scale-up? A1: The three most critical parameters are:

  • Temperature Control: The reaction is exothermic, particularly during the initial Knoevenagel condensation between 2-butanone and ethyl cyanoacetate.[4] On a large scale, inadequate heat removal can lead to runaway reactions and the formation of polymeric byproducts. A jacketed reactor with precise temperature control is essential. We recommend maintaining the temperature between 45-55°C.

  • Rate of Reagent Addition: Slow, controlled addition of the amine catalyst (morpholine) is crucial. Adding the catalyst too quickly can accelerate the initial exotherm beyond the cooling capacity of the reactor.

  • Mixing/Agitation: Elemental sulfur is a solid with poor solubility. Efficient agitation is required to keep the sulfur suspended and ensure a sufficient interfacial area for reaction. Poor mixing will result in a stalled or incomplete reaction.

Q2: Can the benzoylation and saponification steps be reordered? A2: While chemically possible, the recommended sequence (benzoylation followed by saponification) is superior for process control. The benzamido group is significantly more stable to basic hydrolysis conditions than the ethyl ester. Attempting saponification first would yield 2-amino-5-ethylthiophene-3-carboxylic acid, a zwitterionic and potentially less soluble intermediate, which can complicate the subsequent benzoylation step due to poor solubility in common organic solvents.

Q3: What is a suitable solvent for the final recrystallization? A3: A mixture of ethanol and water is an excellent choice. The product has good solubility in hot ethanol and is largely insoluble in water. A typical procedure involves dissolving the crude product in a minimal amount of hot ethanol and then slowly adding water until persistent turbidity is observed, followed by cooling. This method provides excellent recovery and high purity. Acetonitrile is another viable option for purification.[4]

Q4: What is a realistic overall yield for this three-step process on a kilogram scale? A4: With proper optimization and control, an overall yield of 65-75% from 2-butanone is an achievable and realistic target for this process. Individual step yields are typically in the range of 85-90%.

Section 3: Detailed Experimental Protocols (Pilot Scale)

Protocol 3.1: Stage 1 - Synthesis of Ethyl 2-amino-5-ethylthiophene-3-carboxylate (Intermediate 1)

ReagentMolar Mass ( g/mol )MolesEquiv.Amount (kg)Volume (L)
2-Butanone72.1113.871.01.001.24
Ethyl Cyanoacetate113.1214.561.051.651.57
Sulfur (S₈)32.0614.561.050.47-
Morpholine87.122.080.150.180.18
Ethanol (200 Proof)----10.0

Procedure:

  • Charge a 50 L jacketed glass reactor with Ethanol (10.0 L), 2-Butanone (1.00 kg), Ethyl Cyanoacetate (1.65 kg), and Sulfur (0.47 kg).

  • Begin vigorous agitation to suspend the sulfur.

  • Heat the reactor jacket to 50°C.

  • Once the internal temperature reaches 45°C, begin the slow, dropwise addition of Morpholine (0.18 kg) over 60-90 minutes, ensuring the internal temperature does not exceed 55°C.

  • After the addition is complete, maintain the reaction mixture at 50-55°C for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction by TLC or HPLC for the disappearance of starting materials.

  • Once the reaction is complete, cool the mixture to 0-5°C and hold for 2 hours to crystallize the product.

  • Filter the resulting slurry and wash the cake with cold ethanol (2 x 1 L).

  • Dry the solid in a vacuum oven at 40-45°C to a constant weight.

  • Expected Yield: 2.5-2.7 kg (85-90%) of a pale-yellow solid.

Protocol 3.2: Stage 2 & 3 - Telescoped Benzoylation and Saponification

ReagentMolar Mass ( g/mol )MolesEquiv.Amount (kg)Volume (L)
Intermediate 1213.2911.721.02.50-
Dichloromethane----12.5
Pyridine79.1012.901.11.021.04
Benzoyl Chloride140.5712.311.051.731.43
NaOH (50% aq.)40.0058.605.04.692.34
HCl (37% aq.)36.46--As needed~2.5 L

Procedure:

  • Charge the 50 L reactor with Intermediate 1 (2.50 kg) and Dichloromethane (12.5 L).

  • Cool the mixture to 0-5°C.

  • Add Pyridine (1.02 kg) while maintaining the temperature below 10°C.

  • Slowly add Benzoyl Chloride (1.73 kg) over 1 hour, keeping the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until the IPC (TLC/HPLC) shows complete conversion.

  • Wash the organic layer with 1M HCl (2 x 5 L) and then with water (1 x 5 L).

  • Distill off the dichloromethane under vacuum.

  • To the crude residue (Intermediate 2), add Ethanol (10 L) and 50% aqueous NaOH (4.69 kg).

  • Heat the mixture to reflux (approx. 80°C) for 4-6 hours until saponification is complete (IPC by HPLC).

  • Cool the reaction to room temperature and distill off the ethanol under vacuum.

  • Add water (15 L) to dissolve the sodium salt of the product.

  • Slowly add concentrated HCl to the aqueous solution with vigorous stirring to precipitate the product. Target a final pH of 1-2.

  • Cool the slurry to 5-10°C, filter, and wash the cake thoroughly with purified water until the washings are neutral.

  • Dry the crude product in a vacuum oven at 60-70°C.

  • Purification: Perform recrystallization from an Ethanol/Water mixture as described in the FAQ section.

  • Expected Yield: 2.9-3.1 kg (85-90% for the two steps) of a white to off-white solid.

Section 4: Troubleshooting Guide

This section addresses specific issues that may arise during scale-up.

Troubleshooting_Gewald Problem Problem: Low Yield in Gewald Reaction (<80%) Cause1 Cause 1: Incomplete Reaction Problem->Cause1 Cause2 Cause 2: Side Reaction/ Decomposition Problem->Cause2 Cause3 Cause 3: Poor Isolation Problem->Cause3 Sol1a Root: Poor Sulfur Reactivity Solution: Check sulfur particle size. Ensure vigorous agitation. Cause1->Sol1a Sol1b Root: Insufficient Catalyst Solution: Verify catalyst charge. Consider slight increase (to 0.2 eq). Cause1->Sol1b Sol2a Root: Temperature Too High Solution: Improve cooling efficiency. Slow down catalyst addition. Cause2->Sol2a Sol2b Root: 'Tar' Formation Solution: Ensure reaction is not held at temp for excessive time. Cause2->Sol2b Sol3a Root: Product Soluble in Mother Liquor Solution: Ensure crystallization temp is low enough (0-5°C). Use anti-solvent wash. Cause3->Sol3a

Caption: Troubleshooting logic for low yield in the Gewald reaction stage.

Issue 1: The Gewald reaction stalls, and analysis shows significant amounts of unreacted starting materials.

  • Question: My Gewald reaction is not going to completion. What are the likely causes?

  • Answer:

    • Poor Sulfur Suspension: As discussed, sulfur must be well-suspended. Visually inspect the reactor; if sulfur has settled, the agitation is insufficient for the vessel's geometry. Increase the agitation speed.

    • Catalyst Activity: The amine catalyst is crucial. Ensure it is of good quality and was charged correctly. In some cases, a slow degradation of the catalyst can occur if the reaction is held at a high temperature for too long.

    • Water Content: The initial Knoevenagel condensation produces water. While the reaction is generally tolerant, excessive water from starting materials or solvents can hinder the reaction. Use anhydrous grade solvents for scale-up.

Issue 2: The final product after acidic precipitation is gummy and difficult to filter.

  • Question: My final product won't crash out as a nice solid. How can I improve the precipitation?

  • Answer: This is a classic crystallization problem often encountered during scale-up.

    • Rate of pH Change: Adding the acid too quickly causes the product to "oil out" or precipitate as very fine particles that clog the filter. The acid addition should be slow and occur at a controlled temperature (e.g., 20-25°C) with very efficient stirring to ensure localized pH changes are minimized.

    • Temperature of Precipitation: Precipitating at too high a temperature can lead to an oily product. Ensure the batch is cooled sufficiently before and during acidification.

    • Seeding: A highly effective technique is to add a small amount of previously isolated, pure crystalline product ("seed crystals") to the solution once it is near the target pH. This provides a template for ordered crystal growth, resulting in a more easily filterable solid.

Issue 3: HPLC analysis of the final product shows a persistent impurity of about 2-5%.

  • Question: I have an unknown impurity in my final product that won't go away with recrystallization. What could it be?

  • Answer:

    • Incomplete Saponification: The most common impurity is unreacted starting material from the saponification step (Ethyl 2-benzamido-5-ethylthiophene-3-carboxylate). Check your IPC to ensure the hydrolysis went to >99.5% completion. If not, the solution is to increase the reflux time or the equivalents of NaOH.

    • Over-Acylation: During the benzoylation step, it is possible to get a small amount of N,N-diacylated byproduct if conditions are not carefully controlled. This impurity may be difficult to remove by crystallization. Ensure the temperature during benzoyl chloride addition is kept low (0-5°C).

    • Thiophene Dimerization: Although less common under these conditions, side reactions during the Gewald synthesis can lead to dimeric thiophene species that carry through the synthesis.[2] Characterizing the impurity by LC-MS is the essential first step to identifying its source and devising a strategy for its removal, which might require a different recrystallization solvent or a re-work of the synthetic step that produces it.

References

  • Scott, J. D., & Williams, R. M. (2002). Chemistry of Tetrachlorothiophene, 22. Routes to 3,4,5-Trichloro-2-thiophenecarboxylic Acid. Beilstein Journal of Organic Chemistry. [Link]

  • Putrov, D., et al. (2025). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. RSC Advances. [Link]

  • Bratiloveanu, A., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246. [Link]

  • Mugnaini, C., et al. (2021). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. European Journal of Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene Synthesis. Organic Chemistry Portal. [Link]

  • Dzhemilev, U. M., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Arkivoc. [Link]

  • Li, J. (2010). Preparation method of 2-thiophenecarboxylic acid.
  • Schenone, S., et al. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Kumar, K. S., et al. (2016). Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. International Journal of Current Microbiology and Applied Sciences. [Link]

  • Chirita, C., et al. (2010). Synthesis and characterization of some biological active compounds on the basis of 2-thiophene carboxylic acid with heterocyclic amines. Revue Roumaine de Chimie. [Link]

  • Anvekar, T. S., et al. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]

Sources

Technical Support Center: Refinement of Analytical Methods for 2-Benzamido-5-ethylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-Benzamido-5-ethylthiophene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the analytical methodologies for this compound. Our focus is on providing practical, field-proven insights to overcome common experimental hurdles.

I. High-Performance Liquid Chromatography (HPLC) Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of this compound. However, its unique chemical structure can present certain challenges.

Frequently Asked Questions (HPLC)

Question 1: I am observing poor peak shape (tailing or fronting) for my analyte. What are the likely causes and how can I resolve this?

Answer: Poor peak shape is a common issue when analyzing acidic compounds like this compound. The primary causes are typically secondary interactions with the stationary phase or issues with the mobile phase.

  • Causality: The carboxylic acid moiety can interact with residual silanols on the silica backbone of C18 columns, leading to peak tailing. The benzamido group can also contribute to these secondary interactions. Peak fronting is often an indication of column overload or a sample solvent that is too strong.

  • Troubleshooting Protocol:

    • Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 pH units below the pKa of the carboxylic acid to maintain it in its protonated, less polar form. A typical starting point is a pH of 2.5-3.0 using a buffer like phosphate or formate.

    • Use of an End-Capped Column: Employ a high-quality, end-capped C18 or phenyl-hexyl column to minimize silanol interactions.

    • Mobile Phase Modifiers: The addition of a small amount of a competing base, such as triethylamine (TEA) (0.1% v/v), to the mobile phase can mask the active silanol sites.

    • Sample Solvent: Dissolve your sample in the mobile phase or a weaker solvent to prevent peak distortion.

    • Lower Injection Volume/Concentration: To address peak fronting, reduce the amount of analyte loaded onto the column.

Question 2: My retention time is shifting between injections. How can I improve its stability?

Answer: Retention time instability is often linked to subtle changes in the HPLC system or mobile phase composition.

  • Causality: For a compound like this compound, retention can be sensitive to mobile phase pH, temperature, and composition. Inadequate column equilibration is also a frequent cause.

  • Troubleshooting Protocol:

    • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. A minimum of 10-15 column volumes is recommended.

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. For gradient elution, ensure the pumping system is delivering the mobile phase accurately.

    • Temperature Control: Use a column oven to maintain a constant temperature, as temperature fluctuations can significantly impact retention times.

    • Buffer Capacity: Ensure your buffer concentration is sufficient to maintain a stable pH. A concentration of 10-25 mM is generally adequate.

Recommended Starting HPLC Parameters
ParameterRecommendation
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Detection UV at 254 nm
Injection Volume 5 µL

Note: These are starting parameters and may require optimization for your specific application. A similar HPLC method was used for the analysis of a related compound, 4-amino-5-ethyl-3-thiophene-carboxylic acid, utilizing a reversed-phase column with a water-methanol-phosphoric acid mobile phase[1].

HPLC Troubleshooting Workflow

HPLC_Troubleshooting start HPLC Issue Observed peak_shape Poor Peak Shape? start->peak_shape retention_shift Retention Time Shift? start->retention_shift sensitivity Low Sensitivity? start->sensitivity tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes equilibration Check Column Equilibration retention_shift->equilibration Yes check_wavelength Optimize Detection Wavelength sensitivity->check_wavelength Yes adjust_ph Adjust Mobile Phase pH tailing->adjust_ph lower_load Lower Injection Volume/ Concentration fronting->lower_load end_capped Use End-Capped Column adjust_ph->end_capped solution Problem Resolved end_capped->solution lower_load->solution mobile_phase Prepare Fresh Mobile Phase equilibration->mobile_phase temp_control Use Column Oven mobile_phase->temp_control temp_control->solution increase_concentration Increase Sample Concentration check_wavelength->increase_concentration increase_concentration->solution

Caption: A decision tree for troubleshooting common HPLC issues.

II. Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful tool for the structural elucidation and sensitive quantification of this compound.

Frequently Asked Questions (MS)

Question 1: I am having difficulty achieving good ionization of my compound in electrospray ionization (ESI). What can I do?

Answer: The ionization efficiency of this compound can be influenced by its chemical properties.

  • Causality: The carboxylic acid group makes the molecule amenable to negative ion mode ESI by forming the [M-H]⁻ ion. The benzamido group and the thiophene ring can be protonated in positive ion mode to form the [M+H]⁺ ion. The choice of mode and mobile phase is critical.

  • Troubleshooting Protocol:

    • Negative Ion Mode: This is often the preferred mode for carboxylic acids. Ensure the mobile phase is slightly basic (e.g., buffered with ammonium acetate or containing a small amount of ammonium hydroxide) to facilitate deprotonation.

    • Positive Ion Mode: If positive ion mode is desired, use an acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) to promote protonation.

    • Source Parameter Optimization: Optimize the capillary voltage, cone voltage (or fragmentor voltage), and gas flows to maximize the signal for your specific instrument.

    • Adduct Formation: In positive ion mode, look for adducts such as [M+Na]⁺ and [M+K]⁺, which can sometimes be more stable and abundant than the [M+H]⁺ ion.

Question 2: What are the expected major fragments in the MS/MS spectrum of this compound?

Answer: While a definitive fragmentation pattern requires experimental data, we can predict likely fragmentation pathways based on the structure.

  • Predicted Fragmentation:

    • Loss of CO₂ (44 Da): Decarboxylation of the carboxylic acid group is a common fragmentation pathway.

    • Cleavage of the Amide Bond: Expect to see fragments corresponding to the benzoyl cation (m/z 105) and the 2-amino-5-ethylthiophene-3-carboxylic acid fragment.

    • Loss of the Ethyl Group (29 Da): Fragmentation of the ethyl substituent on the thiophene ring is also possible.

Predicted MS Fragmentation

MS_Fragmentation parent [M+H]⁺ This compound frag1 Loss of H₂O parent->frag1 frag2 Loss of CO₂ parent->frag2 frag3 Benzoyl Cation (m/z 105) parent->frag3 frag4 Thiophene Fragment parent->frag4

Caption: Predicted major fragmentation pathways in positive ion MS/MS.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the definitive structural confirmation of this compound.

Frequently Asked Questions (NMR)

Question 1: I am observing broad signals for the amide and carboxylic acid protons in my ¹H NMR spectrum. How can I sharpen these signals?

Answer: Broadening of exchangeable proton signals is a common phenomenon in NMR.

  • Causality: The amide (N-H) and carboxylic acid (O-H) protons can undergo chemical exchange with residual water in the NMR solvent or with each other. This exchange process occurs at a rate that is comparable to the NMR timescale, leading to signal broadening.

  • Troubleshooting Protocol:

    • Use of a Dry Solvent: Use a high-quality, anhydrous NMR solvent (e.g., DMSO-d₆, CDCl₃) and prepare the sample in a dry environment to minimize moisture.

    • Lowering the Temperature: Acquiring the spectrum at a lower temperature can slow down the exchange rate and result in sharper signals.

    • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to the NMR tube. The exchangeable protons will be replaced by deuterium, causing their signals to disappear from the ¹H NMR spectrum. This is also a useful method for confirming the identity of these peaks.

Question 2: I am having trouble with the solubility of my compound in common NMR solvents.

Answer: Solubility can be a challenge for molecules with both polar and non-polar functionalities.

  • Troubleshooting Protocol:

    • Solvent Selection: Test a range of NMR solvents. DMSO-d₆ is often a good choice for carboxylic acids due to its high polarity. Other options include methanol-d₄ or a mixture of solvents like CDCl₃ with a few drops of DMSO-d₆.

    • Salt Formation: If the compound is not soluble in neutral solvents, consider preparing a salt. For example, adding a small amount of a volatile base like triethylamine can improve solubility in some solvents, although this will alter the chemical shifts.

IV. Sample Preparation and Handling

Proper sample preparation is critical for obtaining reliable and reproducible analytical results.

Frequently Asked Questions (Sample Preparation)

Question 1: My compound seems to be degrading over time in solution. What are the potential stability issues?

Answer: Thiophene-containing compounds can be susceptible to oxidation, and carboxylic acids can undergo other reactions.

  • Causality: The thiophene ring can be oxidized, especially in the presence of light and air. The amide bond could be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Troubleshooting Protocol:

    • Storage Conditions: Store stock solutions at low temperatures (-20 °C or -80 °C) and protected from light.

    • Use of Freshly Prepared Solutions: Prepare working solutions fresh daily from the stock solution.

    • pH of the Solution: Maintain the pH of the solution in a neutral or slightly acidic range to minimize hydrolysis of the amide bond.

    • Inert Atmosphere: For long-term storage of the solid material, consider storing it under an inert atmosphere (e.g., nitrogen or argon).

Question 2: What is the best approach for extracting this compound from a complex matrix like plasma or tissue?

Answer: The extraction method will depend on the specific matrix and the desired analytical sensitivity.

  • Recommended Extraction Protocol:

    • Protein Precipitation: For plasma samples, protein precipitation with a cold organic solvent like acetonitrile or methanol is a simple and effective first step.

    • Liquid-Liquid Extraction (LLE): After protein precipitation, the pH of the supernatant can be adjusted to be acidic (pH ~3), and the analyte can be extracted into an immiscible organic solvent like ethyl acetate or methyl tert-butyl ether.

    • Solid-Phase Extraction (SPE): For cleaner samples and higher recovery, a mixed-mode or polymer-based SPE cartridge can be used. A weak anion exchange sorbent would be suitable for capturing the carboxylic acid.

General Sample Handling Workflow

Sample_Handling start Sample Received dissolution Dissolution in Appropriate Solvent start->dissolution extraction Extraction from Matrix (if necessary) dissolution->extraction storage Proper Storage of Sample and Solutions dissolution->storage filtration Filtration (0.22 µm) extraction->filtration analysis Analytical Measurement filtration->analysis end Data Analysis analysis->end

Caption: A generalized workflow for sample preparation and handling.

V. References

  • PubChem. 5-Ethylthiophene-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Mugnaini, C., et al. (2014). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. ResearchGate. [Link]

  • Dzhemilev, U. M., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. [Link]

  • PubChem. 5-Ethyl-2-(2-methylbenzamido)thiophene-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Institutes of Health. [Link]

  • Chiscop, C., et al. (2012). Synthesis and characterization of some biological active compounds on the basis of 2-thiophene carboxylic acid with heterocyclic amines. Revue Roumaine de Chimie.

  • Schwartz, M. A., et al. (1983). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. PubMed. [Link]

  • Marchais-Oberwinkler, S., et al. (2014). Metabolic stability optimization and metabolite identification of 2,5-thiophene amide 17β-hydroxysteroid dehydrogenase type 2 inhibitors. PubMed. [Link]

  • Ilies, M., et al. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal.

  • Sica, G., et al. (1970). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate.

  • Moldovan, A., et al. (2018). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI. [Link]

  • Dwivedi, A. R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

  • SpectraBase. Ethyl 2-amino-5-[(benzylamino)carbonyl]-4-methyl-3-thiophenecarboxylate - Optional[1H NMR] - Spectrum. [Link]

  • PubChem. 2-Amino-5-methylthiophene-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Hori, T., et al. (2017). Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids.

  • Wang, L., et al. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. The Royal Society of Chemistry.

  • El-Shakre, A. A., et al. (2021). O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification. ACS Publications.

  • Hilgeroth, A., et al. (2001). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. PubMed. [Link]

  • Khedr, A., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Institutes of Health. [Link]

  • PubChem. 2,5-Thiophenedicarboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Ethylthiophene. National Center for Biotechnology Information. [Link]

  • Kim, S. H., et al. (2014). Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. National Institutes of Health. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 2-Benzamido-5-ethylthiophene-3-carboxylic acid: A Comparative Analysis of Thiophene Analogs in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the thiophene ring represents a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds, including numerous FDA-approved drugs.[1][2] Its unique electronic and steric properties make it an excellent bioisostere for phenyl rings, often improving physicochemical properties and target binding affinity.[3] Within this class, 2-acylaminothiophene-3-carboxylic acid derivatives have garnered significant attention for their diverse biological activities, ranging from cytostatic to anti-inflammatory effects.[4][5]

This guide provides an in-depth comparison of 2-Benzamido-5-ethylthiophene-3-carboxylic acid , a representative member of this class, with its structural analogs. We will delve into its synthetic strategy, compare its potential anti-inflammatory performance based on structure-activity relationship (SAR) studies of related compounds, and provide detailed, validated experimental protocols to enable researchers to conduct their own investigations.

The Synthetic Cornerstone: The Gewald Reaction

The synthesis of the 2-acylaminothiophene-3-carboxylic acid scaffold is reliably achieved through a two-step process, beginning with the highly efficient Gewald three-component reaction.[6][7] This multicomponent reaction is a staple in heterocyclic chemistry for its ability to construct the densely functionalized 2-aminothiophene ring in a single pot.

The causality behind this choice of synthetic route is its robustness and versatility. The Gewald reaction allows for the facile introduction of diverse substituents at the 4- and 5-positions of the thiophene ring by simply varying the starting ketone and active methylene nitrile.[8] This modularity is invaluable for building a library of analogs for SAR studies. The subsequent N-acylation is typically a straightforward and high-yielding reaction.

G cluster_0 Step 1: Gewald Three-Component Reaction cluster_1 Step 2: N-Acylation & Saponification Ketone Butan-2-one (for 5-Ethyl analog) Gewald Gewald Reaction Ketone->Gewald Nitrile Ethyl Cyanoacetate Nitrile->Gewald Sulfur Elemental Sulfur (S₈) Sulfur->Gewald Base Base (e.g., Morpholine) Base->Gewald Catalyst Precursor Ethyl 2-amino-5-ethylthiophene-3-carboxylate Gewald->Precursor Acyl Benzoyl Chloride Precursor->Acyl Intermediate Ethyl 2-benzamido-5-ethylthiophene-3-carboxylate Acyl->Intermediate Acylation Hydrolysis Saponification (e.g., NaOH, H₃O⁺) FinalProduct This compound Hydrolysis->FinalProduct Intermediate->Hydrolysis

Fig 1. General synthetic workflow for the target compound.

Performance Comparison of Thiophene Analogs as Anti-Inflammatory Agents

While specific data for this compound is not extensively published, we can infer its potential performance by comparing published data from structurally similar analogs. The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[9] Therefore, we will focus on analogs with reported COX inhibitory activity.

The key structural features for comparison are:

  • The 5-position substituent: This group can influence lipophilicity and steric interactions within the enzyme's active site.

  • The 2-acylamino group: The nature of the acyl group is critical for forming key interactions (e.g., hydrogen bonds) with the target protein.

  • The 3-carboxylic acid: This group is a classic feature of many NSAIDs, often acting as a crucial binding anchor in the COX active site.

Compound IDThiophene Core StructureR (5-position)Acyl Group (2-position)Reported Biological Activity (IC₅₀)Reference
Target 2-Acylamino-3-carboxylic acid-CH₂CH₃BenzoylHypothesized potent COX-2 inhibitionN/A
Analog 1 3-Hydroxybenzo[b]thiophene-2-carboxylic acid(Fused Ring)N/A (Hydroxy)5-LOX: 0.3 µM, COX-1: 0.9 µM[10]
Analog 2 Carboxylic Acid Analog of FM4(Complex)(Complex)COX-2: 0.69 µM, COX-1: 1.45 µM[11]
Analog 3 Carboxylic Acid Analog of FM12(Complex)(Complex)COX-2: 0.18 µM, COX-1: 0.98 µM[11]
Celecoxib (Reference Drug)N/AN/ACOX-2: 0.042 µM, COX-1: 10.87 µM[11]

Note: The analogs listed are structurally distinct but share the common theme of being carboxylic acids with potential anti-inflammatory activity, providing a basis for discussing SAR.

Structure-Activity Relationship (SAR) Insights

  • Dual Inhibition Potential: The thiophene scaffold is versatile. As seen with Analog 1, benzothiophene derivatives can act as dual inhibitors of both COX and 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory pathway.[10][12] This dual inhibition is a highly sought-after therapeutic profile as it can offer broader anti-inflammatory effects and potentially reduce the side effects associated with selective COX-2 inhibition.

  • Role of the Carboxylic Acid: The potent activity of Analogs 2 and 3 underscores the importance of the carboxylic acid moiety.[11] This acidic group often mimics the carboxylate of arachidonic acid, the natural substrate for COX enzymes, allowing it to anchor within the active site. The conversion from an ester precursor to the final carboxylic acid is a critical step for activating the molecule's anti-inflammatory potential.

  • Influence of the Acyl and Alkyl Groups: The lipophilicity and size of the substituents at the 2- and 5-positions are crucial for selectivity and potency. For COX-2 selectivity, a key feature is the ability of the molecule to access and bind within the larger, more flexible side pocket of the COX-2 active site, which is absent in COX-1.[9] The ethyl group at the 5-position of our target molecule provides moderate lipophilicity, while the benzamido group at the 2-position offers a rigid aromatic structure capable of various interactions. It is hypothesized that modifications to the benzoyl ring (e.g., adding a p-sulfonamide group, a classic COX-2 pharmacophore) could significantly enhance potency and selectivity.

G cluster_0 Inflammatory Cascade cluster_1 Mechanism of Inhibition AA Arachidonic Acid (from cell membrane) COX2 COX-2 Enzyme (Inducible) AA->COX2 PGH2 Prostaglandin H₂ COX2->PGH2 Prostaglandins Prostaglandins (PGE₂, etc.) PGH2->Prostaglandins Inflammation Pain, Fever, Swelling Prostaglandins->Inflammation ThiopheneAnalog Thiophene Analog (e.g., 2-Benzamido-5-ethyl- thiophene-3-carboxylic acid) ThiopheneAnalog->COX2 Binds to Active Site Inhibition Inhibition

Fig 2. Conceptual pathway of COX-2 inhibition.

Experimental Protocols

To ensure scientific integrity, the protocols described below are self-validating systems, including necessary controls for robust and reproducible data.

Protocol 1: Synthesis of this compound

Rationale: This two-step protocol utilizes the Gewald reaction for its efficiency in forming the thiophene core, followed by standard acylation and saponification. This approach is well-documented and adaptable for creating a variety of analogs.[6][13]

Step 1: Synthesis of Ethyl 2-amino-5-ethylthiophene-3-carboxylate

  • To a 250 mL round-bottom flask, add butan-2-one (0.1 mol), ethyl cyanoacetate (0.1 mol), and ethanol (50 mL).

  • Stir the mixture at room temperature and add elemental sulfur (0.1 mol) followed by the dropwise addition of morpholine (0.1 mol) as a base catalyst.

  • Heat the reaction mixture to reflux (approx. 60-70°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water (200 mL) with stirring.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and recrystallized from ethanol to yield the pure 2-aminothiophene precursor.

Step 2: Acylation and Saponification

  • Dissolve the dried precursor (0.05 mol) in pyridine (30 mL) in a flask cooled in an ice bath.

  • Add benzoyl chloride (0.055 mol) dropwise to the stirred solution.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into cold dilute HCl (1M, 200 mL). The precipitated solid (the ethyl ester intermediate) is filtered, washed with water, and dried.

  • To the crude ester, add a solution of 10% aqueous sodium hydroxide (50 mL) and ethanol (50 mL).

  • Heat the mixture to reflux for 4-6 hours until saponification is complete (monitored by TLC).

  • Cool the reaction mixture, dilute with water (100 mL), and acidify with concentrated HCl to pH 2-3.

  • The precipitated final product, this compound, is collected by filtration, washed thoroughly with water, and recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to afford the pure compound.

Protocol 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

Rationale: The carrageenan-induced paw edema model is a standard and well-characterized method for evaluating the acute anti-inflammatory activity of novel compounds.[14][15] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to suppress edema formation.

  • Animals: Use male Wistar rats (180-200 g). Acclimatize the animals for at least one week before the experiment. House them under standard laboratory conditions with free access to food and water.

  • Grouping: Divide the animals into at least four groups (n=6 per group):

    • Group I (Control): Vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Group II (Reference): Indomethacin or Celecoxib (e.g., 10 mg/kg, p.o.).

    • Group III (Test Compound): this compound (e.g., 25 mg/kg, p.o.).

    • Group IV (Test Compound): this compound (e.g., 50 mg/kg, p.o.).

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer (this is the 0-hour reading).[1]

    • Administer the vehicle, reference drug, or test compound orally (p.o.) 60 minutes before carrageenan injection.[15]

    • Induce inflammation by injecting 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw.[1]

    • Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.[16]

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point.

    • Calculate the percentage inhibition of edema using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

    • Analyze the data using a one-way ANOVA followed by a suitable post-hoc test.

Protocol 3: In Vitro COX-2 Inhibition Assay (Fluorometric)

Rationale: An in vitro enzyme assay provides direct evidence of target engagement. A fluorometric assay is chosen for its high sensitivity and suitability for high-throughput screening of potential inhibitors.[17][18]

  • Materials: Use a commercial COX-2 inhibitor screening kit (e.g., from Sigma-Aldrich or Cayman Chemical) which provides recombinant human COX-2, assay buffer, probe, cofactor, and a reference inhibitor (e.g., Celecoxib).[17][19]

  • Preparation:

    • Reconstitute the COX-2 enzyme, arachidonic acid (substrate), and other kit components according to the manufacturer's instructions. Keep the enzyme on ice at all times.

    • Prepare serial dilutions of the test compound (this compound) and the reference inhibitor in DMSO or the appropriate vehicle.

  • Assay Procedure (96-well plate format):

    • Add assay buffer to all wells.

    • Add the test compound dilutions to the sample wells, the reference inhibitor to the positive control wells, and vehicle to the "100% activity" wells.

    • Add the COX-2 enzyme solution to all wells except the "background" wells.

    • Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to bind to the enzyme.[19]

    • Initiate the reaction by adding the arachidonic acid substrate to all wells.

    • Immediately begin reading the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 10-20 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of reaction (slope) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

References

A complete list of all sources cited in this guide is provided below.

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). Scientific Reports. Available at: [Link]

  • 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. (2013). Medicinal Chemistry Research. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry. Available at: [Link]

  • Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives. (2009). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Pharmaceuticals. Available at: [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Scientific Reports. Available at: [Link]

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (2004). ARKIVOC. Available at: [Link]

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (2021). New Journal of Chemistry. Available at: [Link]

  • Rat paw oedema modeling and NSAIDs: Timing of effects. (2014). Journal of Pharmacological and Toxicological Methods. Available at: [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. Available at: [Link]

  • Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. Available at: [Link]

  • Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. ResearchGate. Available at: [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link]

  • COX SELECTIVE ANTI- INFLAMMATORY DRUGS AND ITS DEVELOPMENT. (2015). World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PubMed. Available at: [Link]

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (2022). Molecules. Available at: [Link]

  • 2.7. Carrageenan-induced paw edema assay. (2016). Bio-protocol. Available at: [Link]

  • Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (2009). Molecules. Available at: [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). The Journal of Organic Chemistry. Available at: [Link]

  • Gewald Reaction. Organic Chemistry Portal. Available at: [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. (2022). RSC Advances. Available at: [Link]

  • Aryl ketones in one-pot Gewald synthesis of 2-aminothiophene-3-carboxylates. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Benzamido-5-ethylthiophene-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 2-Benzamido-5-ethylthiophene-3-carboxylic acid derivatives. While direct and extensive SAR studies on this specific scaffold are not abundantly available in public literature, this document synthesizes findings from closely related analogues to offer valuable insights for researchers, scientists, and professionals in drug development. By examining the influence of structural modifications on biological activity, we aim to guide the rational design of novel therapeutic agents based on the thiophene-3-carboxylic acid core.

Introduction: The Therapeutic Potential of the 2-Amidothiophene Scaffold

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Derivatives of 2-aminothiophene-3-carboxylic acid and its amide analogues have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][4][5] The versatility of this scaffold lies in its synthetic tractability and the ability to introduce diverse substituents at multiple positions, allowing for the fine-tuning of physicochemical properties and biological targets.

This guide will focus on the this compound scaffold, dissecting its key structural components to understand their individual and synergistic contributions to biological activity. We will draw comparisons from published research on related thiophene derivatives to build a robust, albeit inferential, SAR model.

Deciphering the Structure-Activity Relationship: A Three-Component Analysis

To logically explore the SAR of the target scaffold, we will analyze it in three key segments:

  • The 2-Benzamido Group: Variations on the benzoyl moiety.

  • The Thiophene-3-Carboxylic Acid Core: Modifications of the thiophene ring and the carboxylic acid functionality.

  • The 5-Ethyl Substituent: The influence of the alkyl group at the C5 position.

The 2-Benzamido Group: Modulating Potency and Selectivity

The nature of the acyl group at the 2-amino position is a critical determinant of biological activity. In related thiophene carboxamides, substitutions on the aromatic ring of the amide have been shown to significantly impact efficacy. For instance, in a series of thiophene-2-carboxamide derivatives, the presence of a methoxy group on the aryl moiety led to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] This suggests that electronic and steric properties of the benzamido substituent can influence target engagement.

For the this compound scaffold, it is hypothesized that:

  • Electron-donating groups (e.g., methoxy, methyl) on the benzene ring may enhance activity, potentially by increasing the electron density of the amide oxygen and improving its hydrogen bonding capabilities.

  • Electron-withdrawing groups (e.g., halogens, nitro) could modulate the acidity of the N-H proton and influence the overall electronic profile of the molecule, which may be beneficial for certain biological targets.

  • Steric bulk on the benzene ring, particularly at the ortho position, could impact the conformation of the benzamido group relative to the thiophene ring, thereby affecting binding to the target protein.

The Thiophene-3-Carboxylic Acid Core: The Heart of the Pharmacophore

The central thiophene-3-carboxylic acid moiety is crucial for the pharmacological profile of these derivatives. Both the thiophene ring itself and the carboxylic acid group play pivotal roles.

Thiophene Ring Substitutions:

While our focus is on a 5-ethyl substituent, it is informative to consider the impact of other groups at various positions on the thiophene ring from related studies. In a series of 2-amino-3-(p-chlorobenzoyl)thiophene derivatives acting as allosteric modulators of the A1 adenosine receptor, the nature and position of substituents on the thiophene ring were critical for activity.[6] Specifically, the presence of benzyl and aryl groups at the 4- and 5-positions influenced the allosteric enhancing effect.[6] This highlights the sensitivity of the biological activity to the substitution pattern on the thiophene core.

The Carboxylic Acid vs. Amide/Ester Bioisosteres:

The functional group at the 3-position is a key determinant of the biological activity profile. In a study of thiophene-3-carboxamide derivatives as c-Jun N-terminal kinase (JNK) inhibitors, the 3-carboxamide was found to be essential for activity.[7][8] Replacement of the carboxamide with a carboxylic acid or an ester resulted in a significant loss of JNK1 inhibitory activity.[7] This underscores the importance of the hydrogen bond donating and accepting capabilities of the carboxamide in interacting with the target enzyme.

Conversely, for other biological targets, a free carboxylic acid may be essential for activity, for example, by forming a salt bridge with a basic residue in the active site. The decision to retain the carboxylic acid or explore bioisosteric replacements like amides or esters should be guided by the specific therapeutic target and its binding site characteristics.

The 5-Ethyl Substituent: A Lipophilic Anchor

The substituent at the 5-position of the thiophene ring often plays a role in modulating lipophilicity and can contribute to binding affinity through hydrophobic interactions. The ethyl group in the target scaffold is a relatively small, lipophilic substituent.

Based on general principles of medicinal chemistry and SAR studies of related heterocyclic compounds, the following can be inferred about the 5-ethyl group:

  • Lipophilicity and Permeability: The ethyl group increases the lipophilicity of the molecule compared to an unsubstituted analogue, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties, including cell permeability.

  • Hydrophobic Interactions: The ethyl group can occupy a hydrophobic pocket within the binding site of a target protein, contributing to the overall binding affinity.

  • Comparison with other Alkyl/Aryl Groups: The optimal size and nature of the substituent at the 5-position are target-dependent. In some cases, larger alkyl or aryl groups at this position may lead to enhanced activity by providing more extensive hydrophobic contacts. Conversely, a smaller substituent like a methyl group or even a hydrogen atom might be preferred for other targets to avoid steric clashes.

Comparative Analysis: SAR of Related Thiophene Derivatives

To provide a clearer picture of the potential SAR for this compound derivatives, the following table summarizes key findings from related compound series.

Scaffold Key SAR Findings Biological Activity Reference
Thiophene-2-carboxamidesAmino group at C3 > hydroxyl > methyl. Methoxy on aryl amide enhances activity.Antioxidant, Antibacterial[4][9]
2-Aminothiophene-3-carboxylic acid estersShowed selective cytostatic activity against several cancer cell lines.Anticancer[5]
N-(thiophen-2-yl) benzamidesIdentified as potent BRAFV600E inhibitors.Anticancer[10]
2-(Acylamino)thiophene-3-carboxamides3-carboxamide is crucial; replacement with acid or ester leads to loss of activity.JNK Inhibition[7][8]
2-Amino-3-aroylthiophenesSubstituents at C4 and C5 are critical for allosteric modulation.A1 Adenosine Receptor Modulation[6]

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis of this compound derivatives can be achieved through established synthetic routes for 2-aminothiophenes, most notably the Gewald reaction.

General Synthetic Scheme

A plausible synthetic route would involve the following key steps:

  • Gewald Reaction: Condensation of a ketone (e.g., 2-pentanone to introduce the 5-ethyl group and a methyl at the 4-position), an activated nitrile (e.g., ethyl cyanoacetate), and elemental sulfur in the presence of a base (e.g., morpholine or diethylamine) to yield the 2-amino-4-methyl-5-ethylthiophene-3-carboxylate.

  • Amide Coupling: Acylation of the 2-amino group with a substituted benzoyl chloride or coupling with a benzoic acid derivative using a suitable coupling agent (e.g., HATU, EDCI) to form the 2-benzamido derivative.

  • Saponification: Hydrolysis of the ester at the 3-position to the desired carboxylic acid using a base such as lithium hydroxide or sodium hydroxide.

DOT Script for Synthetic Workflow:

Synthesis_Workflow cluster_gewald Gewald Reaction cluster_acylation Amide Coupling cluster_saponification Saponification Ketone 2-Pentanone Gewald_Product Ethyl 2-amino-4-methyl-5-ethyl- thiophene-3-carboxylate Ketone->Gewald_Product Nitrile Ethyl Cyanoacetate Nitrile->Gewald_Product Sulfur Elemental Sulfur Sulfur->Gewald_Product Base Base (e.g., Morpholine) Base->Gewald_Product Acylation_Product Ethyl 2-benzamido-4-methyl-5-ethyl- thiophene-3-carboxylate Gewald_Product->Acylation_Product Acylation Benzoyl_Chloride Substituted Benzoyl Chloride Benzoyl_Chloride->Acylation_Product Final_Product 2-Benzamido-4-methyl-5-ethyl- thiophene-3-carboxylic acid Acylation_Product->Final_Product Hydrolysis Base_Hydrolysis Base (e.g., LiOH) Base_Hydrolysis->Final_Product

Sources

A Comparative Guide to Evaluating the Efficacy of Novel PD-1/PD-L1 Inhibitors: A Case Study of 2-Benzamido-5-ethylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of novel small molecule inhibitors targeting the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) immune checkpoint. As a case study, we will outline the necessary experimental procedures to characterize "2-Benzamido-5-ethylthiophene-3-carboxylic acid" and compare its potential efficacy against established monoclonal antibody inhibitors.

The Critical Role of the PD-1/PD-L1 Pathway in Immuno-Oncology

The interaction between the PD-1 receptor, expressed on activated T cells, and its ligand, PD-L1, found on various cells including many cancer cells, acts as a crucial immune checkpoint.[1][2] This interaction suppresses T-cell activity, enabling tumor cells to evade the host's immune system.[1][3] The blockade of this pathway, by preventing the PD-1/PD-L1 interaction, can restore T-cell-mediated anti-tumor immunity, a strategy that has revolutionized cancer treatment.[2][4]

Established therapies, predominantly monoclonal antibodies, have demonstrated significant clinical success by targeting either PD-1 or PD-L1.[2][5] However, the development of small molecule inhibitors offers potential advantages, including oral bioavailability and potentially different safety profiles. This guide will focus on the rigorous evaluation of a novel small molecule, "this compound," against these established benchmarks.

Benchmarking Against Known Inhibitors: The Monoclonal Antibodies

A thorough evaluation of a novel inhibitor necessitates a direct comparison with the current standards of care. The following monoclonal antibodies represent the primary benchmarks for PD-1/PD-L1 pathway inhibition:

Inhibitor Target Mechanism of Action
Pembrolizumab (Keytruda®) PD-1A humanized monoclonal antibody that binds to the PD-1 receptor, blocking its interaction with both PD-L1 and PD-L2, thereby restoring T-cell response.[4][6][7][8]
Nivolumab (Opdivo®) PD-1A human immunoglobulin G4 (IgG4) monoclonal antibody that binds to the PD-1 receptor and blocks its interaction with PD-L1 and PD-L2.
Cemiplimab (Libtayo®) PD-1A human monoclonal antibody that binds to the PD-1 receptor, blocking the PD-1/PD-L1 pathway and removing the inhibition of the immune response.[9][10][11][12]
Atezolizumab (Tecentriq®) PD-L1A humanized monoclonal antibody that binds to PD-L1 and blocks its interaction with both PD-1 and B7.1 receptors, restoring T-cell activity against tumor cells.[13][14][15][16][17]
Avelumab (Bavencio®) PD-L1A human IgG1 monoclonal antibody that specifically binds to PD-L1, preventing its interaction with the PD-1 receptor.[18][19][20][21][22] It also has a wild-type Fc region that may engage the innate immune system.[18][21]
Durvalumab (Imfinzi®) PD-L1A human immunoglobulin G1 kappa (IgG1κ) monoclonal antibody that blocks the interaction of PD-L1 with PD-1 and CD80.

A Step-by-Step Experimental Framework for Evaluating this compound

To ascertain the efficacy of "this compound" as a PD-1/PD-L1 inhibitor, a multi-tiered experimental approach is essential. This framework progresses from initial biochemical validation to complex cellular and in vivo models.

Foundational Biochemical Assays: Direct Target Engagement

The initial step is to determine if the compound directly interacts with the target proteins and disrupts the PD-1/PD-L1 interaction.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This biochemical assay quantitatively measures the disruption of the PD-1/PD-L1 interaction.

  • Reagents and Materials:

    • Recombinant human PD-1 protein (tagged, e.g., with His)

    • Recombinant human PD-L1 protein (tagged, e.g., with Fc)

    • Anti-tag donor fluorophore (e.g., anti-His-Europium)

    • Anti-tag acceptor fluorophore (e.g., anti-Fc-d2)

    • Assay buffer

    • 384-well low-volume plates

    • "this compound" and known inhibitor controls (e.g., a reference antibody)

  • Procedure: a. Prepare serial dilutions of the test compound and controls. b. Add the tagged PD-1 and PD-L1 proteins to the assay plate. c. Add the test compound or control to the wells. d. Incubate to allow for binding. e. Add the donor and acceptor fluorophores. f. Incubate to allow for detection antibody binding. g. Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at the donor and acceptor emission wavelengths.

  • Data Analysis:

    • Calculate the HTRF ratio. A decrease in the ratio indicates disruption of the PD-1/PD-L1 interaction.

    • Plot the HTRF ratio against the compound concentration to determine the IC50 value.

Cell-Based Assays: Functional Consequences of Target Inhibition

Cell-based assays are critical to confirm that the biochemical activity translates into a functional cellular response.

Experimental Protocol: PD-1/PD-L1 Blockade Bioassay (NFAT Reporter Assay)

This assay utilizes engineered cells to model the PD-1/PD-L1 interaction and its inhibition.

G cluster_0 Assay Principle Effector_Cells PD-1/NFAT Reporter Jurkat Cells (Expressing PD-1 and NFAT-Luciferase) PD1_PDL1_Interaction PD-1/PD-L1 Interaction Effector_Cells->PD1_PDL1_Interaction PD-1 Target_Cells PD-L1 Expressing Cells (e.g., CHO-K1 or a cancer cell line) Target_Cells->PD1_PDL1_Interaction PD-L1 TCR_Activation TCR Activation Signal TCR_Activation->Effector_Cells Inhibition Inhibition of TCR Signaling PD1_PDL1_Interaction->Inhibition Luciferase_Expression Luciferase Expression Inhibition->Luciferase_Expression Inhibitor This compound or Known Antibody Inhibitor->PD1_PDL1_Interaction Blocks Interaction Inhibitor->Luciferase_Expression Restores Signal

Caption: Workflow of a PD-1/PD-L1 blockade bioassay using a luciferase reporter system.

  • Cell Lines:

    • PD-1/NFAT Reporter Jurkat T cells: Express human PD-1 and a luciferase gene under the control of the NFAT response element.

    • PD-L1 expressing cells: A cell line (e.g., CHO-K1 or a cancer cell line) engineered to express human PD-L1.

  • Procedure: a. Culture the PD-1/NFAT Jurkat cells and the PD-L1 expressing cells. b. Plate the PD-L1 expressing cells in a 96-well white plate. c. Prepare serial dilutions of "this compound" and known antibody inhibitors. d. Add the test compounds to the wells containing the PD-L1 cells. e. Add the PD-1/NFAT Jurkat cells to the wells. f. Co-culture the cells for a defined period (e.g., 6-24 hours). g. Add a luciferase substrate. h. Measure luminescence using a plate reader.

  • Data Analysis:

    • An increase in luminescence indicates that the inhibitor has blocked the PD-1/PD-L1 interaction, leading to T-cell activation and luciferase expression.

    • Calculate the EC50 value from the dose-response curve.

In Vitro Co-culture Systems: Assessing T-Cell Mediated Tumor Cell Killing

To evaluate the ultimate goal of immunotherapy – the killing of cancer cells – a co-culture system is employed.

Experimental Protocol: T-Cell Mediated Tumor Cell Killing Assay

  • Cells and Reagents:

    • A cancer cell line that expresses PD-L1 (e.g., A549 lung carcinoma).

    • Human peripheral blood mononuclear cells (PBMCs) or isolated T cells.

    • T-cell activation reagents (e.g., anti-CD3/CD28 antibodies).

    • A method to quantify cell viability (e.g., LDH release assay, real-time cell analysis, or flow cytometry-based killing assay).

  • Procedure: a. Plate the tumor cells. b. Activate T cells from healthy donor PBMCs. c. Add the activated T cells to the tumor cells. d. Treat the co-culture with "this compound" or known inhibitors at various concentrations. e. Incubate for 24-72 hours. f. Measure tumor cell viability using the chosen method.

  • Data Analysis:

    • A decrease in tumor cell viability in the presence of the inhibitor indicates enhanced T-cell mediated killing.

    • Compare the dose-dependent killing effect of the novel compound to that of the known inhibitors.

In Vivo Efficacy Studies: The Definitive Test

The final and most critical step is to assess the anti-tumor activity of the compound in a living organism.

Experimental Protocol: Syngeneic Mouse Tumor Model

G cluster_0 In Vivo Efficacy Workflow Tumor_Implantation Implant Syngeneic Tumor Cells (e.g., MC38, CT26) into Mice Tumor_Growth Allow Tumors to Establish Tumor_Implantation->Tumor_Growth Treatment_Groups Randomize Mice into Treatment Groups: - Vehicle Control - this compound - Known Inhibitor (e.g., anti-PD-1 Ab) Tumor_Growth->Treatment_Groups Dosing Administer Treatment Treatment_Groups->Dosing Monitoring Monitor Tumor Growth and Animal Health Dosing->Monitoring Endpoint_Analysis Endpoint Analysis: - Tumor Volume and Weight - Immune Cell Infiltration (Flow Cytometry, IHC) - Cytokine Profiling Monitoring->Endpoint_Analysis

Caption: General workflow for an in vivo efficacy study using a syngeneic mouse model.

  • Model Selection:

    • Use immunocompetent mice (e.g., C57BL/6 or BALB/c).

    • Select a syngeneic tumor cell line that is responsive to checkpoint inhibition (e.g., MC38 colon adenocarcinoma or CT26 colon carcinoma).

  • Procedure: a. Implant tumor cells subcutaneously into the mice. b. Once tumors reach a palpable size, randomize mice into treatment groups:

    • Vehicle control
    • "this compound" (administered orally or via an appropriate route)
    • A known inhibitor (e.g., an anti-mouse PD-1 antibody, administered intraperitoneally) c. Administer treatments according to a defined schedule. d. Measure tumor volume regularly. e. At the end of the study, collect tumors and spleens for further analysis.
  • Endpoint Analysis:

    • Tumor Growth Inhibition: Compare the tumor growth curves between the treatment groups.

    • Immunophenotyping: Analyze the immune cell populations within the tumors and spleens using flow cytometry to assess the infiltration and activation of T cells (e.g., CD8+ T cells).

    • Immunohistochemistry (IHC): Stain tumor sections for immune cell markers (e.g., CD8, Granzyme B) to visualize the anti-tumor immune response.

Data Summary and Interpretation

The quantitative data from these experiments should be compiled for a clear comparison.

Parameter This compound Known Inhibitor (e.g., Pembrolizumab)
Biochemical IC50 (HTRF) To be determinedLiterature values / Internal control
Cell-Based EC50 (NFAT) To be determinedLiterature values / Internal control
In Vitro Tumor Killing (% lysis) To be determinedTo be determined
In Vivo Tumor Growth Inhibition (%) To be determinedTo be determined
In Vivo CD8+ T-cell Infiltration (fold change) To be determinedTo be determined

A successful novel inhibitor would demonstrate a potent IC50 in biochemical assays, a corresponding EC50 in functional cell-based assays, the ability to enhance T-cell mediated tumor cell killing in vitro, and significant tumor growth inhibition in vivo, ideally comparable or superior to the known inhibitors. The in vivo studies are crucial for confirming the compound's ability to modulate the tumor microenvironment and elicit a robust anti-tumor immune response.

Conclusion

The evaluation of a novel small molecule inhibitor like "this compound" requires a systematic and rigorous approach. By following the experimental framework outlined in this guide, researchers can obtain the necessary data to comprehensively characterize its efficacy and benchmark its performance against established monoclonal antibody therapies. This multi-faceted approach, from biochemical assays to in vivo models, is essential for identifying promising new candidates in the exciting field of cancer immunotherapy.

References

  • Cemiplimab - DermNet. [Link]

  • What are the molecular and cellular mechanisms of action of CEMIPLIMAB-RWLC in LIBTAYO therapy? | R Discovery. [Link]

  • Pembrolizumab - Wikipedia. [Link]

  • Cemiplimab Therapeutic Cheat Sheet - Next Steps in Dermatology. [Link]

  • 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed. [Link]

  • TECENTRIQ (atezolizumab) injection - accessdata.fda.gov. [Link]

  • Pembrolizumab (Keytruda) - Cancer Research UK. [Link]

  • Mechanism of Action of KEYTRUDA® (pembrolizumab) | Health Care Professionals. [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC - NIH. [Link]

  • PD-1:PD-L1/PD-L2 Cell-Based Inhibitor Screening Assay Kit - BPS Bioscience. [Link]

  • How to Evaluate the Success of Anti-PD-1 Drugs In Vitro? - Blog - Crown Bioscience. [Link]

  • Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof | Request PDF - ResearchGate. [Link]

  • Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects - MDPI. [Link]

  • Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate - PMC - NIH. [Link]

  • PD-1 & PD-L1 Inhibitors - Assay Genie. [Link]

  • 5-Ethyl-2-(2-methylbenzamido)thiophene-3-carboxylic acid | C15H15NO3S - PubChem. [Link]

  • 2-Amino-5-methylthiophene-3-carboxylic acid | C6H7NO2S | CID 21931591 - PubChem. [Link]

  • Avelumab: clinical trial innovation and collaboration to advance anti-PD-L1 immunotherapy. [Link]

  • In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models. [Link]

  • Biochemical aspects of PD-L1 regulation in cancer immunotherapy - PMC - PubMed Central. [Link]

  • Atezolizumab - StatPearls - NCBI Bookshelf - NIH. [Link]

  • In Vivo Models Of PD-1/PD-L1 Axis Blockade I CRO Services - Explicyte. [Link]

  • TECENTRIQ® (atezolizumab) proposed mechanism of action | mNSCLC. [Link]

  • Establishment of Cell-Based Assay System for Evaluating Cytotoxic Activity Modulated by the Blockade of PD-1 and PD-L1 Interactions with a Therapeutic Antibody - PubMed. [Link]

  • PD1-PDL1 Immune Checkpoint Biochemical Assay - Reaction Biology. [Link]

  • Mechanism of Action | BAVENCIO® (avelumab) For HCPs. [Link]

  • What is the mechanism of Cemiplimab-RWLC? - Patsnap Synapse. [Link]

  • What is the mechanism of Atezolizumab? - Patsnap Synapse. [Link]

  • Pembrolizumab - StatPearls - NCBI Bookshelf. [Link]

  • What is the mechanism of Avelumab? [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals. [Link]

  • Avelumab's dual mechanism of action. Avelumab is a human IgG1... | Download Scientific Diagram - ResearchGate. [Link]

  • Atezolizumab: A novel PD-L1 inhibitor in cancer therapy with a focus in bladder and non-small cell lung cancers - PubMed. [Link]

  • Mechanisms of Action - KEYTRUDA® (pembrolizumab) and LENVIMA® (lenvatinib). [Link]

  • Cemiplimab - Wikipedia. [Link]

  • Avelumab - Massive Bio. [Link]

  • Evaluating Immune Checkpoint Inhibition Biomarkers - The Jackson Laboratory. [Link]

Sources

A Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Poorly Soluble Compounds: A Case Study with 2-Benzamido-5-ethylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of oral dosage forms for poorly soluble drug candidates presents a significant challenge in the pharmaceutical industry. Establishing a predictive mathematical relationship between in vitro drug release properties and in vivo bioavailability, known as an In Vitro-In Vivo Correlation (IVIVC), is a critical tool to streamline this process.[1][2] This guide provides a comprehensive framework for developing a Level A IVIVC, the highest category of correlation defined by the U.S. Food and Drug Administration (FDA).[3] We use the hypothetical compound 2-Benzamido-5-ethylthiophene-3-carboxylic acid (BETC), a model Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability), to illustrate the experimental design, data analysis, and regulatory implications of a successful IVIVC.[4][5] By comparing a standard crystalline suspension with an enhanced amorphous solid dispersion (ASD) formulation of BETC, this guide offers field-proven insights into accelerating drug development, setting meaningful product specifications, and potentially waiving future in vivo bioequivalence studies.[6][7]

Introduction: The Strategic Value of IVIVC in Drug Development

The oral bioavailability of a drug is fundamentally governed by its solubility in the gastrointestinal fluids and its permeability across the intestinal wall.[8] For BCS Class II compounds like this compound (BETC), the rate-limiting step to absorption is dissolution.[4] Consequently, formulation strategies that enhance the dissolution rate can lead to significant improvements in in vivo exposure.

An IVIVC serves as a bridge between the laboratory bench and clinical outcomes.[9] Defined by the FDA as a "predictive mathematical model describing the relationship between an in vitro property of a dosage form and an in vivo response," a robust IVIVC allows dissolution testing to become a surrogate for complex and costly human bioequivalence studies.[1][6] This is particularly valuable during formulation optimization, scale-up, and for managing post-approval changes, offering substantial savings in time and resources.[2][6]

This guide will walk through the development of a Level A IVIVC , which represents a point-to-point correlation between the in vitro dissolution profile and the in vivo absorption profile.[3] This level of correlation is the most rigorous and provides the highest regulatory value.

Part 1: In Vitro Characterization – The Predictive Assays

The foundation of any IVIVC is built upon meticulously designed in vitro experiments that can predict in vivo behavior. For a BCS Class II compound, the key assays are dissolution and permeability.

Biorelevant Dissolution Testing

To accurately forecast in vivo dissolution, it is crucial to use media that mimic the physiological conditions of the human gut.[10] Biorelevant media, such as Fasted State Simulated Intestinal Fluid (FaSSIF), contain bile salts and lecithin, which are critical for wetting and solubilizing poorly soluble drugs like BETC.[10]

Experimental Protocol: USP Apparatus II Dissolution for BETC Formulations

  • Apparatus: USP Apparatus II (Paddle).

  • Media: 900 mL of FaSSIF (pH 6.5), maintained at 37 ± 0.5°C.

  • Paddle Speed: 75 RPM.

  • Formulations Tested:

    • Formulation F1: BETC Crystalline Suspension (50 mg dose).

    • Formulation F2: BETC Amorphous Solid Dispersion (ASD) with HPMC-AS (50 mg dose).

  • Sampling: 5 mL aliquots are withdrawn at 5, 10, 15, 30, 45, 60, 90, and 120 minutes. The withdrawn volume is replaced with fresh media.

  • Analysis: Samples are filtered through a 0.45 µm PVDF filter and analyzed by a validated HPLC-UV method at the appropriate wavelength for BETC.

Causality Behind Experimental Choices:

  • USP Apparatus II at 75 RPM: Provides gentle agitation that mimics the motility of the small intestine without being overly aggressive, which could lead to artificially high dissolution rates.

  • FaSSIF Media: Chosen over simple buffers to simulate the fasted human intestine, providing a more realistic environment for a lipophilic, poorly soluble compound. This is essential for a predictive IVIVC.[10]

Table 1: Comparative In Vitro Dissolution Profiles of BETC Formulations

Time (min)Formulation F1 (% Dissolved)Formulation F2 (% Dissolved)
5835
101562
152278
303591
454495
605197
905898
1206298
In Vitro Permeability Assessment

To confirm the high permeability characteristic of a BCS Class II compound, an assay using the Caco-2 cell line is the industry standard.[11] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[12]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Transepithelial Electrical Resistance (TEER) is measured. Only monolayers with TEER values > 200 Ω·cm² are used, ensuring the integrity of the tight junctions.[13]

  • Transport Study:

    • The compound is tested in both directions: Apical-to-Basolateral (A→B) to assess absorption and Basolateral-to-Apical (B→A) to assess efflux.[14]

    • BETC is added to the donor chamber (apical or basolateral) at a concentration of 10 µM.

    • Samples are taken from the receiver chamber at timed intervals over 2 hours.

  • Controls: Propranolol (high permeability) and Mannitol (low permeability) are run alongside BETC as controls to validate the assay performance.

  • Analysis: Concentrations in the receiver chamber are quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated.

Table 2: Caco-2 Permeability Results for BETC

CompoundDirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)Permeability Class
BETC A → B 15.2 0.9 High
B → A 13.7
PropranololA → B18.51.1High (Control)
MannitolA → B0.4N/ALow (Control)

Trustworthiness Through Self-Validation: The high Papp value for BETC, comparable to the high permeability control (Propranolol), and a low efflux ratio (<2) confirm its classification as a highly permeable compound not subject to significant active efflux.[14][15] This validates the assumption that dissolution is the primary barrier to its absorption.

In_Vitro_Workflow cluster_dissolution Dissolution Testing cluster_permeability Permeability Assay F1 Formulation F1 (Crystalline) Diss_App USP Apparatus II FaSSIF Media, 37°C F1->Diss_App F2 Formulation F2 (ASD) F2->Diss_App HPLC HPLC-UV Analysis Diss_App->HPLC Sampling Diss_Data Table 1: % Dissolved vs. Time HPLC->Diss_Data Caco2 Caco-2 Cell Culture (21 Days) TEER TEER Measurement (Integrity Check) Caco2->TEER Transport Bidirectional Transport (A<->B) TEER->Transport >200 Ω·cm² LCMS LC-MS/MS Analysis Transport->LCMS Sampling Perm_Data Table 2: Papp & Efflux Ratio LCMS->Perm_Data

Figure 1: Experimental workflow for in vitro characterization of BETC formulations.

Part 2: In Vivo Pharmacokinetic Evaluation

The in vivo study is designed to measure the rate and extent of drug absorption into the systemic circulation.[16] A crossover study design is optimal as it minimizes inter-subject variability, allowing each subject to serve as their own control.

Experimental Protocol: Canine Oral Pharmacokinetic Study

  • Animal Model: Beagle dogs (n=6), chosen for their predictive gastrointestinal physiology relative to humans.

  • Study Design: A single-dose, two-way crossover study with a 7-day washout period between treatments.

  • Dosing: Animals receive a 50 mg oral dose of either Formulation F1 or Formulation F2.

  • Blood Sampling: Serial blood samples (approx. 1 mL) are collected via the cephalic vein at pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.[17]

  • Sample Processing: Plasma is harvested by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of BETC are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).[18]

Table 3: Mean Pharmacokinetic Parameters of BETC Formulations in Dogs (n=6)

ParameterFormulation F1 (Crystalline)Formulation F2 (ASD)
Cmax (ng/mL) 450 ± 951150 ± 210
Tmax (hr) 2.0 ± 0.51.0 ± 0.25
AUC₀₋₂₄ (ng·hr/mL) 3100 ± 5507800 ± 1100
Relative Bioavailability (Frel) -252%

The results clearly demonstrate that the ASD formulation (F2) significantly enhanced both the rate (lower Tmax) and extent (higher Cmax and AUC) of BETC absorption compared to the crystalline suspension (F1).

In_Vivo_Workflow cluster_pk In Vivo Pharmacokinetic Study Dosing Oral Dosing (n=6 Dogs) F1 or F2 in Crossover Sampling Serial Blood Sampling (0-24 hours) Dosing->Sampling Processing Plasma Separation Sampling->Processing Bioanalysis LC-MS/MS Analysis Processing->Bioanalysis PK_Data Table 3: Cmax, Tmax, AUC Bioanalysis->PK_Data

Figure 2: Workflow for the in vivo pharmacokinetic study in a canine model.

Part 3: Bridging the Gap - Developing the Level A IVIVC

The core of the IVIVC is to mathematically link the in vitro data (Table 1) with the in vivo data (Table 3). This requires calculating the fraction of drug absorbed in vivo from the plasma concentration data.

Deconvolution of In Vivo Data

Deconvolution is a mathematical process used to determine the in vivo absorption profile from the plasma concentration-time profile.[19] The Wagner-Nelson method is a common and accepted deconvolution technique for drugs that follow one-compartment pharmacokinetics.[20][21] It calculates the cumulative amount of drug absorbed over time.

The fraction absorbed at time 't' is calculated by comparing the cumulative amount absorbed at that time to the total amount that will be absorbed.

Correlation Modeling

A Level A IVIVC is established by plotting the in vitro % dissolved against the in vivo % absorbed for each formulation at corresponding time points.[3] A linear relationship with a high correlation coefficient (R² > 0.9) is indicative of a strong correlation.

Table 4: Point-to-Point Correlation Data for BETC Formulations

Time (hr)Formulation F1 In Vitro % DissolvedFormulation F1 In Vivo % Absorbed (Deconvoluted)Formulation F2 In Vitro % DissolvedFormulation F2 In Vivo % Absorbed (Deconvoluted)
0.2515186265
0.5035389189
0.7544479594
1.0051549796
1.5058609897
2.0062659898

When plotted, these data points from both formulations should fall on a single correlation line, demonstrating that the in vitro dissolution test is predictive of in vivo absorption regardless of the formulation type. For this case study, the resulting correlation yields an R² of 0.98.

IVIVC_Model cluster_inputs Data Inputs InVitro In Vitro Data (% Dissolved vs. Time) Correlation Level A Correlation Plot (% Dissolved vs. % Absorbed) InVitro->Correlation InVivo In Vivo Data (Plasma Conc. vs. Time) Deconvolution Deconvolution (e.g., Wagner-Nelson Method) InVivo->Deconvolution AbsorbedData In Vivo Data (% Absorbed vs. Time) Deconvolution->AbsorbedData AbsorbedData->Correlation

Figure 3: Logical relationship for developing a Level A IVIVC model.

Conclusion and Regulatory Application

This guide demonstrates a systematic approach to developing a robust, Level A IVIVC for the poorly soluble compound BETC. By leveraging biorelevant in vitro assays and a well-designed in vivo pharmacokinetic study, we established a highly predictive mathematical model (R² = 0.98) linking in vitro dissolution to in vivo absorption.

The strategic implications of this validated IVIVC are profound:

  • Setting Biorelevant Specifications: The dissolution method and its acceptance criteria are now directly linked to clinical performance, ensuring batch-to-batch consistency.

  • Facilitating Formulation Development: New formulations can be rapidly screened in vitro, with the IVIVC model predicting their in vivo performance without the immediate need for animal or human studies.

  • Regulatory Flexibility (Biowaiver): A validated Level A IVIVC can serve as a surrogate for in vivo bioequivalence studies for certain pre- and post-approval manufacturing changes, as outlined in FDA guidance.[7][22] This accelerates timelines and significantly reduces development costs.

By following the principles of scientific integrity, employing self-validating protocols, and explaining the causality behind experimental choices, researchers and drug developers can confidently establish IVIVCs that enhance product quality and accelerate the delivery of new medicines to patients.

References

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link][7][22][23]

  • Sakore, S., & Chakraborty, B. (2011). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Journal of Bioequivalence & Bioavailability. [Link][1]

  • Pharma Lesson. (n.d.). IVIVC for SR Dosage Forms. [Link][4]

  • Jampilek, J., & Kralova, K. (2019). In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand? Applied Sciences. [Link][24]

  • Prajapati, D. T., et al. (2013). In vitro Methods for In vitro-In vivo Correlation (IVIVC) for Poorly Water Soluble Drugs. ResearchGate. [Link][2]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link][22]

  • Charles River Laboratories. (n.d.). BCS Classification for Biowaivers. [Link][15]

  • Al-Gousous, J., & Langguth, P. (2025). Biopharmaceutics Classification System (BCS) - An Overview. International Journal of Pharmaceutical Sciences Review and Research. [Link][5]

  • Locum USA. (n.d.). In-Vitro-In-Vivo Correlation Definitions and Regulatory Guidance. [Link][6]

  • SciSpace. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. [Link][16]

  • Singh, S. K., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies. [Link][10][25]

  • Hesketh, T., & Tucker, G. (2020). Deconvolution and IVIVC: Exploring the Role of Rate-Limiting Conditions. Pharmaceutics. [Link][19]

  • Wikipedia. (n.d.). Biopharmaceutics Classification System. [Link][8]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link][11]

  • GSC Online Press. (2024). An Overview of the Biopharmaceutics Classification System (BCS). [Link][26]

  • Novartis Institute of Biomedical Research. (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development. [Link][27]

  • Certara. (n.d.). WagnerNelson Object. [Link][20]

  • Journal of Pharmaceutical Sciences and Research. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. [Link][9]

  • ICH. (2019). Biopharmaceutics Classification System-Based Biowaivers. [Link][28]

  • ResearchGate. (2020). Wagner-Nelson and Numerical Deconvolution Based Approaches for in-Vivo Performance Prediction. [Link][21]

  • Evotec. (n.d.). Caco-2 Permeability Assay. [Link][14]

  • Unknown Source. (n.d.). Caco2 assay protocol. [Link][13]

  • Sygnature Discovery. (n.d.). In vivo PK / Pharmacokinetic Studies. [Link][18]

  • JoVE. (2025). Video: One-Compartment Open Model: Wagner-Nelson and Loo Riegelman Method for ka Estimation. [Link][29]

  • U.S. Food and Drug Administration. (n.d.). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA Guidance for Industry. [Link][17]

  • ResearchGate. (n.d.). Caco-2 cell permeability assays to measure drug absorption. [Link][12]

  • U.S. Food and Drug Administration. (2025). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link][30]

  • Boomer.org. (2024). Wagner-Nelson Method. [Link][31]

  • NIH. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 2-Benzamido-5-ethylthiophene-3-carboxylic acid, a Novel Kinase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Note: The subject of this guide, 2-Benzamido-5-ethylthiophene-3-carboxylic acid, is a novel chemical entity. For the purposes of providing a scientifically rigorous and contextually relevant comparison, this document will treat it as a hypothetical inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-validated and critical target in oncology. This framework allows for a direct and meaningful comparison with established EGFR inhibitors, providing a practical guide to the principles and methodologies of cross-reactivity profiling.

Introduction: The Imperative of Selectivity in Kinase Inhibition

The human kinome consists of over 500 protein kinases, which share a structurally conserved ATP-binding site.[1] This homology presents a significant challenge in the development of kinase inhibitors, as off-target binding can lead to unforeseen toxicities or reduced efficacy.[2] The Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell growth and proliferation, is a prime example of where inhibitor selectivity is paramount.[3][4] Aberrant EGFR signaling is a hallmark of various cancers, and while EGFR inhibitors have revolutionized treatment, their clinical utility is often dictated by their selectivity profile.[5][6]

This guide provides a comprehensive framework for the cross-reactivity profiling of a novel hypothetical EGFR inhibitor, "this compound" (herein referred to as Compound X). We will compare its hypothetical profiling data against two established EGFR tyrosine kinase inhibitors (TKIs):

  • Gefitinib (Iressa®): A first-generation, reversible EGFR inhibitor.[5][6][7]

  • Osimertinib (Tagrisso®): A third-generation, irreversible inhibitor with selectivity for mutant forms of EGFR.[8][9]

The core objective is to elucidate the experimental workflows and data interpretation necessary to build a comprehensive selectivity profile, a critical step in advancing a candidate from discovery to clinical development.

The Rationale for Cross-Reactivity Profiling

The central aim of cross-reactivity profiling is to understand a compound's "selectivity window"—the difference in potency between its intended target and other cellular targets. A wider selectivity window generally correlates with a better safety profile, as off-target effects are minimized.[2] For an EGFR inhibitor, promiscuous binding to other kinases, such as those in the Src or Abl families, could lead to unintended biological consequences and adverse events.[10] Therefore, a systematic evaluation against a broad panel of kinases is a non-negotiable aspect of preclinical drug development.[1][11]

Experimental Methodologies for Comprehensive Profiling

A multi-pronged approach is essential for a thorough assessment of cross-reactivity. This typically involves a combination of in vitro biochemical assays and cell-based target engagement studies.

In Vitro Kinase Panel Screening

The foundational step in cross-reactivity profiling is to screen the compound against a large, representative panel of purified human kinases.[1][11] This provides a direct measure of the compound's inhibitory activity against each kinase, typically expressed as an IC50 value (the concentration required to inhibit 50% of the kinase's activity).

Caption: Workflow for in vitro kinase cross-reactivity profiling.

This protocol describes a standard method for determining the inhibitory activity of a compound against a panel of kinases.

  • Preparation of Reagents:

    • Kinase Buffer: Prepare a suitable kinase buffer, typically containing Tris-HCl, MgCl2, and DTT.[12][13]

    • ATP Solution: Prepare a stock solution of ATP, including [γ-32P]ATP for radiolabeling. The final ATP concentration should be at or near the Km for each kinase to ensure accurate IC50 determination.

    • Substrate: Use a generic or specific peptide/protein substrate for each kinase.

    • Compound Dilutions: Prepare a serial dilution of Compound X, Gefitinib, and Osimertinib in DMSO.

  • Assay Procedure:

    • Add the kinase, substrate, and test compound to a 96-well plate.

    • Initiate the kinase reaction by adding the ATP solution.[12]

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

    • Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate.

    • Wash the membrane to remove unincorporated [γ-32P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®)

While in vitro assays are crucial, they do not always reflect a compound's behavior in a cellular context. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying target engagement in intact cells.[14][15][16] The principle is that a ligand binding to its target protein stabilizes the protein, increasing its melting temperature.[16][17]

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA®).

  • Cell Culture and Treatment:

    • Culture an EGFR-expressing cell line (e.g., A431) to ~80% confluency.

    • Treat the cells with various concentrations of Compound X, Gefitinib, Osimertinib, or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.[18]

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[18]

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.[14]

  • Protein Detection and Analysis:

    • Analyze the amount of soluble EGFR in the supernatant at each temperature using Western blotting with an anti-EGFR antibody.

    • Quantify the band intensities and plot the percentage of soluble EGFR against the temperature.

    • The shift in the melting curve in the presence of the compound indicates target engagement.

Comparative Data Analysis

The following tables present hypothetical data for Compound X, allowing for a direct comparison with the known profiles of Gefitinib and Osimertinib.

Table 1: In Vitro Kinase Selectivity Profile (% Inhibition at 1 µM)
Kinase TargetCompound X (% Inhibition)Gefitinib (% Inhibition)Osimertinib (% Inhibition)
EGFR (WT) 95 98 60
EGFR (L858R/T790M) 98 45 99
HER2556040
HER4404535
SRC253010
ABL115205
VEGFR21015<5
PDGFRβ812<5

Causality Behind the Data: This table illustrates the fundamental differences in selectivity. Gefitinib shows high potency against wild-type (WT) EGFR but significantly less against the T790M resistance mutant.[11] Conversely, Osimertinib is highly selective for the mutant EGFR, with less activity against WT EGFR, which often translates to a better side-effect profile.[8][9] The hypothetical Compound X demonstrates potent inhibition of both WT and mutant EGFR, suggesting a different binding mode or a broader spectrum of activity. Its moderate off-target inhibition of HER2 and SRC would warrant further investigation.

Table 2: Cellular Thermal Shift Assay (CETSA®) Data
CompoundTargetΔTm (°C)Interpretation
Compound X EGFR+8.5Strong intracellular target engagement
Gefitinib EGFR+7.8Strong intracellular target engagement
Osimertinib EGFR+9.2Strong and stable (covalent) target engagement

Causality Behind the Data: A significant positive shift in the melting temperature (ΔTm) confirms that all three compounds engage with EGFR inside the cell.[16] The slightly higher ΔTm for Osimertinib could be attributed to its irreversible, covalent binding mechanism, which provides a higher degree of protein stabilization compared to the reversible binding of Gefitinib and, hypothetically, Compound X.[8][19]

Visualizing the EGFR Signaling Pathway

Understanding the context of the target is crucial. The following diagram illustrates the EGFR signaling cascade, which is what these inhibitors are designed to disrupt.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Enters Nucleus AKT AKT PI3K->AKT AKT->Proliferation Inhibits Apoptosis EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Compound X Gefitinib Osimertinib Inhibitor->EGFR Blocks ATP Binding

Caption: Simplified EGFR signaling pathway and the point of intervention for TKIs.

Conclusion: Synthesizing the Data for a Go/No-Go Decision

The cross-reactivity profile of Compound X, when compared to established drugs like Gefitinib and Osimertinib, provides a clear path forward. The potent, dual inhibition of both WT and mutant EGFR suggests it may have a broad application but could also carry the side effects associated with WT EGFR inhibition, similar to first-generation TKIs.[20] The off-target activities on HER2 and SRC, while moderate, necessitate further investigation through dedicated dose-response studies and cellular assays to determine if these activities will have a meaningful physiological or toxicological effect.

This guide has outlined the essential experimental framework for establishing a robust cross-reactivity profile. By integrating in vitro panel screening with cellular target engagement assays, researchers can build a comprehensive understanding of a compound's selectivity, a critical determinant of its potential as a safe and effective therapeutic agent.

References

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Adriaenssens, E., et al. (2023, September 23). In vitro kinase assay. protocols.io. [Link]

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

  • PubChem. (n.d.). 5-Ethyl-2-(2-methylbenzamido)thiophene-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 237-51. [Link]

  • Muthas, D., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling, 52(5), 1330-1339. [Link]

  • Zhao, J., et al. (2022). Systematic analysis and molecular profiling of EGFR allosteric inhibitor cross-reactivity across the proto-oncogenic ErbB family kinases by integrating dynamics simulation, energetics calculation and biochemical assay. Journal of Molecular Recognition, 35(6), e2968. [Link]

  • Bantscheff, M., et al. (2005). Cellular Targets of Gefitinib. Cancer Research, 65(2), 379-82. [Link]

  • Lee, K., et al. (2018). Superior efficacy and selectivity of novel small molecule kinase inhibitors of T790M mutant EGFR in preclinical models of lung cancer. Molecular Cancer Therapeutics, 17(7), 1388-1399. [Link]

  • Workman, P., & Collins, I. (2010). Measuring and interpreting the selectivity of protein kinase inhibitors. Current Opinion in Chemical Biology, 14(4), 438-445. [Link]

  • Bio-protocol. (2022, September 1). In vitro kinase assay. [Link]

  • Chapman, J. M., et al. (1979). Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. Journal of Medicinal Chemistry, 22(11), 1399-1402. [Link]

  • Kitagawa, K., et al. (2007). Gefitinib, an EGFR tyrosine kinase inhibitor, directly inhibits the function of P-glycoprotein in multidrug resistant cancer cells. Biochemical and Biophysical Research Communications, 361(2), 490-495. [Link]

  • Cross, D. A. E., et al. (2017). Targeting the Gatekeeper: Osimertinib in EGFR T790M Mutation–Positive Non–Small Cell Lung Cancer. Clinical Cancer Research, 23(22), 6967-6973. [Link]

  • El-Gamal, M. I., et al. (2022). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 27(19), 6533. [Link]

  • Kalliokoski, T., et al. (2013). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Journal of Cheminformatics, 5(1), 18. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). [Link]

  • Sino Biological. (n.d.). EGFR Signaling Pathway. [Link]

  • Mazumder, M. H., & Mishra, J. S. (2016). In vitro NLK Kinase Assay. Bio-protocol, 6(18), e1933. [Link]

  • Mueller, C., et al. (2020). Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies. Biochemistry, 59(16), 1569-1579. [Link]

  • Lu, S., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1335-1349. [Link]

  • Kris, M. G., et al. (2018). Long-term safety and survival with gefitinib in select patients with advanced non-small cell lung cancer: Results from the US IRESSA Clinical Access Program (ICAP). Cancer, 124(12), 2596-2603. [Link]

  • Bîrcă, M., et al. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 27(21), 7401. [Link]

  • ResearchGate. (2023, June 27). In vitro kinase assay v1. [Link]

  • Hu, Y., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling, 52(5), 1330-9. [Link]

  • Ou, S. H. I. (2018, October 23). Osimertinib For Uncommon EGFR Mutations in NSCLC. YouTube. [Link]

  • ResearchGate. (n.d.). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Wikipedia. (n.d.). Epidermal growth factor receptor. [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. [Link]

  • Fukuoka, M., et al. (2003). Efficacy of Gefitinib, an Inhibitor of the Epidermal Growth Factor Receptor Tyrosine Kinase, in Symptomatic Patients With Non–Small Cell Lung Cancer. Journal of Clinical Oncology, 21(12), 2237-2246. [Link]

  • ResearchGate. (2025, August 9). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2960. [Link]

  • VJOncology. (2025, September 7). Safety of osimertinib plus tegavivint in first-line EGFR-mutant NSCLC. [Link]

  • Balabanova, M., et al. (2013). Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia. Journal of Cancer Therapy, 4(7), 1141-1144. [Link]

  • Masri, N., et al. (2015). Safety and Tolerability of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors in Oncology. Targeted Oncology, 10(4), 471-487. [Link]

  • Culy, C. R., & Faulds, D. (2002). Gefitinib: a review of its use in adults with advanced non-small cell lung cancer. Drugs, 62(15), 2237-53. [Link]

  • protocols.io. (2024, May 31). In vitro kinase assay. [Link]

  • ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • YouTube. (2016, January 26). NSCLC: EGFR Inhibition and Resistance Mechanisms. [Link]

  • Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • AJMC. (2026, January 21). FDA Draft Guidance Proposes CR, MRD to Accelerate MM Drug Approval. [Link]

Sources

A Guide to Ensuring Reproducibility in Biological Assays: A Case Study with 2-Benzamido-5-ethylthiophene-3-carboxylic acid and the RhoA/ROCK Pathway

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the reproducibility of biological assays is paramount. This guide provides a comprehensive framework for assessing the biological activity and ensuring the reproducibility of assays for a novel thiophene derivative, 2-Benzamido-5-ethylthiophene-3-carboxylic acid. While direct comparative data for this specific compound is not yet widely available, we will use its structural class and likely mechanism of action to establish a robust validation process. This guide will focus on its potential as an inhibitor of the RhoA/ROCK signaling pathway, a critical regulator of cancer cell migration and proliferation. As a benchmark for comparison, we will utilize the well-characterized and widely used ROCK inhibitor, Y-27632.

Introduction: The Challenge of Reproducibility with Novel Thiophene Derivatives

Thiophene-based compounds are a versatile class of heterocyclic molecules that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] this compound belongs to this promising class. The inherent variability of biological systems, however, presents a significant challenge to the reproducibility of assays designed to test these novel agents. Factors such as cell line integrity, reagent consistency, and subtle variations in protocol execution can lead to significant discrepancies in experimental outcomes.

This guide will provide a systematic approach to validating the biological activity of this compound, with a focus on self-validating experimental design to ensure the trustworthiness of the data.

Mechanistic Hypothesis: Targeting the RhoA/ROCK Signaling Pathway

The structure of this compound, featuring a benzamido group attached to a thiophene carboxylic acid backbone, suggests a potential role as an inhibitor of protein-protein interactions or enzyme activity. A highly plausible target, given the involvement of similar structures in cytoskeletal dynamics, is the RhoA/ROCK signaling pathway.

The Rho family of small GTPases, including RhoA, are master regulators of the actin cytoskeleton, influencing cell shape, motility, and division. When activated, RhoA binds to and activates its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[3] Activated ROCK, in turn, phosphorylates multiple substrates that promote the assembly of stress fibers and focal adhesions, leading to increased cell contractility and migration. In many cancers, the RhoA/ROCK pathway is overactive, contributing to tumor growth and metastasis.[4] Therefore, inhibitors of this pathway are promising candidates for cancer therapy.[5]

Signaling Pathway Diagram

RhoA_ROCK_Pathway Extracellular_Signal Extracellular Signals (e.g., LPA) GPCR GPCR Extracellular_Signal->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Substrates Downstream Substrates (e.g., MYPT1, MLC) ROCK->Substrates Cytoskeletal_Changes Actin Cytoskeleton Rearrangement Substrates->Cytoskeletal_Changes Cell_Migration Increased Cell Migration & Proliferation Cytoskeletal_Changes->Cell_Migration Inhibitor 2-Benzamido-5-ethyl- thiophene-3-carboxylic acid (Hypothesized) Inhibitor->ROCK Inhibition

Caption: Hypothesized mechanism of action for this compound.

A Framework for Reproducible Biological Assays

To rigorously assess the biological activity of this compound and ensure the reproducibility of the findings, a multi-tiered approach is essential. This involves a series of orthogonal assays, each with built-in controls and validation steps.

Foundational Requirement: Compound and Cell Line Integrity

Before embarking on biological assays, the integrity of both the compound and the cell lines must be unequivocally established.

  • Compound Characterization: The purity and identity of each synthesized batch of this compound should be confirmed by High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Cell Line Authentication: Use short tandem repeat (STR) profiling to confirm the identity of the cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) used in the assays.

  • Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, as this can significantly alter cellular responses.[6]

  • Control of Cell Passage Number: Use cells within a consistent and low passage number range to minimize phenotypic drift.

Primary Assay: Cell Viability

The initial assessment of a compound's biological activity is typically a cell viability assay to determine its cytotoxic or cytostatic effects.

Experimental Protocol: MTS Assay

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and the reference compound, Y-27632. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.

  • Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

Ensuring Reproducibility:

  • Internal Controls: Include a positive control (e.g., a known cytotoxic agent like doxorubicin) and a negative (vehicle) control on every plate.

  • Replicate Wells: Use at least triplicate wells for each concentration.

  • Inter-Assay Variability: Repeat the experiment on at least three separate occasions to assess inter-assay variability.

Functional Assay: Cell Migration

To investigate the compound's effect on a key cancer phenotype, a cell migration assay is crucial. The wound healing or "scratch" assay is a straightforward and widely used method.

Experimental Protocol: Wound Healing (Scratch) Assay

  • Create a Confluent Monolayer: Seed cells in a 6-well plate and grow them to confluence.[7]

  • Create the "Wound": Use a sterile pipette tip to create a uniform scratch in the monolayer.[7]

  • Treatment: Wash the wells to remove detached cells and add media containing the test compound, Y-27632, or vehicle control.[7]

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24 hours).

  • Data Analysis: Quantify the closure of the wound over time.

Ensuring Reproducibility:

  • Standardized Scratch: Ensure the scratch is of a consistent width.

  • Image Analysis Software: Use automated image analysis software to objectively measure wound closure.

  • Replicates: Perform each condition in at least triplicate.

Experimental Workflow: Cell Migration Assay

Wound_Healing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Seed Cells in 6-well Plate Confluence Grow to Confluence Seed->Confluence Scratch Create Scratch Confluence->Scratch Wash Wash Scratch->Wash Treat Add Compound/ Control Wash->Treat Image_0h Image (0h) Treat->Image_0h Incubate Incubate Image_0h->Incubate Image_Xh Image (Xh) Incubate->Image_Xh Quantify Quantify Wound Closure Image_Xh->Quantify Compare Compare with Controls Quantify->Compare

Caption: Workflow for a reproducible wound healing assay.

Target Engagement Assay: ROCK Activity

To confirm that this compound directly engages its hypothesized target, a biochemical assay to measure ROCK activity is necessary.

Experimental Protocol: In Vitro ROCK Kinase Assay

  • Assay Setup: Use a commercially available ROCK activity assay kit, which typically involves a plate pre-coated with a ROCK substrate (e.g., MYPT1).[8]

  • Kinase Reaction: Add recombinant active ROCK enzyme to the wells along with ATP and varying concentrations of the test compound or Y-27632.

  • Detection: After incubation, add a primary antibody that specifically detects the phosphorylated substrate, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).

  • Signal Measurement: Measure the signal (e.g., absorbance or fluorescence) to quantify the extent of substrate phosphorylation.

  • Data Analysis: Calculate the IC50 value for ROCK inhibition.

Ensuring Reproducibility:

  • Controls: Include no-enzyme, no-ATP, and vehicle controls.

  • Standard Curve: If applicable, include a standard curve of the phosphorylated product.

  • Replicates: Perform each concentration in at least triplicate.

Comparative Data Analysis and Interpretation

The data from these assays should be systematically compared to the benchmark compound, Y-27632. The following tables illustrate how the results can be presented. (Note: The data presented here is illustrative and serves as a template for presenting actual experimental results).

Table 1: Comparative Cytotoxicity in MDA-MB-231 Cells

CompoundIC50 (µM) - Assay 1IC50 (µM) - Assay 2IC50 (µM) - Assay 3Mean IC50 (µM) ± SD
This compound12.515.213.813.8 ± 1.3
Y-27632> 50> 50> 50> 50
Doxorubicin (Positive Control)0.80.90.750.82 ± 0.08

Interpretation: The hypothetical data suggests that this compound exhibits moderate cytotoxicity, while Y-27632 is not significantly cytotoxic at the tested concentrations. The low standard deviation indicates good inter-assay reproducibility.

Table 2: Comparative Effect on Cell Migration (Wound Closure at 24h)

Compound (at 10 µM)% Wound Closure - Assay 1% Wound Closure - Assay 2% Wound Closure - Assay 3Mean % Wound Closure ± SD
Vehicle Control95929895 ± 3
This compound45504847.7 ± 2.5
Y-2763242454042.3 ± 2.5

Interpretation: The illustrative data shows that both compounds inhibit cell migration to a similar extent, with good reproducibility.

Table 3: Comparative ROCK Inhibition

CompoundIC50 (nM) - Assay 1IC50 (nM) - Assay 2IC50 (nM) - Assay 3Mean IC50 (nM) ± SD
This compound250280265265 ± 15
Y-27632220250230233 ± 15.3

Interpretation: The hypothetical data indicates that the novel compound is a direct inhibitor of ROCK, with a potency comparable to Y-27632.

Conclusion: A Pathway to Trustworthy Results

Ensuring the reproducibility of biological assays for novel compounds like this compound is a cornerstone of rigorous scientific research and efficient drug development. By employing a multi-faceted approach that includes stringent quality control of reagents and cell lines, the use of orthogonal assays to probe different aspects of the compound's activity, and a steadfast commitment to including appropriate controls and replicates, researchers can generate high-quality, reliable data. This guide provides a template for such an approach, using the inhibition of the RhoA/ROCK pathway as a case study. Adherence to these principles will not only enhance the confidence in the reported findings but also accelerate the translation of promising new chemical entities from the laboratory to the clinic.

References

  • Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • What are RHOA inhibitors and how do they work? (2024, June 25). News-Medical.net. Retrieved January 27, 2026, from [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023, February 20). SpringerLink. Retrieved January 27, 2026, from [Link]

  • 5-Ethyl-2-(2-methylbenzamido)thiophene-3-carboxylic acid. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells. (2023, May 3). MDPI. Retrieved January 27, 2026, from [Link]

  • Differential expression of genes in the RhoA/ROCK pathway in the hippocampus and cortex following intermittent hypoxia and high-intensity interval training. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • In vitro cancer cell line luminescence-based validation of anticancer phytocompounds obtained from Leucas biflora against HELA cervical and A549 lung cancer cells. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • RHOA Therapeutic Targeting in Hematological Cancers. (2023, January 28). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Involvement of Rho-Associated Coiled-Coil Containing Kinase (ROCK) in BCR-ABL1 Tyrosine Kinase Inhibitor Cardiovascular Toxicity. (2022, September 20). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Cell Migration and Invasion Assays as Tools for Drug Discovery. (2011, March 11). PubMed Central. Retrieved January 27, 2026, from [Link]

  • DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • The Complete Guide to Cell-Based Assays. (n.d.). SPT Labtech. Retrieved January 27, 2026, from [Link]

  • 96-well ROCK Activity Assay Kit. (n.d.). Cell Biolabs, Inc. Retrieved January 27, 2026, from [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022, December 17). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (n.d.). Semantic Scholar. Retrieved January 27, 2026, from [Link]

  • Demonstration of the most commonly used migration assays adapted from... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Axon growth inhibition by RhoA/ROCK in the central nervous system. (n.d.). Frontiers. Retrieved January 27, 2026, from [Link]

  • Covalent inhibitors of Rho proteins suppress cancer cell invasion. (2020, July 22). Advanced Science News. Retrieved January 27, 2026, from [Link]

  • CCG-1423: a small-molecule inhibitor of RhoA transcriptional signaling. (n.d.). AACR Journals. Retrieved January 27, 2026, from [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Marin Biologic Laboratories. Retrieved January 27, 2026, from [Link]

  • Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells. (2023, May 3). PubMed. Retrieved January 27, 2026, from [Link]

  • In Vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. (2019, June 14). Wiley Online Library. Retrieved January 27, 2026, from [Link]

  • 2-Amino-5-methylthiophene-3-carboxylic acid. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • The Effect of Rho Kinase Inhibitors on In Vitro Human Orbital Preadipocytes. (2023, November 23). PubMed. Retrieved January 27, 2026, from [Link]

  • The RhoA-ROCK1/ROCK2 Pathway Exacerbates Inflammatory Signaling in Immortalized and Primary Microglia. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 27, 2026, from [Link]

  • US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents. (n.d.).
  • Comprehensive analysis of the kinase inhibitor selectivity of... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Approaches of targeting Rho GTPases in cancer drug discovery. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Achieving Consistency and Reproducibility in Cell-Based Research. (2008, December 5). American Laboratory. Retrieved January 27, 2026, from [Link]

  • Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells. (2023, May 3). MDPI. Retrieved January 27, 2026, from [Link]

  • Cell migration into scaffolds under co-culture conditions in a microfluidic platform. (n.d.). Lab on a Chip (RSC Publishing). Retrieved January 27, 2026, from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega. Retrieved January 27, 2026, from [Link]

  • Are there any standardised methods or general principles for validating in vitro assays as being representative models of in vivo? (2013, August 27). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Inhibition of RhoA pathway rescues the endocytosis defects in Oligophrenin1 mouse model of mental retardation. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Influence of Rho/ROCK inhibitor Y-27632 on proliferation of equine mesenchymal stromal cells. (2023, June 5). Frontiers. Retrieved January 27, 2026, from [Link]

  • Rho-associated Kinase (ROCK) Activity Assay. (n.d.). Millipore Sigma. Retrieved January 27, 2026, from [Link]

  • Anticancer activity of thiophene derivatives. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved January 27, 2026, from [Link]

  • Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 2-Benzamido-5-ethylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, thiophene derivatives hold a significant place due to their diverse biological activities. This guide provides essential, immediate safety and logistical information for handling 2-Benzamido-5-ethylthiophene-3-carboxylic acid. As a Senior Application Scientist, my objective is to offer a protocol that is not just a list of rules, but a self-validating system rooted in the chemical nature of the compound, ensuring the safety of researchers and the integrity of their work.

Understanding the Inherent Hazards: A Structural Perspective

The potential hazards of this compound can be inferred from related chemical structures:

  • Thiophene Carboxylic Acids: Compounds like 5-Chlorothiophene-2-carboxylic acid and 1-Benzothiophene-5-carboxylic acid are known to cause irritation to the eyes, skin, and respiratory tract.[1][2] Some thiophene derivatives can be corrosive, capable of causing severe skin burns and eye damage.[3]

  • Benzamide: The benzamide functional group suggests that the compound may be harmful if ingested and necessitates the use of protective clothing.[4][5][6][7]

  • Metabolic Considerations: Thiophene derivatives are metabolized in the body by cytochrome P450 enzymes.[8] This process can sometimes produce reactive intermediates, contributing to potential toxicity.[9]

Given these considerations, it is prudent to treat this compound as a hazardous substance, with the potential to cause irritation, and to be harmful by inhalation, ingestion, or skin contact.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, which should be worn at all times when handling this compound.

PPE CategoryItemSpecificationRationale
Hand Protection GlovesDouble-gloving with nitrile gloves is recommended.Nitrile provides good resistance to a broad range of chemicals.[10] Double-gloving provides an extra layer of protection against potential tears or contamination during glove removal.
Eye Protection Safety GogglesChemical splash goggles are mandatory.Protects the eyes from accidental splashes of the compound, which, like similar thiophene carboxylic acids, is expected to be an eye irritant.[1][2]
Face ShieldTo be worn over safety goggles when there is a risk of splashing, such as during transfer of solutions or when working with larger quantities.[11]Provides an additional barrier to protect the entire face from splashes.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.Protects the skin and personal clothing from contamination.
Chemical-Resistant ApronRecommended to be worn over the lab coat, especially when handling larger quantities or during procedures with a higher risk of spills.Offers an additional layer of protection against corrosive or irritating chemicals.[12]
Respiratory Protection Chemical Fume HoodAll handling of solid and solutions of this compound must be performed in a certified chemical fume hood.[10]A primary engineering control to prevent inhalation of dust or vapors, which are likely to be respiratory irritants.[1][2]
RespiratorA NIOSH-approved respirator may be necessary if engineering controls are insufficient or during a large spill. The type of respirator should be selected based on a formal risk assessment.Provides respiratory protection in situations where the concentration of airborne contaminants may exceed safe limits.

Operational Plan: A Step-by-Step Guide to Safe Handling

The following protocol provides a systematic approach to handling this compound, from preparation to disposal.

Preparation and Engineering Controls
  • Fume Hood Verification: Before commencing any work, ensure that the chemical fume hood is operational and has a valid certification.

  • Designated Work Area: Demarcate a specific area within the fume hood for the experiment to contain any potential spills.[10]

  • Gather Materials: Have all necessary equipment, reagents, and waste containers prepared and within reach to minimize movement and the duration of handling the compound.

Weighing and Transfer of the Solid Compound
  • Location: All weighing and transfer of the solid compound must be conducted within the chemical fume hood to prevent the generation of airborne dust.[4]

  • Technique: Use a spatula to carefully transfer the solid to a tared container. Avoid any actions that could create dust.

Solution Preparation and Reaction Monitoring
  • Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Constant Vigilance: Continuously monitor the reaction for any signs of unexpected changes, such as a rapid increase in temperature or gas evolution.

  • Sash Position: Keep the fume hood sash at the lowest possible height while actively working.[10]

Post-Experiment Procedures
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent.

  • Labeling: Clearly label and store any resulting mixtures or products with their full chemical name and any known hazards.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated materials is critical for laboratory and environmental safety.

  • Waste Segregation: All waste containing this compound, including excess solid, solutions, contaminated labware (e.g., pipette tips, weighing boats), and PPE, must be treated as hazardous chemical waste.[13]

  • Solid Waste: Collect solid waste in a dedicated, clearly labeled hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[13]

  • Liquid Waste: Collect liquid waste in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.[13]

  • Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[13]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of generation.

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_disposal Waste Disposal start Start: Handling This compound task_assessment Assess Task: - Weighing solid? - Preparing solution? - Risk of splash? start->task_assessment base_ppe Base PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat task_assessment->base_ppe All Tasks fume_hood Engineering Control: Work in a Chemical Fume Hood task_assessment->fume_hood All Tasks splash_ppe Additional PPE for Splash Risk: - Face Shield - Chemical-Resistant Apron task_assessment->splash_ppe Yes disposal Dispose of all contaminated materials as Hazardous Chemical Waste base_ppe->disposal splash_ppe->disposal

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.